2-Amino-7-fluoro-3-methylquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-3-methylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZNKRVVQIJHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)F)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588907 | |
| Record name | 7-Fluoro-3-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203506-29-0 | |
| Record name | 7-Fluoro-3-methyl-2-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203506-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-3-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Blueprint of a Novel Quinoline: An In-depth Technical Guide to 2-Amino-7-fluoro-3-methylquinoline
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed spectroscopic analysis of 2-Amino-7-fluoro-3-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document presents a comprehensive, predictive analysis based on established spectroscopic principles and data from structurally related compounds. This guide is designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives.
Introduction: The Quinoline Scaffold and the Significance of Spectroscopic Characterization
The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties. The introduction of various substituents to the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, this compound, incorporates an amino group, a fluorine atom, and a methyl group, each contributing to its unique electronic and steric profile.
Unambiguous structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of newly synthesized molecules.[1] This guide will delve into the predicted spectroscopic signature of this compound, providing a detailed roadmap for its characterization.
Caption: Overall workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the number, environment, and connectivity of atoms.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | ~5.5 - 6.5 | Broad Singlet | - |
| H4 | ~7.8 - 8.0 | Singlet | - |
| H5 | ~7.6 - 7.8 | Doublet of Doublets | J(H5-H6) ≈ 9.0, J(H5-F) ≈ 6.0 |
| H6 | ~7.1 - 7.3 | Triplet of Doublets | J(H6-H5) ≈ 9.0, J(H6-H8) ≈ 2.5 |
| H8 | ~7.3 - 7.5 | Doublet of Doublets | J(H8-F) ≈ 10.0, J(H8-H6) ≈ 2.5 |
| CH₃ | ~2.3 - 2.5 | Singlet | - |
-
Aromatic Protons: The protons on the quinoline core will appear in the aromatic region (δ 7.0-8.5 ppm). The fluorine atom at the 7-position will introduce characteristic splitting patterns for the neighboring protons (H6 and H8) due to H-F coupling.
-
Amino Protons: The protons of the amino group are expected to appear as a broad singlet, the chemical shift of which can be concentration and temperature dependent.
-
Methyl Protons: The methyl group at the 3-position will likely appear as a sharp singlet in the upfield region.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the nature of the attached substituents.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~158 - 162 |
| C3 | ~120 - 125 |
| C4 | ~135 - 140 |
| C4a | ~148 - 152 |
| C5 | ~125 - 130 |
| C6 | ~115 - 120 (d, J(C6-F) ≈ 20-25 Hz) |
| C7 | ~160 - 165 (d, J(C7-F) ≈ 240-250 Hz) |
| C8 | ~110 - 115 (d, J(C8-F) ≈ 20-25 Hz) |
| C8a | ~145 - 150 |
| CH₃ | ~15 - 20 |
-
Fluorine Coupling: The carbon atoms in proximity to the fluorine atom (C6, C7, and C8) will exhibit splitting (doublets) due to C-F coupling. The direct coupling (¹JCF) for C7 will be significantly larger than the two- and three-bond couplings (²JCF and ³JCF) for C6 and C8.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-F bonds.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak |
| C=C and C=N Stretch (Quinoline Ring) | 1500 - 1650 | Strong to Medium |
| N-H Bend (Amino) | 1550 - 1650 | Medium |
| C-F Stretch | 1200 - 1300 | Strong |
-
N-H Stretching: The amino group should give rise to two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.
-
C-F Stretching: A strong absorption band is expected in the 1200-1300 cm⁻¹ region, which is characteristic of the C-F bond.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.
Predicted Mass Spectrum
The molecular formula of this compound is C₁₀H₉FN₂. The predicted exact mass is approximately 176.07 g/mol .
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular ion is expected at an m/z value of approximately 176.
-
Key Fragments: Fragmentation may occur through the loss of small neutral molecules or radicals. Potential fragmentation pathways include the loss of a methyl radical (•CH₃) to give a fragment at m/z 161, or the loss of HCN from the quinoline ring, a common fragmentation pathway for such heterocycles.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a separation technique like liquid chromatography or gas chromatography).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that is likely to produce a prominent molecular ion peak, while EI is a harder technique that will induce more fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
This technical guide provides a predictive spectroscopic framework for the characterization of this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working on the synthesis and analysis of this and related quinoline derivatives. While the data presented herein is based on sound spectroscopic principles and analysis of analogous structures, experimental verification remains the gold standard for unequivocal structural confirmation. It is our hope that this guide will facilitate and accelerate the research and development efforts in the promising field of quinoline chemistry.
References
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- Karabacak, M., Sinha, L., Prasad, O., Cinar, Z., & Cinar, M. (2012). The spectroscopic (FT-Raman, FT-IR, UV and NMR), molecular electrostatic potential, polarizability and hyperpolarizability, NBO and HOMO–LUMO analysis of monomeric and dimeric structures of 4-chloro-3,5-dinitrobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 93, 33–46.
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A Technical Guide to Quantum Chemical Calculations for 2-Amino-7-fluoro-3-methylquinoline
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Amino-7-fluoro-3-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry. Quinoline derivatives are known for a wide range of pharmacological activities, and the introduction of fluorine atoms can enhance biological efficacy.[1][2] This document details the theoretical background and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and reactive properties of the title molecule. We present a self-validating, step-by-step computational protocol, covering geometry optimization, vibrational analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping. The causality behind methodological choices is explained, grounding the protocols in established scientific principles to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive molecules with demonstrated anticancer, antimalarial, and antibacterial properties.[3] Understanding the molecule's three-dimensional structure and electronic landscape is crucial for predicting its interaction with biological targets and for the rational design of more potent therapeutic agents.[4] Quantum chemical calculations offer a powerful, non-experimental method to determine these properties with high accuracy.[5][6] By solving approximations of the Schrödinger equation, we can generate detailed insights into molecular stability, reactivity, and intermolecular interaction sites.[3] This guide focuses on this compound, outlining a robust computational workflow to characterize its fundamental chemical nature.
Computational Methodology: The DFT Approach
Density Functional Theory (DFT) is a widely used method in computational chemistry that balances accuracy with computational cost, making it ideal for studying organic molecules of this size.[7][8] Our entire protocol is based on this theoretical framework.
2.1. Rationale for Method and Basis Set Selection
-
Software: All calculations are designed to be performed using the Gaussian suite of programs, a state-of-the-art software package for electronic structure modeling.[9][10]
-
Functional (B3LYP): We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is renowned for its excellent performance in calculating the geometries and electronic properties of a vast range of organic and heterocyclic compounds.[11][12] It incorporates a portion of exact Hartree-Fock exchange, which provides a more accurate description of electron correlation compared to pure DFT functionals.[12]
-
Basis Set (6-311++G(d,p)): The choice of basis set is critical for accurate results. We employ the 6-311++G(d,p) basis set for the following reasons:
-
Triple-Zeta Valence (6-311G): It provides flexibility for valence electrons, which are most involved in chemical bonding and reactions.
-
Polarization Functions (d,p): The (d,p) addition allows orbitals to change shape (polarize), which is essential for accurately describing chemical bonds, particularly in cyclic systems.[13]
-
Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for describing the behavior of electrons far from the nucleus, which is important for systems with lone pairs (like the amino group and quinoline nitrogen) and for modeling non-covalent interactions.
-
This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield reliable results for the structure and vibrational spectra of similar quinoline derivatives.[6]
Core Computational Workflow
The following diagram outlines the logical sequence of calculations required for a comprehensive analysis. Each step builds upon the previous one, forming a self-validating protocol.
Caption: Computational workflow for quantum chemical analysis.
Protocol 1: Geometry Optimization
Objective: To find the lowest energy (most stable) three-dimensional conformation of the molecule.
Step-by-Step Procedure:
-
Build Initial Structure: Construct an initial 3D model of this compound using molecular modeling software (e.g., GaussView, Avogadro).[14]
-
Create Gaussian Input File: Set up the calculation in a Gaussian input file (.com or .gjf).[9] The route section should specify the method, basis set, and job type.
-
#p B3LYP/6-311++G(d,p) Opt
-
-
Specify Charge and Multiplicity: For the neutral molecule, the charge is 0 and the multiplicity is 1 (singlet state).
-
Submit and Run: Submit the job to Gaussian for calculation.
-
Analyze Output: Upon completion, the output file (.log) will contain the optimized Cartesian coordinates, confirming the convergence of the geometry.
Results and Discussion
Molecular Structure and Stability
The geometry optimization yields the equilibrium structure of the molecule. Key structural parameters such as bond lengths and angles can be extracted and tabulated. These theoretical values provide a foundational understanding of the molecule's geometry.
Table 1: Selected Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C2-N(amino) | 1.37 |
| C7-F | 1.36 | |
| C3-C(methyl) | 1.51 | |
| Bond Angle | N1-C2-C3 | 122.5 |
| C6-C7-F | 119.0 | |
| Dihedral Angle | C4-C3-C(methyl)-H | 180.0 |
(Note: Data is illustrative and would be populated from actual calculation output.)
Vibrational Frequency Analysis
Objective: To confirm the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.
Causality: A true minimum on the potential energy surface will have no imaginary vibrational frequencies.[15] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.[15]
Protocol 2: Frequency Calculation
-
Use Optimized Geometry: The frequency calculation must be performed on the optimized geometry from Protocol 1.
-
Modify Gaussian Input: Change the job type in the route section to Freq.
-
#p B3LYP/6-311++G(d,p) Freq
-
-
Run and Analyze: Execute the calculation. The output will list all vibrational frequencies. A successful optimization is confirmed if all frequencies are positive. The output also provides the predicted IR intensities and Raman activities, which can be used to plot the theoretical spectra.[15][16]
Table 2: Major Calculated Vibrational Frequencies and Assignments (Illustrative)
| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
|---|---|---|---|
| ~3450 | High | Low | N-H Asymmetric Stretch (Amino) |
| ~3360 | Medium | Low | N-H Symmetric Stretch (Amino) |
| ~2980 | Low | Medium | C-H Stretch (Methyl) |
| ~1620 | High | High | C=N/C=C Ring Stretch |
| ~1250 | High | Low | C-F Stretch |
(Note: DFT calculations often overestimate frequencies; a scaling factor may be applied for better comparison with experimental data.[6])
Frontier Molecular Orbital (FMO) Analysis
Objective: To understand the chemical reactivity and kinetic stability of the molecule.[17]
Expertise: FMO theory, developed by Kenichi Fukui, posits that chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[18][19]
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with high HOMO density are likely sites for electrophilic attack.[18]
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are likely sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[20]
Caption: Relationship between FMOs and chemical reactivity.
Table 3: Calculated FMO Energies (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -5.8 |
| E(LUMO) | -1.2 |
| Energy Gap (ΔE) | 4.6 |
The distribution of the HOMO is expected to be localized on the electron-rich amino group and the quinoline ring system, while the LUMO will likely be distributed across the electron-deficient parts of the aromatic system.
Molecular Electrostatic Potential (MEP) Analysis
Objective: To visualize the charge distribution and identify sites for intermolecular interactions.[21]
Trustworthiness: The MEP is a reliable guide for predicting how a molecule will interact with other charged species.[22] It maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge landscape.[21][23]
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around electronegative atoms (N, F, and the amino group's lone pair). These are the most likely sites for electrophilic attack and hydrogen bond acceptance.[23]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms (especially the N-H protons of the amino group). These are sites for nucleophilic attack and hydrogen bond donation.
The MEP map is invaluable in drug design for predicting drug-receptor binding interactions.[4][24]
Caption: Interpretation key for an MEP surface diagram.
Conclusion
This guide has detailed a rigorous and scientifically grounded methodology for the quantum chemical analysis of this compound using DFT. By following the prescribed workflow—from geometry optimization and vibrational analysis to the investigation of electronic properties via FMO and MEP analysis—researchers can gain profound insights into the molecule's inherent characteristics. These computational results provide a robust foundation for understanding structure-activity relationships, predicting reactivity, and guiding the rational design of new quinoline-based therapeutic agents.
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CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. Retrieved from [Link]
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Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Retrieved from [Link]
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CNR-IRIS. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. Retrieved from [Link]
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JACS Au. (n.d.). Describing Chemical Reactivity with Frontier Molecular Orbitalets. Retrieved from [Link]
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UC Santa Barbara. (n.d.). Frontier Orbital Theory in Organic Reactivity. Retrieved from [Link]
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Spectroscopy Online. (n.d.). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Retrieved from [Link]
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ResearchGate. (2025). Anharmonic vibrational spectroscopy calculations with electronic structure potentials: Comparison of MP2 and DFT for organic molecules. Retrieved from [Link]
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ACS Publications. (2026). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorinated Quinolines: Synthesis, Properties and Applications. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances. Retrieved from [Link]
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Solubility and stability studies of 2-Amino-7-fluoro-3-methylquinoline
An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-7-fluoro-3-methylquinoline
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of this compound, a novel heterocyclic compound with potential applications in pharmaceutical development. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale and strategic considerations essential for robust drug candidate characterization. We will explore the theoretical influence of its chemical motifs, present detailed protocols for both kinetic and thermodynamic solubility assessment, and outline a systematic approach to stability testing as mandated by international regulatory standards. The methodologies described herein are designed to be self-validating systems, generating the critical data needed to guide formulation development, predict in vivo behavior, and establish a foundation for regulatory submissions.
Introduction: The Imperative of Early-Stage Physicochemical Profiling
In the landscape of drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the intrinsic physicochemical properties of the molecule, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility can lead to low and erratic bioavailability, while chemical instability can compromise a drug's safety, efficacy, and shelf-life.[2][3] Therefore, a thorough investigation of solubility and stability is not merely a data-gathering exercise; it is a fundamental, risk-mitigating strategy.
This compound is a substituted quinoline. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[4][5][6] The specific substitutions on this molecule warrant careful consideration:
-
Amino Group (-NH2): This basic group suggests the molecule will be ionizable, and its solubility will likely be highly dependent on pH.[4][5]
-
Fluoro Group (-F): The incorporation of fluorine is a common strategy in modern medicinal chemistry.[7][8] Its high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance membrane permeability.[8][9][10][11]
-
Methyl Group (-CH3): This small alkyl group can impact lipophilicity and steric interactions with target proteins or metabolizing enzymes.
This guide provides the experimental framework to quantitatively assess these properties for this compound, enabling informed decisions in the drug development pipeline.
Physicochemical Characterization
Before embarking on detailed solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is essential. These parameters provide the context for designing experiments and interpreting results.
| Parameter | Predicted/Exemplary Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₉FN₂ | Defines the exact elemental composition. |
| Molecular Weight | 176.19 g/mol | Influences diffusion and membrane transport. |
| pKa (Predicted) | Basic pKa: ~4.5 | The pH at which 50% of the molecule is ionized. Critical for predicting solubility and absorption in the gastrointestinal tract. The amino group is the likely basic center. |
| LogP (Predicted) | ~2.0 - 2.5 | The octanol-water partition coefficient, indicating lipophilicity. A LogP in this range often suggests a good balance between solubility and permeability for oral absorption. |
Comprehensive Solubility Assessment
Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[12][13]
Kinetic Solubility: A High-Throughput Approach for Early Discovery
Kinetic solubility measures the concentration of a compound at the moment of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[1][14] This method is rapid, consumes minimal compound, and is ideal for screening large numbers of compounds in early discovery to flag potential issues.[14]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 96-well microplate, add 198 µL of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in the first well (this creates a 1:100 dilution, a nominal concentration of 100 µM, and a final DMSO concentration of 1%). Perform serial dilutions across the plate.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to occur.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.
Causality & Rationale: The use of a DMSO stock mimics the conditions of many high-throughput biological screens, making kinetic solubility a relevant parameter for interpreting in vitro assay results.[15] The 1-2% final DMSO concentration is a compromise to maintain compound solubility in the stock while minimizing its effect on the aqueous measurement.
Caption: Workflow for the nephelometric kinetic solubility assay.
Thermodynamic Solubility: The Gold Standard for Development
Thermodynamic, or equilibrium, solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[12] This is a more time- and compound-intensive measurement but provides the true solubility value, which is essential for pre-formulation and regulatory purposes.[1][14] The shake-flask method is the universally accepted standard.[14]
-
Compound Addition: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate the GI tract).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be maintained throughout the experiment.
-
Phase Separation: Separate the solid and liquid phases by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Solid-State Analysis: Recover the remaining solid and analyze it using techniques like XRPD or DSC to check for any polymorphic or solvate form changes during the experiment.[12]
Causality & Rationale: Using a range of pH values is critical for an ionizable compound, as solubility can change by orders of magnitude between the ionized and neutral forms.[4][5] Analyzing the solid phase post-equilibration is a self-validating step; if the crystal form changes, the measured solubility is that of the new, more stable form, not the original one.[12][13]
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Expected Solubility Profile and Data Presentation
Given the basic amino group, the solubility of this compound is expected to be highest at low pH and decrease as the pH increases and the molecule becomes less protonated.
| pH of Buffer | Kinetic Solubility (µM) (Hypothetical) | Thermodynamic Solubility (µg/mL) (Hypothetical) |
| 1.2 | > 200 | 550 |
| 4.5 | 150 | 210 |
| 6.8 | 25 | 15 |
| 7.4 | 18 | 12 |
Comprehensive Stability Profiling
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[16][17][18] These studies are essential for determining storage conditions and shelf life. The International Council for Harmonisation (ICH) provides definitive guidelines for these studies.[19][20][21]
Forced Degradation (Stress Testing)
Forced degradation studies involve intentionally exposing the drug substance to harsh conditions to accelerate its decomposition.[2][22] The primary goals are to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method capable of separating the intact drug from all its degradants.[18][23] A degradation of 5-20% is generally considered optimal for these studies.[22][24]
-
Acid/Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and treat with 0.1 N HCl and 0.1 N NaOH separately.
-
Incubate samples at room temperature and an elevated temperature (e.g., 60°C).[23]
-
Collect time points (e.g., 0, 2, 4, 8, 24 hours), neutralize the samples, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Collect time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat at an elevated temperature (e.g., 80°C), often in incremental steps above the accelerated stability condition temperature.[23]
-
Expose the drug substance to the same temperature under high humidity conditions (e.g., 75% RH).
-
Analyze samples at various time points.
-
-
Photostability:
-
Following ICH Q1B guidelines, expose the solid drug substance and a solution of the compound to a light source providing a specified overall illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).[18]
-
Include a dark control sample wrapped in aluminum foil to differentiate between light-induced and thermal degradation.
-
Analyze both exposed and control samples.
-
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An In-depth Technical Guide to the Fluorescent Properties of 2-Amino-7-fluoro-3-methylquinoline
Abstract
This technical guide provides a comprehensive theoretical and practical overview of the fluorescent properties of 2-Amino-7-fluoro-3-methylquinoline. While direct experimental data for this specific fluorophore is not extensively available in peer-reviewed literature, this document synthesizes foundational principles of fluorescence spectroscopy with data from structurally analogous quinoline derivatives to project its photophysical characteristics. We will explore the anticipated effects of the amino, fluoro, and methyl substituents on the quinoline core, detailing expected absorption and emission profiles, solvatochromic behavior, and pH sensitivity. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the comprehensive characterization of this and similar novel fluorescent molecules. Furthermore, we will discuss potential applications in bioimaging and sensing, providing a roadmap for future investigations.
Introduction: The Quinoline Scaffold in Fluorescence
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a privileged scaffold in the development of fluorescent probes.[1] Its rigid, planar structure and extended π-electron system provide a robust foundation for fluorescence. The photophysical properties of quinoline derivatives can be finely tuned through the strategic placement of various functional groups, making them highly versatile tools in biological and materials science.[1][2] The subject of this guide, this compound, incorporates three key substituents that are expected to significantly modulate its fluorescent behavior.
The 2-amino group, a potent electron-donating group, is anticipated to induce a significant intramolecular charge transfer (ICT) upon excitation, leading to a large Stokes shift and environmental sensitivity.[3] The 7-fluoro substituent, an electron-withdrawing group, can further enhance this push-pull system and may improve photostability.[3] The 3-methyl group, while less electronically active, can influence the local environment of the fluorophore and potentially affect non-radiative decay pathways.[4] Understanding the interplay of these substituents is crucial for predicting and harnessing the fluorescent properties of this molecule.
Predicted Photophysical Properties
Based on the analysis of structurally related aminoquinolines, we can project the core photophysical properties of this compound.
Absorption and Emission Spectra
The presence of the 2-amino group is expected to cause a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted quinoline core. This is due to the extension of the π-conjugated system and the electron-donating nature of the amino group. The absorption maximum is predicted to be in the near-UV to blue region of the spectrum, with the emission maximum appearing in the blue to green region.
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is anticipated to be moderate to high, particularly in non-polar environments. The rigid quinoline core restricts non-radiative decay pathways, and the amino group can enhance the radiative decay rate. The fluorescence lifetime (τF), the average time the molecule spends in the excited state, is expected to be in the nanosecond range, typical for many organic fluorophores.
Solvatochromism
A significant solvatochromic effect is predicted for this compound. This phenomenon, where the absorption and emission spectra shift in response to the polarity of the solvent, is a hallmark of molecules with a large change in dipole moment upon excitation. The ICT character endowed by the 2-amino group suggests that the excited state will be more polar than the ground state. Consequently, an increase in solvent polarity is expected to cause a progressive red-shift in the emission spectrum.[3]
pH Sensitivity
The amino group and the nitrogen atom in the quinoline ring are both basic and can be protonated at acidic pH. Protonation of the quinoline nitrogen often leads to an enhancement of fluorescence intensity.[5] Conversely, protonation of the exocyclic amino group can alter the ICT character and potentially lead to a blue-shift or quenching of fluorescence. Therefore, this compound is expected to exhibit pH-dependent fluorescence, making it a potential candidate for a pH sensor in specific ranges.[6][7]
| Predicted Photophysical Property | Estimated Range/Behavior | Rationale based on Structural Analogs |
| Absorption Maximum (λabs) | 350 - 400 nm | Amino substitution on quinolines typically shifts absorption to longer wavelengths. |
| Emission Maximum (λem) | 450 - 550 nm | Large Stokes shift expected due to intramolecular charge transfer from the amino group. |
| Fluorescence Quantum Yield (ΦF) | 0.3 - 0.8 (in non-polar solvents) | Rigid quinoline core and electron-donating amino group favor radiative decay. |
| Fluorescence Lifetime (τF) | 1 - 10 ns | Typical for small organic fluorophores with similar structures. |
| Solvatochromism | Significant red-shift in emission with increasing solvent polarity. | Strong intramolecular charge transfer character.[3] |
| pH Sensitivity | Fluorescence properties are expected to be modulated by pH changes. | Protonation of the amino group and quinoline nitrogen will alter electronic properties.[5][6][7] |
Experimental Protocols for Photophysical Characterization
To validate the predicted properties and fully characterize this compound, a series of standardized photophysical measurements are required.
Synthesis
Diagram of a Potential Synthetic Workflow
Caption: A potential synthetic route to this compound via the Friedländer annulation.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and emission.
Protocol:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade ethanol).
-
Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 0.5.
-
Record the absorption spectrum using a UV-Visible spectrophotometer over a relevant wavelength range (e.g., 250-600 nm).
-
Using a spectrofluorometer, excite the sample at the determined absorption maximum (λabs).
-
Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength (e.g., λabs + 20 nm to 800 nm).
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To quantify the efficiency of fluorescence.
Protocol:
-
Select a suitable fluorescence standard with a known quantum yield and similar absorption and emission ranges (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).[8][9]
-
Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Record the absorption and emission spectra for all solutions, ensuring identical excitation and emission slit widths for all measurements.
-
Integrate the area under the emission curves for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the quantum yield of the sample (Φx) using the following equation:[10]
Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.
-
nx and nst are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Diagram of the Quantum Yield Measurement Workflow
Caption: General workflow for utilizing a novel fluorophore in cellular imaging.
Fluorescent Sensing
The pH sensitivity of this compound suggests its potential as a fluorescent pH indicator. [6][7]Furthermore, the quinoline scaffold is known to chelate metal ions, and the presence of the amino group could enhance this ability. [2][11]Therefore, this molecule could serve as a scaffold for the development of selective fluorescent sensors for various metal ions. [11]
Conclusion
This compound is a promising, yet underexplored, fluorophore. Based on the well-established principles of fluorophore design and the properties of structurally related compounds, it is predicted to exhibit interesting and useful photophysical properties, including a large Stokes shift, solvatochromism, and pH sensitivity. The detailed experimental protocols provided in this guide offer a clear path for the comprehensive characterization of this molecule. Future investigations into its synthesis and photophysical properties are warranted and are expected to open up new avenues for its application in bioimaging and chemical sensing.
References
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A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI. Available at: [Link]
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Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]
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In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Anticancer Research. Available at: [Link]
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In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Springer. Available at: [Link]
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Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. Available at: [Link]
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A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. RSC Publishing. Available at: [Link]
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Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. PMC. Available at: [Link]
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A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. RSC Publishing. Available at: [Link]
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Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. Available at: [Link]
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Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available at: [Link]
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Systematic investigation of the influence of methyl groups upon fluorescence parameters and the intersystem crossing rate constant of aromatic molecules. PubMed. Available at: [Link]
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Fluorescence quantum yield measurement. JASCO Global. Available at: [Link]
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Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions. PubMed. Available at: [Link]
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A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link]
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Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]
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Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. Available at: [Link]
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Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. PubMed. Available at: [Link]
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Fluorescence Live Cell Imaging. PMC. Available at: [Link]
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Technique for measurement of fluorescence lifetime by use of stroboscopic excitation and continuous-wave detection. Applied Optics. Available at: [Link]
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Fluorescence enhancement of quinolines by protonation. RSC Publishing. Available at: [Link]
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How to measure Fluorescence Lifetimes. YouTube. Available at: [Link]
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Experimental and theoretical investigation of fluorescence solvatochromism of dialkoxyphenyl-pyrene molecules. RSC Publishing. Available at: [Link]
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Tuning the pKa of a pH Responsive Fluorophore and the Consequences for Calibration of Optical Sensors Based on a Single Fluorophore but Multiple Receptors. ACS Sensors. Available at: [Link]
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Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. PubMed. Available at: [Link]
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Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. ResearchGate. Available at: [Link]
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Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC. Available at: [Link]
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Fluorescent solvatochromic dyes as universal tools for biological research. Société Chimique de France. Available at: [Link]
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Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels. PMC. Available at: [Link]
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Fluorescence intensity vs. pH of 1 , 2 and 3 measured at the maximum of... ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to In Silico Kinase Inhibitor Screening: A Case Study with 2-Amino-7-fluoro-3-methylquinoline
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has established them as one of the most critical classes of drug targets. The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in approved kinase inhibitors due to its favorable geometry and synthetic tractability.[1][2][3][4] This technical guide provides a comprehensive, in-depth walkthrough of a state-of-the-art in silico screening workflow to evaluate the kinase inhibition potential of a novel quinoline derivative, 2-Amino-7-fluoro-3-methylquinoline. We will navigate the entire computational pipeline, from initial target selection and rigorous system preparation to molecular docking, results interpretation, and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. This document is designed for drug discovery researchers and computational scientists, offering not just a protocol, but the strategic rationale behind each critical step, ensuring a scientifically robust and reproducible virtual screening campaign.
Introduction: The Rationale for Kinase Targeting and the Promise of the Quinoline Scaffold
Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism of signal transduction that governs cell growth, differentiation, and apoptosis. Aberrant kinase activity can lead to uncontrolled cell proliferation, making kinase inhibitors a cornerstone of modern oncology.[5] The quinoline ring system, a fusion of a benzene and pyridine ring, has proven to be an exceptionally versatile scaffold for designing kinase inhibitors.[3][4] Its rigid structure can effectively position key pharmacophoric features into the ATP-binding pocket of kinases, while its synthetic accessibility allows for extensive structure-activity relationship (SAR) studies.[3][4] Numerous FDA-approved drugs, such as Lapatinib and Bosutinib, feature this core structure, validating its clinical importance.[1][2]
Our subject molecule, this compound, is a hypothetical but representative starting point for a kinase inhibitor discovery program. The amino group can act as a crucial hydrogen bond donor, mimicking the adenine portion of ATP, while the fluoro and methyl substitutions provide opportunities to modulate potency, selectivity, and pharmacokinetic properties. This guide will use this molecule to illustrate a practical, field-proven in silico workflow.
The In Silico Screening Paradigm: A Strategy for Early-Stage Discovery
Virtual screening is a powerful computational methodology that allows for the rapid assessment of large libraries of chemical compounds against a biological target, significantly reducing the time and cost associated with wet-lab high-throughput screening (HTS).[6] The core principle of our structure-based approach is to predict the binding affinity and interaction patterns of our ligand within the kinase's ATP-binding site using molecular docking.[7][8] A robust workflow is more than a single calculation; it's a multi-stage filtration process designed to enrich for compounds with the highest probability of success.
Caption: High-level workflow for the in silico screening of kinase inhibitors.
Part 1: Rigorous System Preparation - The Foundation of Accuracy
The axiom "garbage in, garbage out" is paramount in computational chemistry. The quality of your docking results is entirely dependent on the meticulous preparation of both the protein receptor and the small molecule ligand.
Target Selection and Rationale
For this guide, we will select the Epidermal Growth Factor Receptor (EGFR) kinase , a well-characterized and clinically relevant target in non-small cell lung cancer. We will use the PDB (Protein Data Bank) structure 4JPS , which is a co-crystal structure of EGFR with a known inhibitor.[9][10]
Causality: Why use a co-crystal structure? An inhibitor-bound (holo) structure is generally preferred over an unbound (apo) structure because it represents a binding-competent conformation of the active site.[11] This minimizes the risk of docking into a collapsed or non-physiological pocket.
Experimental Protocol: Protein Preparation
This protocol utilizes tools commonly found in molecular modeling suites like Schrödinger's Maestro or open-source alternatives like UCSF Chimera.[12]
-
Obtain Structure: Download the PDB file (e.g., 4JPS) from the RCSB Protein Data Bank.
-
Initial Cleanup:
-
Remove Non-Essential Chains: The PDB file may contain multiple protein chains. Retain only the chain of interest (e.g., Chain A).[13][14]
-
Delete Heteroatoms: Remove all non-protein, non-cofactor molecules, including the co-crystallized ligand, solvent molecules (water), and buffer ions.[13][14] We will remove the original ligand to make the binding site available for our new molecule. Expert Tip: In advanced studies, specific, highly conserved water molecules that mediate key interactions may be retained.[12]
-
-
Structure Refinement:
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4).[14][15] This is critical for correct hydrogen bonding.
-
Assign Bond Orders & Charges: Correctly assign bond orders and apply a suitable force field (e.g., OPLS4) to assign partial atomic charges.
-
-
Energy Minimization: Perform a restrained, brief energy minimization of the structure. This step relieves any steric clashes or geometric strain introduced during the previous steps, resulting in a more energetically favorable receptor structure.[15] The restraint (e.g., on the protein backbone) prevents significant deviation from the experimentally determined coordinates.
Experimental Protocol: Ligand Preparation
The ligand, this compound, must also be processed to generate a valid 3D conformation with correct chemical properties.[16][17]
-
Generate 2D Structure: Draw the molecule in a 2D chemical sketcher (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D: Convert the 2D drawing to a 3D structure.
-
Generate Ionization and Tautomeric States: This is a critical, often overlooked step. Software like Schrödinger's LigPrep or open-source equivalents can generate possible ionization states at a target pH (e.g., 7.4 ± 1.0). The amino group on our quinoline will likely be protonated at this pH, which fundamentally changes its ability to form hydrogen bonds.[18]
-
Energy Minimization: Perform a full energy minimization on the 3D ligand structure using a suitable force field (e.g., MMFF94 or OPLS4) to obtain a low-energy, stable conformer.
Part 2: Molecular Docking - Predicting the Binding Event
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a docking score.[7][19]
Caption: Conceptual workflow of the molecular docking process.
Experimental Protocol: Docking with AutoDock Vina
AutoDock Vina is a widely used, accurate, and fast open-source docking program.[20]
-
Grid Box Generation:
-
Define the Binding Site: The "grid box" is a three-dimensional cube that defines the search space for the docking algorithm.
-
Rationale: The box should be centered on the active site and be large enough to encompass the entire binding pocket, allowing the ligand full rotational and translational freedom within it. A common strategy is to center the grid on the co-crystallized ligand's position before it was deleted.
-
-
Configuration: Create a configuration file (conf.txt) that specifies the file paths for the prepared protein and ligand, the center coordinates and dimensions of the grid box, and the exhaustiveness parameter.
-
Exhaustiveness: This parameter controls the computational effort of the global search. A higher value (e.g., 16 or 32) increases the probability of finding the true energy minimum but takes longer.[20]
-
-
Execution: Run the Vina docking calculation from the command line. Vina will generate an output file containing several predicted binding poses for the ligand, ranked by their docking scores.
Part 3: Post-Docking Analysis - From Scores to Insights
A docking score is just a number; the real scientific value comes from a thorough analysis of the results.[21][22]
Interpreting Docking Scores
The docking score is an estimation of the binding free energy (ΔG), typically in kcal/mol.[21][23]
-
More Negative is Better: A more negative score indicates a stronger predicted binding affinity.[22][23]
-
General Guidelines: While highly system-dependent, scores more negative than -10 kcal/mol suggest strong interactions, -7 to -9 kcal/mol suggest moderate interactions, and scores less negative than -6 kcal/mol may indicate weak binding.[23]
-
Relative, Not Absolute: It is crucial to treat these scores as a relative ranking tool. Comparing the score of your test molecule to that of a known, potent inhibitor (a positive control) docked using the identical protocol provides the most meaningful context.[23]
Visual Inspection and Interaction Analysis
This is the most critical step for validating a docking result.[23] Use a molecular visualizer like PyMOL or Chimera to inspect the top-scoring pose.
-
Key Interactions to Look For:
-
Hydrogen Bonds: Does the amino group form a hydrogen bond with the "hinge" region of the kinase (e.g., the backbone of Met793 in EGFR)? This is a canonical interaction for many Type I kinase inhibitors.
-
Hydrophobic Interactions: Are the aromatic quinoline ring and methyl group situated in hydrophobic pockets of the active site?
-
Pi-Pi Stacking: Is the quinoline ring parallel to aromatic residues like Phenylalanine, suggesting favorable pi-stacking?
-
-
Self-Validation: Does the predicted binding mode make chemical sense? A high-scoring pose that makes no key interactions or has significant steric clashes is likely a false positive and should be discarded.[21]
Predictive ADMET Analysis
A potent inhibitor is useless if it cannot reach its target in the body or is toxic.[24][25] Early in silico ADMET prediction is a vital filtering step.[26] Numerous online tools (e.g., SwissADME) and commercial software can predict key drug-like properties.[27]
| Property | Desired Range/Outcome | Rationale for Importance |
| Molecular Weight | < 500 Da | Affects absorption and distribution. |
| LogP (Lipophilicity) | 1 - 3 | Balances solubility and membrane permeability. |
| H-Bond Donors | < 5 | High numbers can reduce permeability. |
| H-Bond Acceptors | < 10 | High numbers can reduce permeability. |
| Blood-Brain Barrier | No (for peripheral) / Yes (for CNS) | Predicts ability to cross into the brain. |
| CYP Inhibition | No | Predicts potential for drug-drug interactions. |
| Ames Toxicity | No | Predicts potential for mutagenicity. |
Table 1: Key ADMET properties and their significance in early-stage drug discovery.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded workflow for the initial assessment of a novel compound, this compound, as a potential kinase inhibitor. Following this protocol, a researcher can generate a robust hypothesis about the compound's binding affinity, interaction patterns, and drug-like properties.
The output of this in silico screen is not a final answer but a prioritized list of hypotheses. A promising candidate from this workflow—one with a strong docking score, a chemically logical binding pose with key interactions, and a favorable predicted ADMET profile—becomes a high-priority candidate for chemical synthesis and subsequent in vitro biological validation, such as enzymatic assays and cell-based proliferation studies. Further computational work could involve more rigorous methods like Molecular Dynamics (MD) simulations to study the stability of the predicted protein-ligand complex over time.[9][10]
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A Senior Application Scientist's Guide to the Preliminary Cytotoxicity Screening of 2-Amino-7-fluoro-3-methylquinoline
An In-Depth Technical Guide Topic: Preliminary Cytotoxicity Screening of 2-Amino-7-fluoro-3-methylquinoline Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant anticancer properties.[1][2] The novel compound, this compound, incorporates key pharmacophoric features—an amino group, a methyl group, and a fluorine atom—that can modulate its biological activity, making a thorough cytotoxic evaluation imperative. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven strategy for the preliminary in vitro cytotoxicity screening of this compound. We move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust, multi-parametric assessment. The workflow integrates three foundational assays: the MTT assay to assess metabolic viability, the Lactate Dehydrogenase (LDH) release assay to quantify membrane integrity, and Annexin V/Propidium Iodide (PI) staining to elucidate the mode of cell death. This structured approach is designed to generate reliable, publication-ready data, forming a solid basis for further preclinical development.
Introduction: The Rationale for Screening
Quinoline and its derivatives are a privileged class of heterocyclic compounds with a broad spectrum of therapeutic applications, notably in oncology.[2][3] The core structure's ability to intercalate with DNA and inhibit key enzymes like topoisomerase has made it a fertile ground for drug discovery.[4] The specific substitutions on the quinoline ring of this compound are not arbitrary; they are deliberate modifications intended to enhance efficacy and selectivity.
-
2-Amino Group: Often crucial for biological activity, potentially forming key hydrogen bonds with target macromolecules.
-
7-Fluoro Group: The introduction of fluorine can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced potency.[5]
-
3-Methyl Group: This addition can influence the compound's steric profile and interaction with its biological target.
Given these structural features, a systematic evaluation of cytotoxicity is the critical first step to profile the compound's therapeutic potential and toxicological liabilities.[6] This guide outlines the foundational screening cascade to achieve this.
Foundational Principles of Cytotoxicity Screening
A preliminary screen should not rely on a single endpoint.[7] A robust assessment requires a multi-faceted approach to distinguish between different mechanisms of cell death and avoid compound-specific artifacts.[8][9] Our strategy is built on three pillars of cytotoxicity assessment:
-
Metabolic Activity: Measures the cell's functional viability. A decline in metabolic rate is often an early indicator of cellular stress or death.[10]
-
Membrane Integrity: Assesses structural viability. The loss of plasma membrane integrity is a hallmark of late-stage apoptosis and necrosis.[6]
-
Apoptotic Markers: Identifies programmed cell death, a preferred mechanism for anticancer agents.[11][12]
Experimental Strategy: A Multi-Parametric Approach
The proposed workflow ensures a logical progression from a broad assessment of cell viability to a more detailed mechanistic investigation. This tiered approach is efficient and cost-effective, allowing for early go/no-go decisions.
Caption: Step-by-step workflow for the LDH cytotoxicity assay.
Detailed Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. [13]It is critical to include controls for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in commercial kits). [14][15] * Medium Background: Wells with culture medium only. [16]2. Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate. [13]3. LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well containing the supernatant. [13]4. Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [13]5. Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum LDH release controls.
Phase 3: Mechanistic Insight - Apoptosis vs. Necrosis
After confirming cytotoxicity, the next logical step is to determine the mode of cell death. [12]Apoptosis, or programmed cell death, is a highly regulated process and a desirable mechanism for anticancer drugs. [11][17]The Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, is a powerful method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. [14][18]
-
Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membranes.
Detailed Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. [2]2. Cell Harvesting: Harvest the cells by trypsinization. Crucially, collect both the adherent cells and any floating cells from the medium to include the entire cell population. [2]3. Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. [2]5. Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension according to the manufacturer's protocol. [18]6. Incubation: Incubate for 15 minutes at room temperature in the dark. [18]7. Analysis: Analyze the cells immediately by flow cytometry.
Discussion and Future Directions
Synthesizing the data from these three assays provides a comprehensive preliminary profile. If the MTT and LDH assays show a dose-dependent decrease in viability and increase in membrane damage, respectively, and the Annexin V/PI assay indicates a significant shift towards the apoptotic quadrants, it strongly suggests that this compound induces cell death primarily through an apoptotic mechanism. The selectivity observed with the non-cancerous cell line (MCF-10A) would further enhance its profile as a potential therapeutic candidate.
Future work should focus on:
-
Caspase Activity Assays: To confirm the involvement of key executioner caspases (e.g., Caspase-3/7) in the apoptotic pathway. [17]* Mitochondrial Membrane Potential (MMP) Assays: To investigate if the compound triggers the intrinsic (mitochondrial) apoptotic pathway. [19]* Broader Cell Line Screening: To determine the compound's spectrum of activity across different cancer types.
Proposed Signaling Pathway for Quinoline-Induced Apoptosis
Many quinoline derivatives exert their cytotoxic effects by inducing oxidative stress and triggering the mitochondrial pathway of apoptosis. [3]The following diagram illustrates a simplified, proposed signaling pathway that could be investigated in subsequent studies.
Caption: A simplified proposed signaling pathway for apoptosis induction.
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Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Semantic Scholar. [Link]
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Exploring the Antimicrobial Spectrum of 2-Amino-7-fluoro-3-methylquinoline: A Framework for Investigation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Quinoline Scaffold in Antimicrobial Discovery
The quinoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, most notably as potent antimicrobial agents.[3][4] The evolution from the first-generation quinolone, nalidixic acid, to the highly successful fluoroquinolones, has been marked by strategic chemical modifications to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic profiles.[5][6] Key substitutions on the quinoline ring, such as the fluorine atom at the C-7 position, are known to be crucial for the inhibition of bacterial DNA gyrase, a hallmark of the fluoroquinolone class.[7][8] Furthermore, the introduction of an amino group can significantly influence antibacterial potency and spectrum.[9]
This guide focuses on a specific, likely novel, derivative: 2-Amino-7-fluoro-3-methylquinoline . While direct studies on this compound are not prominent in existing literature, its structural features suggest a promising candidate for antimicrobial investigation. This document serves as a comprehensive framework for researchers to systematically explore its antimicrobial spectrum, grounded in established principles of microbiology and medicinal chemistry.
Postulated Antimicrobial Profile and Mechanistic Rationale
Based on structure-activity relationships established for analogous compounds, we can formulate a hypothesis regarding the potential antimicrobial activity of this compound.
Predicted Spectrum of Activity
The presence of the 7-fluoro substituent strongly suggests that the primary antibacterial target will be the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[10][11] This mechanism is characteristic of fluoroquinolones, which exhibit broad-spectrum activity.
-
Gram-Negative Bacteria: DNA gyrase is the primary target in Gram-negative bacteria.[7] Therefore, activity against species such as Escherichia coli and Pseudomonas aeruginosa is anticipated.
-
Gram-Positive Bacteria: Topoisomerase IV is the main target in many Gram-positive bacteria.[10] Consequently, the compound is expected to show efficacy against strains like Staphylococcus aureus and Streptococcus pneumoniae.[12] The 2-amino group may further enhance activity against these pathogens.[9]
-
Atypical and Anaerobic Bacteria: Newer generations of fluoroquinolones have demonstrated improved activity against anaerobic and atypical bacteria.[13] The potential of this compound against these organisms warrants investigation.
-
Antifungal Potential: While the primary expectation is antibacterial activity, some quinoline derivatives have also shown antifungal properties.[14][15] Therefore, screening against pathogenic fungi like Candida albicans and Aspergillus niger should be included in a comprehensive evaluation.
Proposed Mechanism of Action
The core mechanism is predicted to mirror that of fluoroquinolones. The compound likely binds to the enzyme-DNA complex, trapping it in a transient state where the DNA is cleaved. This leads to the inhibition of DNA replication and transcription, triggering cell death.[7][10]
Caption: Proposed mechanism of action for this compound.
A Phased Experimental Workflow for Antimicrobial Evaluation
A structured, multi-phase approach is essential for accurately defining the antimicrobial spectrum. This workflow ensures a logical progression from broad screening to quantitative analysis.
Caption: Phased workflow for antimicrobial compound evaluation.
Phase 1: Primary Qualitative Screening - Kirby-Bauer Disk Diffusion
The Kirby-Bauer test is a robust, low-cost method for initial screening to determine if a compound has any activity against a panel of microorganisms.[16][17]
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate the broth at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17]
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This is a critical step for reproducibility.[16]
-
-
Plate Inoculation:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.[18]
-
Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate. Perform this in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[19]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Prepare sterile 6-mm blank paper disks by impregnating them with a known concentration of the this compound solution (e.g., 10 µ g/disk ). A solvent control disk must be included.
-
Using sterile forceps or a disk dispenser, place the impregnated disks onto the inoculated MHA surface.[20]
-
Ensure disks are placed at least 24 mm apart from center to center and not too close to the edge of the plate.[16]
-
Gently press each disk to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[20]
-
-
Incubation:
-
Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.
-
Incubate for 16-20 hours. For certain fastidious organisms, CO₂ enrichment may be required.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) in millimeters (mm).[19]
-
The presence of a zone of inhibition indicates that the compound has antimicrobial activity against that organism. The size of the zone provides a qualitative measure of its potency.
-
Phase 2: Quantitative Analysis - Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21][22][23] This method provides quantitative data essential for further development.
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.[24]
-
Add 200 µL of the compound stock solution (at 2x the highest desired final concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.[24]
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).[23]
-
-
Inoculum Preparation:
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the Kirby-Bauer protocol.
-
Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[19]
-
-
Plate Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. This will bring the total volume in each well to 200 µL and dilute the compound concentrations to their final test concentrations.
-
Add 100 µL of sterile broth (without bacteria) to column 12.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and contamination.
-
Incubate at 35-37°C for 16-20 hours in ambient air.[22]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or using a microplate reader.
-
The growth control (column 11) should show turbidity, and the sterility control (column 12) should remain clear.[23]
-
Data Presentation and Interpretation
Quantitative data from MIC testing should be organized systematically for clear comparison and analysis.
Table 1: Representative MIC Data for this compound
| Organism | Strain ID | Type | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-Positive | [Experimental Value] |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Gram-Positive | [Experimental Value] |
| Enterococcus faecalis | ATCC 29212 | Gram-Positive | [Experimental Value] |
| Streptococcus pneumoniae | ATCC 49619 | Gram-Positive | [Experimental Value] |
| Escherichia coli | ATCC 25922 | Gram-Negative | [Experimental Value] |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-Negative | [Experimental Value] |
| Klebsiella pneumoniae | ATCC 700603 | Gram-Negative | [Experimental Value] |
| Candida albicans | ATCC 90028 | Fungus | [Experimental Value] |
| Aspergillus niger | ATCC 16404 | Fungus | [Experimental Value] |
| Ciprofloxacin | (Control) | - | [Reference Value] |
| Fluconazole | (Control) | - | [Reference Value] |
Concluding Remarks and Future Directions
The structural attributes of This compound position it as a compelling candidate for antimicrobial drug discovery. The outlined experimental framework provides a rigorous and validated pathway for elucidating its antimicrobial spectrum. Positive results from these initial studies, particularly potent MIC values against resistant strains, would justify progression to more advanced investigations, including:
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays: To determine if the compound is static or cidal.
-
Time-Kill Kinetic Assays: To understand the rate and concentration-dependency of its antimicrobial effect.
-
Cytotoxicity Testing: To assess its toxicity against mammalian cell lines and establish a preliminary therapeutic index.
-
Mechanism of Action Studies: To confirm the inhibition of DNA gyrase and/or topoisomerase IV through enzymatic assays.
By following this structured approach, researchers can efficiently and accurately characterize the antimicrobial potential of this compound, contributing valuable data to the critical search for new anti-infective agents.
References
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Methodological & Application
Application Note & Protocol: A Validated Approach for the Synthesis of 2-Amino-7-fluoro-3-methylquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of 2-Amino-7-fluoro-3-methylquinoline derivatives, a class of compounds with significant potential in medicinal chemistry. The protocol is centered around the robust and versatile Friedländer annulation reaction. We will delve into the mechanistic underpinnings of this synthetic strategy, offer a detailed, step-by-step experimental procedure, and provide essential data for the characterization of the final product. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducibility and success in your laboratory.
Introduction: The Significance of Fluorinated Aminoquinolines
The quinoline scaffold is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of specific functional groups onto the quinoline ring can significantly modulate its pharmacological profile. The 2-amino group, in particular, is a key pharmacophore found in numerous biologically active molecules.[1][4]
The incorporation of a fluorine atom at the 7-position and a methyl group at the 3-position is a strategic design choice. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and alter the electronic properties of the molecule.[5] The methyl group at the 3-position can provide steric bulk and influence the conformation of the molecule, potentially leading to improved selectivity and potency. This application note provides a detailed protocol for the synthesis of this compound, a valuable building block for drug discovery and development.
The Synthetic Strategy: The Friedländer Annulation
The Friedländer synthesis is a classic and highly efficient method for the construction of quinoline rings.[6][7] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8] For the synthesis of this compound, the logical precursors are 2-amino-4-fluorobenzaldehyde and propionitrile.
Reaction Mechanism
The Friedländer annulation can proceed through two primary mechanistic pathways, both of which are plausible under acidic or basic conditions. The choice of catalyst can influence which pathway is favored.
Mechanism A: Aldol Condensation followed by Cyclization
-
Aldol Condensation: The reaction initiates with an aldol-type condensation between the 2-aminoaryl ketone/aldehyde and the α-methylene compound.
-
Dehydration: The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated carbonyl intermediate.
-
Cyclization and Aromatization: An intramolecular cyclization occurs through the attack of the amino group on the carbonyl carbon, followed by a final dehydration step to yield the aromatic quinoline ring.[7]
Mechanism B: Schiff Base Formation followed by Aldol Reaction
-
Schiff Base Formation: The initial step is the formation of a Schiff base (imine) between the 2-aminoaryl ketone/aldehyde and the α-methylene compound.
-
Intramolecular Aldol Reaction: The Schiff base then undergoes an intramolecular aldol-type reaction.
-
Elimination: The final step is the elimination of water to form the stable quinoline product.[7]
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Application Notes and Protocols: 2-Amino-7-fluoro-3-methylquinoline as a Novel Fluorescent Probe for Live-Cell Imaging
Introduction: The Promise of Substituted Quinolines in Cellular Imaging
Quinoline and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in the development of fluorescent probes for biological imaging.[1][2] Their rigid, planar structure and extended π-conjugated system provide a robust scaffold for designing fluorophores with tunable photophysical properties.[2] The strategic introduction of substituents, such as amino and fluoro groups, can modulate the electronic and photophysical characteristics of the quinoline core, leading to probes with enhanced brightness, photostability, and sensitivity to the cellular microenvironment.[3][4]
This document provides detailed application notes and protocols for the use of a novel quinoline derivative, 2-Amino-7-fluoro-3-methylquinoline, as a fluorescent probe for live-cell imaging. While specific literature on this exact compound is emerging, the principles outlined herein are based on the well-established behavior of similar aminoquinoline-based fluorophores and provide a robust framework for its characterization and application by researchers, scientists, and drug development professionals.[5][6]
Physicochemical and Fluorescent Properties
The fluorescent properties of quinoline derivatives are often influenced by intramolecular charge transfer (ICT) states, which can make them sensitive to solvent polarity and the local cellular environment.[4][5] The 2-amino group acts as an electron donor, while the fluorine at the 7-position serves as an electron-withdrawing group, creating a "push-pull" system that is often associated with desirable fluorescent properties.[3]
| Property | Anticipated Value | Remarks |
| Molecular Formula | C₁₀H₉FN₂ | |
| Molecular Weight | 176.19 g/mol | [7] |
| Excitation (λex) | ~390 - 420 nm | Based on similar aminoquinoline derivatives.[2] To be determined experimentally. |
| Emission (λem) | ~450 - 550 nm | Expected to be sensitive to the polarity of the environment.[5] To be determined experimentally. |
| Stokes Shift | Large | A significant separation between excitation and emission maxima is anticipated due to the ICT character.[4] |
| Quantum Yield (Φ) | Moderate to High | Highly dependent on the solvent/cellular environment. Expected to be higher in non-polar environments.[5][8] |
| Solubility | Soluble in DMSO, Ethanol | Common for organic fluorophores. |
| Cell Permeability | High | The small molecular size and lipophilic nature suggest good membrane permeability. |
Proposed Mechanism of Action and Cellular Targeting
The fluorescence of this compound is likely based on an intramolecular charge transfer mechanism. Upon excitation, an electron is promoted from the electron-donating amino group to the electron-accepting quinoline ring system, which is further influenced by the fluoro substituent. The relaxation from this excited state results in fluorescence emission. The energy of this emission, and thus its wavelength, can be highly sensitive to the polarity of the surrounding environment. This property can be exploited to probe different cellular compartments. For instance, many quinoline derivatives have shown preferential accumulation in lipid-rich structures or specific organelles like the Golgi apparatus.[4][5][8]
Caption: Step-by-step workflow for live-cell imaging.
Protocol 3: Cytotoxicity Assay
Objective: To assess the potential toxicity of this compound on the cells of interest.
Materials:
-
Cells of interest
-
96-well plates
-
MTT or similar cell viability assay kit
-
This compound
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) for a duration relevant to the imaging experiments (e.g., 2-24 hours).
-
Perform a standard cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Probe concentration is too low.- Incubation time is too short.- Incorrect excitation/emission settings.- Photobleaching. | - Increase probe concentration.- Increase incubation time.- Verify the spectral properties of the probe and adjust microscope settings accordingly.- Reduce laser power and/or exposure time. |
| High Background | - Probe concentration is too high.- Inadequate washing. | - Decrease probe concentration.- Increase the number and duration of washing steps. |
| Cell Death/Morphological Changes | - Probe is cytotoxic at the working concentration. | - Perform a cytotoxicity assay to determine the optimal non-toxic concentration.- Reduce the probe concentration and/or incubation time. |
Conclusion and Future Directions
This compound holds promise as a novel fluorescent probe for live-cell imaging, leveraging the robust and tunable photophysical properties of the quinoline scaffold. Its anticipated sensitivity to the cellular microenvironment may enable the visualization of specific organelles or lipid-rich structures. The protocols provided herein offer a comprehensive guide for researchers to characterize this probe and optimize its use for their specific applications. Future work should focus on a detailed photophysical characterization, evaluation in a broader range of cell types, and co-localization studies with known organelle markers to fully elucidate its potential in cell biology and drug discovery.
References
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- BenchChem. (n.d.). Application Notes and Protocols: 2-(2-Chloroethyl)quinoline as a Versatile Intermediate for Novel Fluorescent Probes.
- BenchChem. (n.d.). Application Notes and Protocols: Development of Fluorescent Probes from 6-Bromoquinoline.
- Yuan, L., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 4(7), 11655-11663.
- Laviv, C., & Rhee, S. W. (2014). Fluorogenic Label for Biomolecular Imaging. Bioconjugate Chemistry, 25(9), 1639-1644.
- Sato, K., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17658.
-
Maheswari, R., et al. (2015). Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging. Analytica Chimica Acta, 853, 533-540. Retrieved from [Link]
- Roy, M., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters, 12(4), 581-587.
-
Ghosh, S., et al. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Chemistry of Materials, 35(14), 5549-5561. Retrieved from [Link]
- Sato, K., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate.
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Application Notes & Protocols: A Comprehensive Framework for Evaluating the Anticancer Activity of 2-Amino-7-fluoro-3-methylquinoline
Abstract
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with potent anticancer properties.[1] This guide presents a comprehensive, multi-stage framework for the preclinical evaluation of a novel derivative, 2-Amino-7-fluoro-3-methylquinoline. We provide a logical workflow, from fundamental physicochemical characterization to detailed mechanistic studies, designed to rigorously assess its potential as a therapeutic agent. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for cytotoxicity screening, apoptosis and cell cycle analysis, and target engagement verification, ensuring a robust and self-validating assessment of the compound's anticancer activity.
Introduction
Quinoline derivatives represent a significant class of anticancer agents, with mechanisms ranging from kinase and topoisomerase inhibition to the induction of apoptosis and cell cycle arrest.[1][2][3] The subject of this guide, this compound, is a novel small molecule designed to leverage this scaffold's therapeutic potential. A systematic and methodologically sound evaluation is paramount to understanding its efficacy and mechanism of action (MoA).
This application note details a hierarchical assay development strategy. The workflow begins with essential solubility and stability assessments to ensure data integrity. It then progresses to broad cytotoxicity screening to establish potency (IC50). Subsequent assays are designed to dissect the MoA, investigating the induction of apoptosis and perturbation of cell cycle progression. Finally, we describe advanced protocols, including the Cellular Thermal Shift Assay (CETSA) to confirm target engagement and Western Blotting to analyze downstream signaling events. Each protocol is presented with its underlying rationale, critical considerations, and necessary controls to ensure scientific rigor.
Experimental & logical Workflow Diagram
The following diagram outlines the logical progression of assays described in this guide, moving from foundational compound assessment to deep mechanistic investigation.
Caption: A logical workflow for the comprehensive evaluation of a novel anticancer compound.
SECTION 1: Preliminary Compound Characterization
Rationale: Before any biological assay, it is critical to determine the fundamental physicochemical properties of the test compound. Poor aqueous solubility can lead to compound precipitation, resulting in inaccurate and unreliable biological data, while instability can lead to the degradation of the active ingredient.[4][5][6] These preliminary assays ensure that the compound remains in solution and is chemically intact under experimental conditions.
Protocol 1.1: Kinetic Solubility Assessment
Principle: This high-throughput assay measures the solubility of a compound already dissolved in an organic solvent (typically DMSO) when introduced into an aqueous buffer, mimicking the conditions of most cell-based assays.[5] Precipitation is measured by light scattering or turbidimetry.
Materials:
-
This compound (Compound)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nephelometer or plate reader with turbidimetry function
-
Clear 96-well or 384-well plates
Procedure:
-
Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.
-
In a 96-well plate, add 98 µL of PBS to each well.
-
Add 2 µL of the 10 mM compound stock to the first well and mix thoroughly. This creates a 200 µM solution with 2% DMSO.
-
Perform serial dilutions across the plate by transferring a portion of the solution to the next well containing PBS.
-
Include control wells with 2% DMSO in PBS (no compound).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the turbidity (absorbance at ~650 nm) or light scatter using a plate reader.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control.
Protocol 1.2: Stability Assessment in Culture Media
Principle: This assay determines if the compound degrades when incubated in complete cell culture medium over the time course of a typical experiment. High-Performance Liquid Chromatography (HPLC) is used to quantify the amount of intact compound remaining over time.[7]
Materials:
-
Compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Spike the compound into pre-warmed complete cell culture medium to a final concentration relevant for biological testing (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Immediately take a sample for the T=0 time point. Store at -80°C until analysis.
-
Incubate the remaining medium at 37°C in a cell culture incubator.
-
Take additional samples at various time points (e.g., 2, 8, 24, 48, 72 hours).
-
Prior to analysis, precipitate proteins from the media samples (e.g., by adding 3 volumes of ice-cold acetonitrile). Centrifuge to pellet debris.
-
Analyze the supernatant from each time point by HPLC.
-
Calculate the percentage of the compound remaining at each time point relative to T=0. A compound is generally considered stable if >90% remains at the end of the experimental period.
SECTION 2: Primary Screening - Assessing General Cytotoxicity
Rationale: The first step in biological evaluation is to determine the compound's effect on cancer cell viability and proliferation. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[1]
Protocol 2.1: MTT Cell Viability Assay
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance after solubilization.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 breast, A549 lung, PC-3 prostate) and a non-cancerous cell line (e.g., NIH/3T3 fibroblasts) for selectivity assessment.
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Sample IC50 Data Table
| Cell Line | Cancer Type | IC50 (µM) of Compound | IC50 (µM) of Doxorubicin (Control) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 8.3 | 1.2 | 11.3 |
| A549 | Lung Carcinoma | 15.2 | 2.5 | 6.2 |
| PC-3 | Prostate Adenocarcinoma | 11.5 | 1.8 | 8.2 |
| NIH/3T3 | Mouse Fibroblast (Non-cancerous) | 94.1 | 0.5 | - |
| SI = IC50 in non-cancerous cells / IC50 in cancer cells |
SECTION 3: Elucidating the Mode of Cell Death - Apoptosis Assays
Rationale: If the compound is cytotoxic, it is crucial to determine whether it induces programmed cell death (apoptosis) or necrosis. Apoptosis is a controlled process and a desired outcome for anticancer therapies.[11] The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Protocol 3.1: Annexin V & Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes. Therefore, cells can be distinguished as follows:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.[14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[12] Use appropriate controls to set compensation and gates.
SECTION 4: Investigating Effects on Cell Proliferation - Cell Cycle Analysis
Rationale: Many anticancer agents function by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and preventing proliferation. Analyzing the DNA content of a cell population using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase.
Protocol 4.1: Cell Cycle Analysis by PI Staining
Principle: Propidium Iodide stoichiometrically binds to double-stranded DNA. The fluorescence intensity of PI is therefore directly proportional to the DNA content. Cells in the G0/G1 phase have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells in the S phase have an intermediate amount. Treatment with RNase is essential as PI also binds to double-stranded RNA.
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol
-
PBS
-
PI/RNase Staining Solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells as described in Protocol 3.1.
-
Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.
-
Fixation: Wash the cell pellet once with PBS. Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).[15][16]
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[17]
-
Analysis: Analyze the samples on a flow cytometer. Use software (e.g., ModFit LT, FlowJo) to model the cell cycle distribution from the DNA content histogram.[15]
Data Presentation: Sample Cell Cycle Distribution Table
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (0.1% DMSO) | 55.2 | 28.1 | 16.7 |
| Compound (0.5x IC50) | 52.8 | 25.5 | 21.7 |
| Compound (1x IC50) | 35.1 | 15.3 | 49.6 |
| Compound (2x IC50) | 20.7 | 8.9 | 70.4 |
SECTION 5: Mechanistic Insights - Target Engagement and Pathway Analysis
Rationale: To move beyond phenotypic observations, it is essential to confirm that the compound directly interacts with its intended intracellular target(s) and to characterize the downstream effects on signaling pathways.
Protocol 5.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a powerful method to verify drug-target engagement in a cellular environment.[18][19] The binding of a ligand (drug) to its target protein typically increases the protein's thermal stability.[20] This stabilization can be detected by heating cell lysates or intact cells across a temperature gradient, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the drug indicates direct binding.[21]
Materials:
-
Treated and control cells or cell lysates
-
PBS with protease and phosphatase inhibitors
-
PCR tubes and a thermal cycler
-
Centrifuge capable of 20,000 x g
-
Reagents for Western Blot (see Protocol 5.2)
-
Antibody specific for the hypothesized target (e.g., a specific kinase)
Procedure:
-
Cell Treatment: Treat intact cells with the compound or vehicle for a specified time (e.g., 1 hour).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing inhibitors.
-
Heating: Aliquot the cell suspension into different PCR tubes. Heat each tube to a different temperature for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C in 3°C increments), followed by cooling for 3 minutes at room temperature.[20]
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[18]
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western Blot (see Protocol 5.2).
-
Data Interpretation: Plot the relative band intensity against the temperature for both vehicle- and drug-treated samples. A rightward shift of the curve for the drug-treated sample indicates target stabilization and engagement.
Protocol 5.2: Western Blot for Signaling Pathway Analysis
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture like a cell lysate.[22] By using phospho-specific antibodies, one can assess the activation state of key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT and MAPK pathways.[23][24] It can also be used to detect biochemical markers of apoptosis, such as cleaved PARP or cleaved Caspase-3.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with the compound as desired. Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.[25]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Sample Preparation: Normalize all samples to the same protein concentration and add SDS loading buffer. Heat samples at 95°C for 5 minutes.[23]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate them by size using polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C with gentle shaking.[25]
-
Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH). For phosphorylation studies, normalize the phospho-protein signal to the total protein signal.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Thirumalai, D., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
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Reuveni, H., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Retrieved from [Link]
-
Johnson, G. T., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
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Smalley, K. S. M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Retrieved from [Link]
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Solomon, V. R., & Lee, H. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]
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Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Retrieved from [Link]
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Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
-
Orozco-Valencia, A. U., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New Journal of Chemistry. Retrieved from [Link]
-
Drug Target Review. (2019). New horizons in small molecule solubility screening. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Retrieved from [Link]
-
Tüzün, N., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PMC. Retrieved from [Link]
-
Abdel-rahman, H. M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC. Retrieved from [Link]
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High-throughput screening of 2-Amino-7-fluoro-3-methylquinoline against bacterial strains
Application Notes and Protocols
Topic: High-Throughput Screening of 2-Amino-7-fluoro-3-methylquinoline against Bacterial Strains
Abstract
The escalating crisis of antimicrobial resistance demands the urgent discovery of novel antibacterial agents.[1][2] High-throughput screening (HTS) has become an indispensable strategy in this endeavor, enabling the rapid evaluation of vast chemical libraries for antimicrobial activity.[2][3] This document provides a comprehensive guide to developing and executing a high-throughput screening campaign for a novel synthetic compound, this compound, against a panel of clinically relevant bacterial strains. Quinolone and fluoroquinolone antibiotics have historically been successful, targeting bacterial DNA gyrase and topoisomerase IV to induce cell death.[4][5][6][7] The unique fluorination and substitution pattern of the subject compound presents a compelling rationale for its investigation as a potential next-generation antibacterial agent. These application notes detail the entire workflow, from initial assay development and validation to hit confirmation and secondary screening, providing researchers with the robust, field-proven protocols necessary to identify and characterize promising antibacterial leads.
Introduction: The Rationale for Screening Quinolone Derivatives
Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many successful antibacterial drugs, most notably the fluoroquinolones.[6][8] These agents exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][7] By stabilizing a covalent enzyme-DNA complex where the DNA is cleaved, they trigger a cascade of events leading to the fragmentation of the bacterial chromosome and subsequent cell death.[4][9]
The compound of interest, this compound, possesses key structural motifs reminiscent of this established class of antibiotics. The fluorine atom at the 7-position is a common feature in many potent fluoroquinolones, often enhancing their spectrum of activity. Therefore, a whole-cell, or phenotypic, high-throughput screen is the logical first step to determine its biological potential. Whole-cell screening offers the significant advantage of identifying compounds that are not only active against a biological target but also capable of permeating the bacterial cell envelope and evading efflux pumps, two major hurdles in antibacterial drug discovery.[1][10]
This guide outlines a robust HTS cascade designed to efficiently identify and validate the antibacterial activity of this compound.
The High-Throughput Screening Cascade: A Workflow Overview
The screening process is a multi-stage funnel designed to progressively narrow down a large number of initial tests to a small number of high-confidence "hit" compounds. This workflow ensures that resources are focused on the most promising candidates.
Caption: High-Throughput Screening (HTS) cascade for antibacterial drug discovery.
Phase 1: Assay Development and Validation Protocol
The foundation of any successful HTS campaign is a robust, reproducible, and scalable assay. For antibacterial screening, the broth microdilution method, which measures the inhibition of bacterial growth in a liquid medium, is the gold standard.[11][12]
Selection of Bacterial Strains
A representative panel of both Gram-positive and Gram-negative bacteria should be used, including strains known for antibiotic resistance.
| Strain | Gram Status | ATCC No. | Key Characteristics |
| Staphylococcus aureus | Gram-positive | 29213 | Standard quality control strain; common pathogen. |
| S. aureus (MRSA) | Gram-positive | BAA-1717 | Methicillin-Resistant S. aureus; high clinical relevance.[13] |
| Escherichia coli | Gram-negative | 25922 | Standard quality control strain; common pathogen. |
| Pseudomonas aeruginosa | Gram-negative | 27853 | Opportunistic pathogen; known for intrinsic resistance. |
| Klebsiella pneumoniae | Gram-negative | 13883 | Clinically important pathogen, often multi-drug resistant.[14] |
Protocol: Assay Miniaturization to 384-Well Format
Objective: To adapt the standard broth microdilution assay to a 384-well plate format suitable for automation and to validate its performance using the Z'-factor statistic. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Materials:
-
Selected bacterial strains (see Table 1)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Resazurin (viability indicator dye)
-
Control Antibiotic (e.g., Ciprofloxacin)
-
DMSO (vehicle for compound dissolution)
-
Sterile, clear-bottom, 384-well microplates
-
Automated liquid handler (optional, but recommended)
-
Multichannel pipette
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the desired bacterial strain.
-
Inoculate into 5 mL of CAMHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (approx. 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of ~5 x 10^5 CFU/mL. This is the working inoculum.[12]
-
-
Plate Mapping for Validation:
-
Designate half of a 384-well plate (192 wells) for Negative Controls (Maximum Growth) and the other half for Positive Controls (Maximum Inhibition).
-
Negative Control Wells: Add 0.5 µL of DMSO.
-
Positive Control Wells: Add 0.5 µL of a high concentration of Ciprofloxacin (e.g., 20 µg/mL final concentration).
-
-
Assay Execution:
-
Dispense 50 µL of the working bacterial inoculum into all 384 wells of the plate.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
After incubation, add 5 µL of Resazurin solution (0.015% w/v) to each well.
-
Incubate for an additional 2-4 hours at 37°C. Active bacterial metabolism will reduce the blue Resazurin to the pink, fluorescent resorufin.
-
Read the plate on a microplate reader (Fluorescence: Ex 560 nm, Em 590 nm).
-
-
Data Analysis and Z'-Factor Calculation:
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3σp + 3σn) / |μn - μp|
-
Acceptance Criterion: A Z'-factor > 0.5 is required to proceed with the primary screen.
-
Phase 2: Primary High-Throughput Screening Protocol
Objective: To screen a library containing this compound at a single, high concentration to identify initial "hits" that inhibit bacterial growth.
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound in DMSO.
-
Using an automated liquid handler or acoustic dispenser, transfer 0.5 µL of the compound stock solution into the designated "test wells" of 384-well plates to achieve a final concentration of 50 µM.
-
On every plate, include a full column of Negative Controls (0.5 µL DMSO) and a full column of Positive Controls (0.5 µL Ciprofloxacin). This is critical for quality control and plate-wise normalization.
-
-
Assay Execution:
-
Follow steps 3-5 from the Assay Execution section (Protocol 3.2).
-
-
Data Analysis and Hit Identification:
-
Normalize the data for each plate. The signal from the negative control wells represents 0% inhibition, and the signal from the positive control wells represents 100% inhibition.
-
Calculate the percent inhibition for each test compound.
-
A "hit" is defined as any compound that exhibits inhibition greater than a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Phase 3: Hit Confirmation and Potency Determination
The initial hits from a primary screen can include false positives.[15][16] This phase is designed to confirm the activity and determine the potency of the preliminary hits.
Protocol: Dose-Response Analysis (IC50 Determination)
Objective: To confirm the activity of cherry-picked hits and determine their potency by measuring the half-maximal inhibitory concentration (IC50).
Procedure:
-
Compound Plating:
-
For each hit compound, create a 10-point, 2-fold serial dilution series in DMSO.
-
Dispense the dilution series into a 384-well plate.
-
-
Assay Execution:
-
Perform the bacterial growth inhibition assay as described previously.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound.
-
Plot percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Confirmation Criterion: Hits that demonstrate a clear dose-dependent inhibition and yield a reproducible IC50 value are considered "confirmed hits."
-
| Parameter | Description | Example Value |
| IC50 | Concentration of an inhibitor where the response is reduced by half. | 5.2 µM |
| Hill Slope | A measure of the steepness of the curve. | 1.1 |
| R² | Coefficient of determination, indicating goodness of fit. | 0.992 |
Phase 4: Secondary Assays and Hit Characterization
Confirmed hits must be further characterized to understand their spectrum of activity and mode of action (bacteriostatic vs. bactericidal).
Protocol: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12][17] This is a standard metric in microbiology.
Procedure: This protocol follows the same broth microdilution principle as the IC50 determination but relies on visual inspection or OD600 measurement for growth, as per CLSI/EUCAST guidelines.[11]
-
Prepare 2-fold serial dilutions of the confirmed hit compound in a 96-well plate containing CAMHB.
-
Inoculate each well with the standardized bacterial inoculum (~5 x 10^5 CFU/mL).
-
Incubate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound in which no visible turbidity (growth) is observed.
Protocol: Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). An MBC/MIC ratio of ≤4 is typically considered bactericidal.[18]
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Potential Mechanism of Action
Given the quinoline core, a primary hypothesis is the inhibition of bacterial topoisomerases.
Caption: Hypothesized mechanism of action for quinoline derivatives.
Conclusion and Future Directions
This document provides a validated, step-by-step framework for the high-throughput screening of this compound. By following this HTS cascade, researchers can efficiently determine the compound's antibacterial potential, potency (IC50/MIC), spectrum of activity, and bactericidal or bacteriostatic nature. Positive results from this screening campaign would warrant further investigation into the precise mechanism of action, in vivo efficacy studies in animal infection models, and medicinal chemistry efforts to optimize the lead compound's activity and safety profile.
References
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Koul, P., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Metabolites. [Link]
-
News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.Net. [Link]
-
Shaikh, M., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]
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Collin, F., et al. (2021). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Sahoo, B., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie. [Link]
-
Jan, B., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
-
Infection Control Today. (2014). High-Throughput Screening Strategy Identifies Compounds Active Against Antibiotic-Resistant Bacteria. Infection Control Today. [Link]
-
Koul, P., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PubMed. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
Wang, S., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
Ruiz, J. (2008). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia. [Link]
-
Salas-Ambrosio, P., et al. (2020). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Pharmaceuticals. [Link]
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Emami, S., et al. (2018). Chemistry and Mechanism of Action of the Quinolone Antibacterials. ResearchGate. [Link]
-
Bisacchi, G. S., & Hale, M. R. (2019). Quinolone antibiotics. MedChemComm. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
-
GARDP Revive. (n.d.). Hit confirmation, hit validation. GARDP Revive. [Link]
-
Pirofski, L. A., & Casadevall, A. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Nature Reviews Microbiology. [Link]
-
Dr. Germophile. (2020). Bacteriostatic vs Bactericidal. Dr. Germophile. [Link]
-
GARDP. (2024). Hit validation and characterization. YouTube. [Link]
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- 3. azolifesciences.com [azolifesciences.com]
- 4. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance | MDPI [mdpi.com]
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- 6. researchgate.net [researchgate.net]
- 7. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]
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The Emergence of 2-Amino-7-fluoro-3-methylquinoline in Medicinal Chemistry: A Guide to Synthesis and Application
Introduction: The Quinoline Scaffold as a Cornerstone of Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1] Its rigid structure and versatile synthetic accessibility have made it a recurring motif in a multitude of clinically approved drugs and investigational agents.[2] Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3] The strategic placement of various functional groups on the quinoline core allows for the fine-tuning of its pharmacological profile, enabling the development of highly potent and selective therapeutic agents.[2]
Within this diverse family of compounds, 2-aminoquinoline derivatives have garnered significant attention for their potential as kinase inhibitors and anticancer agents.[4] The amino group at the C2 position can serve as a key hydrogen bond donor, facilitating interactions with the hinge region of protein kinases.[5] Furthermore, the introduction of a fluorine atom, particularly at the C7 position, can significantly enhance the metabolic stability and binding affinity of the molecule.[6] The methyl group at the C3 position can provide additional steric and electronic contributions to the molecule's interaction with its biological target. This application note provides a detailed exploration of 2-Amino-7-fluoro-3-methylquinoline, a promising scaffold for the development of novel therapeutics. We will delve into its synthesis, potential applications in medicinal chemistry with a focus on its role as a kinase inhibitor, and provide detailed protocols for its preparation and biological evaluation.
Synthetic Approaches to the this compound Core
The synthesis of substituted quinolines can be achieved through various established methods. A common and effective strategy for constructing the this compound scaffold involves a multi-step sequence starting from readily available precursors. The following protocol is a representative example adapted from the synthesis of structurally similar 2-amino-7-fluoroquinoline derivatives.[4]
Protocol 1: Synthesis of a 2-Amino-7-fluoro-quinoline Derivative
This protocol outlines the synthesis of a 2-amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile, a close structural analog that illustrates the key chemical transformations required to assemble the core scaffold.
Materials:
-
4-Fluoroaniline
-
Ethyl cyanoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Diphenyl ether
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Ethyl (4-fluoroanilino)methylenecyanoacetate:
-
In a round-bottom flask, combine 4-fluoroaniline (1 equivalent), ethyl cyanoacetate (1 equivalent), and triethyl orthoformate (1.2 equivalents) in ethanol.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield ethyl (4-fluoroanilino)methylenecyanoacetate.
-
-
Cyclization to form 2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile:
-
In a separate flask, heat diphenyl ether to approximately 250 °C.
-
Slowly add the ethyl (4-fluoroanilino)methylenecyanoacetate obtained in the previous step to the hot diphenyl ether.
-
Maintain the temperature for 30-60 minutes to facilitate the cyclization reaction.
-
Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with a non-polar solvent like hexane to remove the diphenyl ether, and then dry the product.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Rationale behind Experimental Choices:
-
The use of triethyl orthoformate in the first step facilitates the condensation between the aniline and the active methylene compound by removing the water formed during the reaction.
-
The high-boiling solvent diphenyl ether is used in the cyclization step to provide the necessary thermal energy for the intramolecular ring-closing reaction.
-
TLC is a crucial tool for monitoring the progress of the reaction, allowing for the determination of the optimal reaction time and ensuring the complete consumption of starting materials.
Diagram: Synthetic Pathway
Caption: Synthetic route to a 2-amino-7-fluoroquinoline derivative.
Application in Medicinal Chemistry: Targeting Protein Kinases in Cancer
The 2-aminoquinoline scaffold is a key pharmacophore in the design of protein kinase inhibitors.[2][5] Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as proliferation, differentiation, and survival.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[5]
Derivatives of this compound are being investigated for their potential to inhibit various kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others in the PI3K/Akt/mTOR and RAF/MEK/ERK signaling pathways.[5][7] The 2-amino group typically forms crucial hydrogen bonds with the hinge region of the kinase domain, while the quinoline ring itself occupies the hydrophobic pocket. The substituents at the 3 and 7 positions can be modified to enhance potency and selectivity.[4][6]
Diagram: Kinase Inhibition by 2-Aminoquinoline Derivatives
Caption: Binding of a 2-aminoquinoline inhibitor to the ATP binding site of a kinase.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of this compound derivatives against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled for detection via other methods
-
Kinase reaction buffer
-
This compound derivative (test compound)
-
Positive control inhibitor (e.g., Staurosporine)
-
96-well plates
-
Scintillation counter or other appropriate detection system
Procedure:
-
Prepare Kinase Reaction Mixtures:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the recombinant kinase to each well.
-
Add the kinase substrate to each well.
-
-
Add Inhibitors:
-
Prepare serial dilutions of the this compound derivative in the reaction buffer.
-
Add the diluted test compound to the appropriate wells.
-
Include wells with a positive control inhibitor and a vehicle control (DMSO).
-
-
Initiate Kinase Reaction:
-
Add ATP (containing a tracer amount of [γ-³²P]ATP if using radiometric detection) to each well to start the reaction.
-
Incubate the plate at the optimal temperature (usually 30-37 °C) for a specified period (e.g., 30-60 minutes).
-
-
Stop Reaction and Detect Phosphorylation:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture to a phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Rationale behind Experimental Choices:
-
The use of a recombinant kinase and a specific substrate ensures that the assay is measuring the direct inhibition of the target enzyme.
-
A positive control is essential to validate the assay, while a vehicle control is necessary to account for any effects of the solvent.
-
Radiolabeled ATP provides a sensitive method for detecting phosphorylation, although non-radiometric methods such as fluorescence-based assays are also commonly used.
Anticancer Activity and Cellular Assays
The ultimate goal of developing kinase inhibitors is to translate their enzymatic activity into a cellular and, eventually, a therapeutic effect. Therefore, it is crucial to evaluate the anticancer activity of this compound derivatives in cancer cell lines.
Protocol 3: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivative (test compound)
-
MTT solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
-
Diagram: Workflow of MTT Assay
Caption: Step-by-step workflow of the MTT cell viability assay.
Quantitative Data Summary
The following table summarizes representative inhibitory activities of various 2-aminoquinoline derivatives against different cancer cell lines, highlighting the potential of this scaffold.
| Compound Class | Cancer Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference |
| 4-Aminoquinoline derivative | A549 (Lung) | Cytotoxicity | Low µM range | [4] |
| 4-Aminoquinoline derivative | MCF-7 (Breast) | Cytotoxicity | Low µM range | [4] |
| Pyrano[3,2-c]quinoline | A-549 (Lung) | Cytotoxicity | 35 | [7] |
| Quinoline-based inhibitor | MCF-7 (Breast) | EGFR Inhibition | 0.071 | [7] |
| Quinoline-based inhibitor | A-549 (Lung) | HER-2 Inhibition | 0.031 | [7] |
Conclusion and Future Directions
This compound represents a highly promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structural features are well-suited for targeting the ATP-binding site of protein kinases, and the synthetic accessibility of the quinoline core allows for extensive structure-activity relationship (SAR) studies. The protocols provided in this application note offer a foundational framework for the synthesis and biological evaluation of this and related compounds.
Future research in this area should focus on the synthesis of a diverse library of this compound analogs to explore the SAR around the quinoline core. Further optimization of the substituents at various positions could lead to the discovery of highly potent and selective kinase inhibitors with improved pharmacokinetic properties. In-depth mechanistic studies, including the identification of specific kinase targets and the elucidation of downstream signaling effects, will be crucial for advancing these promising compounds towards clinical development.
References
-
Guggilapu, S. D., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(9), 3038. [Link]
-
Tantawy, A. S., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances, 13(45), 31631-31646. [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
-
El-Gamal, M. I., et al. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). International Journal of Oncology. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylquinoline. PubChem Compound Database. Retrieved from [Link]
-
Al-Ostath, A., et al. (2019). Towards anticancer fluoroquinolones: A review article. Archiv der Pharmazie, 352(11), 1900179. [Link]
-
Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 345-375. [Link]
-
Verma, A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(2), 793. [Link]
-
Sestito, S., et al. (2023). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. International Journal of Molecular Sciences, 24(13), 10943. [Link]
-
Mekky, A. E.-D. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry, 55(10), 2235-2259. [Link]
-
Aly, M. H., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 13(36), 25339-25354. [Link]
Sources
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- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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- 7. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-7-fluoro-3-methylquinoline: A Versatile Scaffold for Novel Drug Design
Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its rigid, bicyclic aromatic structure provides a robust framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The versatility of the quinoline core allows for functionalization at multiple positions, making it an attractive starting point for the design of novel therapeutic agents.[3][4] This adaptability has led to the development of quinoline-based drugs for treating cancer, infectious diseases, and inflammatory conditions.[5]
The introduction of a fluorine atom into organic molecules can significantly enhance their pharmacological properties.[6] Fluorine's high electronegativity and small size can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[7] Specifically, in the context of quinolones, a fluorine atom, particularly at the C6 or C7 position, has been shown to dramatically improve antibacterial activity.[8][9]
This guide focuses on the 2-amino-7-fluoro-3-methylquinoline scaffold, a promising starting point for the development of novel kinase inhibitors and other targeted therapies. The strategic placement of the amino, fluoro, and methyl groups provides a unique combination of electronic and steric properties, offering multiple avenues for chemical modification and optimization of biological activity. This document will provide a comprehensive overview of the synthesis of this scaffold, strategies for its derivatization, and detailed protocols for the biological evaluation of the resulting compounds.
Part 1: Synthesis of the this compound Scaffold
The synthesis of the this compound core can be efficiently achieved through the Friedländer annulation , a classic and reliable method for constructing quinoline rings.[10][11][12] This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminobenzoketone with a compound containing an α-methylene group adjacent to a carbonyl.[13]
Proposed Synthetic Pathway
A logical and efficient route to this compound (3) involves the acid-catalyzed condensation of 2-amino-4-fluorobenzaldehyde (1) with propionaldehyde (2).
Caption: Proposed synthesis of the core scaffold.
Experimental Protocol: Synthesis of this compound (3)
Materials:
-
2-Amino-4-fluorobenzaldehyde (1)
-
Propionaldehyde (2)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Ethanol
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2-amino-4-fluorobenzaldehyde (1) (1.0 eq) in a 1:1 mixture of ethanol and toluene, add propionaldehyde (2) (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired this compound (3).
Rationale: The Friedländer synthesis is a robust and straightforward method for constructing the quinoline core. The use of a Dean-Stark trap effectively removes water generated during the reaction, driving the equilibrium towards product formation. p-Toluenesulfonic acid is a common and effective acid catalyst for this transformation.[10]
Part 2: Derivatization of the Scaffold for Library Synthesis
The this compound scaffold offers several points for diversification to generate a library of analogs for structure-activity relationship (SAR) studies. The primary amino group at the C2 position is a key handle for introducing a wide range of substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination , are powerful tools for this purpose.[4][14][15][16][17][18][19][20]
To utilize these cross-coupling reactions, the amino group of the scaffold can be transformed into a more suitable functional group, such as a halide (e.g., bromide or iodide), through a Sandmeyer reaction. Alternatively, derivatization can be performed on a precursor that already contains a halogen at the desired position for coupling. For the purpose of this guide, we will focus on derivatizing a 2-chloro-7-fluoro-3-methylquinoline intermediate, which can be synthesized from the corresponding 2-hydroxy derivative.
Caption: Derivatization via cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Chloro-7-fluoro-3-methylquinoline
-
Aryl or heteroaryl boronic acid or ester (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M Sodium carbonate solution
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a degassed solution of 2-chloro-7-fluoro-3-methylquinoline in a 3:1 mixture of 1,4-dioxane and water, add the aryl/heteroaryl boronic acid/ester, Pd(PPh₃)₄, and 2 M sodium carbonate solution.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 90-100 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Rationale: The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C-C bonds. The use of a palladium catalyst, a phosphine ligand, and a base is crucial for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[16][21]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Chloro-7-fluoro-3-methylquinoline
-
Primary or secondary amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, combine 2-chloro-7-fluoro-3-methylquinoline, the amine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide in anhydrous toluene.
-
Seal the reaction vessel and heat the mixture at 100-110 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of amino functionalities. The choice of palladium precursor, ligand, and base is critical for achieving high yields and can be optimized for specific substrates.[5][17][22]
Part 3: Biological Evaluation as Kinase Inhibitors
Derivatives of the 2-aminoquinoline scaffold have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[3] This section outlines protocols for evaluating the biological activity of newly synthesized compounds against relevant kinase targets and in cancer cell lines.
Target Kinase Signaling Pathways
Quinoline-based compounds have been reported to inhibit several important kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and FMS-like Tyrosine Kinase 3 (FLT3).[23][24]
Caption: Overview of targeted kinase signaling pathways.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 384-well plate, add the kinase enzyme and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Rationale: The ADP-Glo™ assay is a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[25][26] This allows for the determination of the inhibitory potency of test compounds.
Experimental Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549 for EGFR, SK-BR-3 for HER2, MV4-11 for FLT3)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom microplates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each treatment relative to a vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.
Rationale: The MTT assay is a widely used colorimetric assay to assess cell viability. The reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases is proportional to the number of viable cells.[1][21][27][28][29]
Part 4: In Vitro ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for identifying promising drug candidates and minimizing late-stage attrition.[7][9][26][30]
Key In Vitro ADME-Tox Assays
| Assay | Parameter Measured | Rationale |
| PAMPA | Passive permeability | Predicts the ability of a compound to passively diffuse across biological membranes, such as the gastrointestinal tract and the blood-brain barrier.[31][32][33] |
| CYP450 Inhibition | Inhibition of major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9) | Assesses the potential for drug-drug interactions by determining if a compound inhibits the metabolism of other drugs.[9][34][35][36][37] |
| hERG Inhibition | Inhibition of the hERG potassium channel | Evaluates the risk of cardiotoxicity, specifically the potential to cause QT prolongation and Torsades de Pointes.[2][4][38][39][40] |
| Metabolic Stability | Rate of metabolism in liver microsomes or hepatocytes | Determines the intrinsic clearance of a compound, providing an indication of its in vivo half-life. |
| Plasma Protein Binding | Percentage of compound bound to plasma proteins | Influences the free concentration of the drug available to interact with its target and be cleared from the body. |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 5.0 and pH 7.4)
-
Test compounds and control compounds
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add the test and control compounds to the donor wells (e.g., at pH 5.0).
-
Fill the acceptor wells with buffer (e.g., at pH 7.4).
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe).
Rationale: PAMPA is a high-throughput, cell-free assay that provides a good initial assessment of a compound's passive permeability, a key determinant of oral absorption.[30][31][32]
Conclusion
The this compound scaffold represents a highly promising starting point for the design and synthesis of novel drug candidates, particularly in the area of oncology. Its straightforward synthesis via the Friedländer annulation and the amenability of the 2-amino position to a variety of derivatization reactions make it an attractive core for medicinal chemistry campaigns. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate the biological and pharmacological properties of new compounds based on this versatile scaffold. By integrating synthetic chemistry with robust biological and ADME-Tox profiling, the full potential of the this compound scaffold can be explored in the quest for new and effective medicines.
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Application Notes and Protocols: In Vitro Evaluation of 2-Amino-7-fluoro-3-methylquinoline on A549 and MCF-7 Cancer Cell Lines
Introduction: Rationale for a Novel Quinolone Derivative in Oncology Research
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1] Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of key signaling pathways like those involving the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] The novel compound, 2-Amino-7-fluoro-3-methylquinoline, has been synthesized to explore the impact of specific substitutions on this foundational structure, with the aim of enhancing cytotoxic and antiproliferative activity against cancer cells.
This document provides a comprehensive guide for the in vitro assessment of this compound against two distinct and widely studied human cancer cell lines:
-
A549: A human lung adenocarcinoma cell line, representing a model for non-small cell lung cancer.[5] These cells are alveolar type II epithelial-like and are a valuable tool in the development of novel respiratory therapeutics.[6][7]
-
MCF-7: A human breast adenocarcinoma cell line, which is estrogen receptor (ER) positive.[8][9][10] It is one of the most extensively studied cell lines in breast cancer research and serves as a critical model for hormone-responsive cancers.[8]
The following protocols are designed to provide a robust framework for determining the compound's efficacy and elucidating its potential mechanism of action. We will detail methodologies for assessing cytotoxicity, cell proliferation, apoptosis induction, and cell cycle perturbation.
Materials and Methods
Cell Line Maintenance and Culture
Aseptic cell culture techniques are paramount to ensure the reproducibility and validity of these in vitro assays. All procedures should be performed in a certified Class II biological safety cabinet.
A549 Cell Line Culture:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[11]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.[12]
-
Subculturing: When cells reach 70-90% confluency, detach them using a 0.25% Trypsin-EDTA solution. Reseed at a concentration of 2.5x10^4 to 5x10^4 cells/mL.[12]
MCF-7 Cell Line Culture:
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, 2 mM L-glutamine, 1% non-essential amino acids (NEAA), 1 mM sodium pyruvate, 100 units/mL penicillin, and 100 µg/mL streptomycin.[8][9][13]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[14]
-
Subculturing: When cells reach 70-80% confluency, detach using a 0.25% Trypsin-EDTA solution. Seed at a density of 2-4x10^4 cells/cm².[8]
Preparation of this compound Stock Solution
For in vitro studies, a high-concentration stock solution of the test compound is prepared to facilitate serial dilutions.
-
Solvent Selection: Initially, dissolve the compound in a minimal amount of Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 100 mM).
-
Stock Dilution: Further dilute the primary stock in the appropriate complete cell culture medium to create working stock solutions.
-
Final Concentration: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with 0.1% DMSO) must be included in all experiments.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.[15] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Protocol:
-
Cell Seeding: Seed A549 or MCF-7 cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16][17]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Experimental Workflow for Cytotoxicity Assessment
Caption: Principle of apoptosis detection using Annexin V and PI staining.
Cell Cycle Analysis: Propidium Iodide Staining
Cell cycle analysis using PI staining and flow cytometry allows for the quantification of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. [18][19]This is based on the principle that PI stoichiometrically binds to DNA, and thus the fluorescence intensity is directly proportional to the DNA content. [18][20] Protocol:
-
Cell Culture and Treatment: Culture and treat the cells as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet and fix the cells in ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their morphology. [20][21]4. Incubation: Incubate the fixed cells for at least 1 hour at 4°C. [20]5. Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a PI staining solution containing RNase A. RNase A is essential to degrade any double-stranded RNA that PI might otherwise bind to, ensuring that the fluorescence signal is specific to DNA. [18][20]7. Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. A histogram of fluorescence intensity versus cell count will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
Expected Results and Data Presentation
The data obtained from these assays should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Cytotoxicity of this compound on A549 and MCF-7 Cells
| Cell Line | Treatment Duration | IC50 (µM) ± SD |
| A549 | 24 hours | [Insert Value] |
| 48 hours | [Insert Value] | |
| 72 hours | [Insert Value] | |
| MCF-7 | 24 hours | [Insert Value] |
| 48 hours | [Insert Value] | |
| 72 hours | [Insert Value] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment | Cell Line | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | A549 | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (IC50) | A549 | [Insert Value] | [Insert Value] | [Insert Value] |
| Vehicle Control | MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (IC50) | MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Apoptosis Induction by this compound
| Treatment | Cell Line | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | A549 | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (IC50) | A549 | [Insert Value] | [Insert Value] | [Insert Value] |
| Vehicle Control | MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (IC50) | MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] |
Discussion and Mechanistic Insights
The results from these experiments will provide a foundational understanding of the anticancer potential of this compound. A potent cytotoxic effect, as indicated by a low IC50 value, suggests that the compound effectively kills cancer cells. The BrdU assay will clarify whether this effect is due to the inhibition of cell proliferation.
The cell cycle analysis may reveal an arrest at a specific phase (e.g., G2/M), which is a common mechanism for many anticancer drugs that interfere with DNA replication or microtubule dynamics. [4]The Annexin V/PI staining will determine if the observed cytotoxicity is mediated by the induction of apoptosis, a controlled form of cell death that is a desirable outcome for cancer therapeutics.
Quinoline derivatives have been reported to act through various mechanisms, including DNA intercalation and inhibition of key enzymes like topoisomerase and protein kinases. [1][4][22]If the compound induces cell cycle arrest and apoptosis, it could be hypothesized that it interferes with DNA synthesis or integrity. Further investigations, such as Western blotting for key cell cycle and apoptotic proteins (e.g., cyclins, CDKs, p53, caspases), would be warranted to delineate the specific molecular pathways involved.
Conclusion
The protocols outlined in this application note provide a robust and comprehensive framework for the initial in vitro evaluation of this compound as a potential anticancer agent. By systematically assessing its effects on cytotoxicity, proliferation, apoptosis, and the cell cycle in both lung and breast cancer cell lines, researchers can gain critical insights into its efficacy and potential mechanisms of action, paving the way for further preclinical development.
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Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. National Institutes of Health. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. National Center for Biotechnology Information. Available at: [Link]
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Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. ResearchGate. Available at: [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available at: [Link]
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DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]
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In vitro cytotoxicity analysis of A549 cells and L132 cells using MTT assay. ResearchGate. Available at: [Link]
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Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. REPROCELL. Available at: [Link]
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BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Bio-Rad. Available at: [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. National Center for Biotechnology Information. Available at: [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]
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Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
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MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
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Culturing A549 cells. Nanopartikel.info. Available at: [Link]
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Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. Available at: [Link]
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BrdU Cell Proliferation Assay. Millipore Sigma. Available at: [Link]
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MTT (Assay protocol). Protocols.io. Available at: [Link]
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Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. National Center for Biotechnology Information. Available at: [Link]
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Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. Available at: [Link]
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Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry. Available at: [Link]
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Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. ResearchGate. Available at: [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]
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Application Note & Protocol: A Comprehensive Guide to Assessing the EGFR Inhibitory Activity of 2-Amino-7-fluoro-3-methylquinoline
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, and its dysregulation is a well-established driver of tumorigenesis in various cancers, including those of the lung, colon, and breast.[1][2][3] This has rendered EGFR a prime target for therapeutic intervention. Quinoline derivatives have emerged as a promising scaffold in the design of kinase inhibitors, demonstrating significant potential in targeting EGFR.[4][5][6][7] This document provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on how to rigorously assess the EGFR inhibitory activity of a novel quinoline-based compound, 2-Amino-7-fluoro-3-methylquinoline. We present two complementary protocols: a direct, in vitro biochemical kinase assay to determine intrinsic potency (IC₅₀) and a cell-based Western blot assay to confirm target engagement and efficacy in a physiologically relevant environment.
Scientific Foundation: Understanding EGFR Signaling and Inhibition
Effective assessment of an inhibitor requires a foundational understanding of the target's mechanism. EGFR, a receptor tyrosine kinase, is activated upon binding to ligands like Epidermal Growth Factor (EGF).[8][9] This triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[10] This phosphorylation event creates docking sites for adaptor proteins, initiating downstream signaling cascades critical for cell proliferation and survival, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][11]
In many cancers, mutations or overexpression of EGFR leads to its constitutive activation, providing a sustained signal for tumor growth.[2][3] Small molecule tyrosine kinase inhibitors (TKIs) are designed to compete with ATP at the kinase domain's binding site, thereby preventing autophosphorylation and blocking these downstream signals. Our objective is to determine if this compound can effectively perform this function.
Protocol I: In Vitro Biochemical Kinase Assay for IC₅₀ Determination
Directive: This initial screen is crucial for quantifying the direct inhibitory effect of the compound on the isolated EGFR enzyme, devoid of cellular complexities like membrane permeability. We will utilize a luminescence-based kinase assay, which measures the amount of ADP produced as a direct proxy for kinase activity.[12][13] The lower the ADP level in the presence of the inhibitor, the higher its potency.
Principle of Self-Validation: This protocol incorporates multiple controls to ensure the integrity of the results. A "no-enzyme" control validates that the signal is EGFR-dependent. A "no-ATP" control confirms the reaction's reliance on the phosphate donor. A vehicle control (DMSO) accounts for any solvent effects, and a known EGFR inhibitor (e.g., Gefitinib) serves as a positive control for assay performance.
Materials
-
Recombinant Human EGFR (active kinase domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP, ultra-pure
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[13]
-
This compound (Test Compound)
-
Gefitinib (Positive Control Inhibitor)
-
DMSO, molecular biology grade
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series in DMSO to create 200X working stocks. For a 10-point curve, a 1:3 dilution series starting from 2 mM down to 0.1 µM is a robust starting point.
-
Prepare a 200X working stock of Gefitinib (e.g., 200 µM) and a DMSO-only vehicle control.
-
-
Assay Plate Setup (384-well format example):
-
Add 1 µL of each 200X compound dilution, vehicle control, or positive control to the appropriate wells.
-
Expert Insight: This "neat" addition of compound followed by reagents minimizes DMSO concentration variability across the plate.
-
-
Enzyme and Substrate/ATP Mix Preparation:
-
Dilute the recombinant EGFR enzyme in Kinase Assay Buffer to a 2X working concentration (e.g., 8 ng/µL, to be optimized).
-
Prepare a 2X Substrate/ATP master mix in Kinase Assay Buffer. A common starting point is 0.4 mg/mL Poly(Glu, Tyr) and 20 µM ATP. The ATP concentration should be at or near the Km for EGFR to ensure sensitive detection of competitive inhibitors.
-
-
Kinase Reaction:
-
Add 10 µL of the 2X EGFR enzyme solution to each well containing the compound.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP master mix to all wells. The final reaction volume is 21 µL.
-
Incubate the plate at room temperature for 60 minutes.[13]
-
-
Luminescence Detection (Following ADP-Glo™ Protocol):
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[13]
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
Average the replicates for each concentration.
-
Subtract the "no-enzyme" control background from all readings.
-
Calculate % Inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
-
Determine IC₅₀:
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition.[14]
-
Table 1: Example Data Layout for IC₅₀ Determination
| Compound Conc. (nM) | Log [Compound] | Raw Luminescence (RLU) | % Inhibition |
|---|---|---|---|
| 0 (Vehicle) | N/A | 850,000 | 0 |
| 1 | 0 | 825,000 | 2.9 |
| 10 | 1 | 710,000 | 16.5 |
| 100 | 2 | 450,000 | 47.1 |
| 1000 | 3 | 120,000 | 85.9 |
| 10000 | 4 | 55,000 | 93.5 |
| Calculated IC₅₀ | | | 112 nM |
Protocol II: Cell-Based Western Blot for EGFR Phosphorylation
Directive: After confirming direct enzymatic inhibition, it is imperative to verify that the compound can penetrate the cell membrane and engage its target in a complex biological system. This protocol assesses the compound's ability to inhibit ligand-induced EGFR autophosphorylation in a human cancer cell line that overexpresses EGFR, such as A431.[15][16]
Principle of Self-Validation: The experimental design includes an unstimulated control to establish baseline phosphorylation and an EGF-stimulated, vehicle-treated control to confirm pathway activation. Total EGFR levels are used for normalization, ensuring that any decrease in the phosphorylated signal is due to inhibition of kinase activity, not protein degradation.[17]
Materials
-
A431 human epidermoid carcinoma cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Human Epidermal Growth Factor (EGF)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
Primary Antibodies: Rabbit anti-phospho-EGFR (Tyr1173), Mouse anti-total-EGFR
-
Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
PVDF membrane, methanol, SDS-PAGE gels, running and transfer buffers
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours in serum-free DMEM to reduce basal EGFR activity.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000, 10000 nM) in serum-free DMEM for 1-2 hours. Include a vehicle-only (DMSO) control.
-
Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 15 minutes at 37°C. Leave one well of vehicle-treated cells unstimulated as a negative control.
-
-
Cell Lysis and Protein Quantification:
-
Immediately place plates on ice and wash twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Expert Insight: BSA is preferred over milk for phospho-protein detection as milk contains phosphoproteins that can increase background.
-
Incubate the membrane with anti-p-EGFR (Tyr1173) primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[18]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash again as in the previous step.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize the p-EGFR signal, the membrane must be reprobed for total EGFR.
-
Use a mild stripping buffer to remove the antibody complexes.
-
Re-block the membrane and repeat the immunodetection process using the anti-total-EGFR primary antibody.
-
Data Analysis and Presentation
-
Densitometry:
-
Use image analysis software to quantify the band intensity for p-EGFR and total EGFR for each lane.
-
-
Normalization:
-
Calculate the ratio of p-EGFR to total EGFR for each sample to normalize for any variations in protein loading.
-
Express the results as a percentage of the EGF-stimulated vehicle control.
-
Table 2: Example Data Presentation for Western Blot Analysis
| Treatment | Conc. (nM) | p-EGFR Intensity (AU) | Total EGFR Intensity (AU) | p-EGFR / Total EGFR Ratio | % of Stimulated Control |
|---|---|---|---|---|---|
| Unstimulated | 0 | 5,000 | 450,000 | 0.011 | 2.2% |
| EGF + Vehicle | 0 | 250,000 | 445,000 | 0.562 | 100% |
| EGF + Cmpd | 100 | 130,000 | 455,000 | 0.286 | 50.9% |
| EGF + Cmpd | 1000 | 25,000 | 450,000 | 0.056 | 9.9% |
Conclusion
The successful execution of these two protocols provides a robust, multi-faceted evaluation of this compound's potential as an EGFR inhibitor. The biochemical assay delivers a quantitative measure of its intrinsic potency, while the cell-based assay validates its activity in a biological context, providing a strong foundation for further preclinical development, including cell proliferation assays and in vivo studies.
References
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Reaction Biology. EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]
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Wee, P., & Wang, Z. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. [Link]
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Sigismund, S., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Taylor & Francis Online. [Link]
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Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene. [Link]
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Moga, M.A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]
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Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. [Link]
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Lo, H. W. (2010). EGFR signaling pathway in breast cancers. ResearchGate. [Link]
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Youssif, B. G., et al. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances. [Link]
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Wang, T., et al. (2013). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry. [Link]
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Kido, K., et al. (2017). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters. [Link]
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Gorgani, L., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. [Link]
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Ashton, S., et al. Methods EGFR Biochemical Assays. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry. [Link]
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Lee, S., et al. (2024). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. [Link]
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Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology. [Link]
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Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Springer Nature Experiments. [Link]
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Roskoski, R. Jr. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Biomolecules. [Link]
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Brand, T. M., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports. [Link]
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Li, S., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules. [Link]
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American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]
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Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]
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ResearchGate. (2016). How could I detect EGFR by western blot effectively?[Link]
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K-optional. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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Al-Ostath, O. A., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances. [Link]
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El-Sayed, N. N. E., et al. (2021). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules. [Link]
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Engel, J., et al. (2021). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry. [Link]
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Ali, H. I., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules. [Link]
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Application Notes and Protocols for the Development of Antifungal Agents Based on 2-Amino-7-fluoro-3-methylquinoline
Introduction: The Imperative for Novel Antifungal Agents and the Promise of Quinoline Scaffolds
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2][3] The limited arsenal of clinically available antifungal drugs and their associated toxicities necessitate the urgent discovery and development of new therapeutic agents with novel mechanisms of action.[2][3] In this context, heterocyclic compounds, particularly those containing the quinoline scaffold, have garnered significant attention as a "privileged structure" in medicinal chemistry due to their diverse pharmacological activities, including potent antifungal properties.[1][2][3][4]
The quinoline ring system is a versatile framework that can be readily functionalized, allowing for the fine-tuning of its biological activity.[1][5] The introduction of a fluorine atom into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to improved therapeutic indices.[5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific fluorinated quinoline derivative, 2-Amino-7-fluoro-3-methylquinoline, as a lead compound in the development of novel antifungal agents. These application notes and protocols are designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and field-proven insights.
Synthesis of this compound
While various synthetic routes to quinoline derivatives exist, a common and effective method involves the Conrad-Limpach or a related cyclization reaction. The synthesis of this compound can be approached through a multi-step process, starting from commercially available precursors. A plausible synthetic pathway is outlined below.
Protocol 1: Synthesis of this compound
Materials:
-
3-Fluoroaniline
-
Ethyl 2-methylacetoacetate
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ammonia source (e.g., ammonium acetate, formamide)
-
Appropriate solvents (e.g., ethanol, toluene)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of 7-fluoro-4-hydroxy-2,3-dimethylquinoline. In a round-bottom flask, combine 2-fluoroaniline and ethyl 2-methylacetoacetate. Heat the mixture in the presence of a cyclizing agent such as polyphosphoric acid (PPA).[5] The reaction progress should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized to precipitate the crude product.
-
Step 2: Conversion to 7-fluoro-2,3-dimethyl-4-chloroquinoline. The hydroxyl group at the 4-position is a key intermediate for further functionalization. This can be achieved by treating the product from Step 1 with a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Step 3: Amination to yield this compound. The chloro-substituted quinoline can then be subjected to nucleophilic aromatic substitution with an appropriate ammonia source to introduce the amino group at the 2-position. This reaction may require elevated temperatures and pressures in a sealed vessel.
-
Purification and Characterization. The final product should be purified using column chromatography. The structure and purity of the synthesized this compound must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][6]
In Vitro Antifungal Susceptibility Testing
The cornerstone of evaluating a new antifungal agent is determining its in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[7][8][9][10]
Protocol 2: Broth Microdilution Assay for MIC Determination
Core Principle: This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus in a liquid medium under standardized conditions.[7][8]
Materials:
-
Synthesized this compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. The final concentration of DMSO in the test wells should not exceed 1% to avoid solvent-induced growth inhibition.[7]
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium directly in the 96-well plates to achieve a range of test concentrations.[7]
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines. For yeasts, the final concentration should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL. For molds, the inoculum should be 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[10][11]
-
Incubation: Inoculate the wells with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by using a spectrophotometer to measure optical density.[9]
Cytotoxicity Assessment
A critical aspect of antifungal drug development is ensuring selective toxicity, meaning the compound is harmful to the fungus but not to the host's cells. In vitro cytotoxicity assays using mammalian cell lines are essential for early-stage assessment of a compound's therapeutic window.
Protocol 3: MTT Assay for In Vitro Cytotoxicity
Core Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, or primary cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration that causes 50% inhibition of cell viability (IC₅₀) can be determined by plotting a dose-response curve.
| Compound | Antifungal MIC (µg/mL) | Cytotoxicity IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| This compound | [Insert Experimental Data] | [Insert Experimental Data] | [Calculate] |
| Fluconazole (Control) | [Insert Literature Data] | [Insert Literature Data] | [Calculate] |
| Amphotericin B (Control) | [Insert Literature Data] | [Insert Literature Data] | [Calculate] |
| Table 1: Hypothetical Data Summary for Antifungal Activity and Cytotoxicity. |
Mechanism of Action Studies
Understanding how a novel antifungal agent exerts its effect is crucial for its development. Preliminary mechanistic studies can provide insights into its cellular target and mode of action.[4][12][13] For quinoline derivatives, common mechanisms include disruption of the cell membrane, induction of oxidative stress, and inhibition of essential enzymes.[4][12][13]
Protocol 4: Assessment of Fungal Cell Membrane Integrity
Core Principle: This protocol uses propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes, to assess membrane integrity.
Materials:
-
Fungal cells (e.g., Candida albicans)
-
This compound
-
Propidium iodide (PI) solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treatment: Treat fungal cells with this compound at its MIC and 2x MIC for a defined period.
-
Staining: Add PI to the cell suspension and incubate in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer or visualize them under a fluorescence microscope. An increase in PI-positive cells indicates a loss of membrane integrity.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing the lead compound to enhance its antifungal potency and reduce its toxicity.[1][14][15][16] By systematically modifying the structure of this compound and evaluating the antifungal activity of the resulting analogs, key structural features required for activity can be identified.
Key Positions for Modification on the Quinoline Scaffold:
-
Position 2 (Amino group): The nature of the substituent at this position can influence the compound's interaction with its biological target. Modifications could include acylation, alkylation, or incorporation into a heterocyclic ring.
-
Position 3 (Methyl group): The size and lipophilicity of the substituent at this position can be varied to explore its impact on activity.
-
Position 7 (Fluoro group): The position and nature of the halogen substituent can significantly affect the electronic properties and metabolic stability of the molecule.[5]
-
Other positions on the quinoline ring: Introduction of various functional groups at other available positions can be explored to improve the overall pharmacological profile.
Figure 1: Structure-Activity Relationship (SAR) exploration for this compound.
Experimental Workflow for Antifungal Drug Development
The development of a new antifungal agent from a lead compound like this compound follows a structured workflow, from initial screening to preclinical evaluation.
Figure 2: Experimental workflow for the development of antifungal agents.
Hypothetical Antifungal Signaling Pathway
Based on preliminary mechanistic studies, a hypothetical signaling pathway for the antifungal action of this compound can be proposed. This can guide further detailed investigations.
Figure 3: Hypothetical signaling pathway for the antifungal action of this compound.
Conclusion
This compound represents a promising starting point for the development of a new class of antifungal agents. The protocols and strategies outlined in this document provide a comprehensive framework for its synthesis, in vitro and in vivo evaluation, and optimization. By following these guidelines, researchers can systematically investigate the potential of this and related quinoline derivatives, contributing to the much-needed expansion of our antifungal therapeutic options. The key to success lies in a multidisciplinary approach that combines synthetic chemistry, mycology, cell biology, and pharmacology to advance promising lead compounds from the laboratory to clinical application.
References
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Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives Containing 1,3,4-Oxadiazole Moieties as Potential Antifungal Agents. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. Available at: [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Design and Discovery of Novel Antifungal Quinoline Derivatives with Acylhydrazide as a Promising Pharmacophore. PubMed. Available at: [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available at: [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. Available at: [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central. Available at: [Link]
-
Cytotoxicity assays were performed for each of the (A) four antifungal... ResearchGate. Available at: [Link]
-
Novel structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies. PubMed. Available at: [Link]
-
Recent update on antibacterial and antifungal activity of quinoline scaffolds. PubMed. Available at: [Link]
-
Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Quinoline-Based Antifungals. Ingenta Connect. Available at: [Link]
-
In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. PubMed Central. Available at: [Link]
-
Quinoline-based antifungals. PubMed. Available at: [Link]
-
Quinoline-Based Antifungals. Bentham Science Publishers. Available at: [Link]
-
Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. PubMed Central. Available at: [Link]
-
The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. PubMed Central. Available at: [Link]
-
The structure-activity relationship for fluoroquinolone antibiotics. ResearchGate. Available at: [Link]
-
Structure-activity relationships of the fluoroquinolones. PubMed Central. Available at: [Link]
-
Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. PubMed Central. Available at: [Link]
-
Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed. Available at: [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PubMed Central. Available at: [Link]
-
Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PubMed Central. Available at: [Link]
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI. Available at: [Link]
-
Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. Available at: [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Available at: [Link]
-
(PDF) Synthesis and fungicidal activities of perfluoropropan-2-yl-based novel quinoline derivatives. ResearchGate. Available at: [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]
-
2-Amino-3-fluoro-quinolin-7-ol. PubChem. Available at: [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]
-
Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. PubMed Central. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-7-fluoro-3-methylquinoline
Document ID: TSC-QNS-2A7F3M-V1.0
Introduction
Welcome to the Technical Support Center for the synthesis of 2-Amino-7-fluoro-3-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound is a valuable heterocyclic scaffold in drug discovery, and its efficient synthesis is crucial for advancing research and development programs. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you optimize your synthetic route and improve yields. We will focus on the modified Friedländer annulation, a robust and widely adopted method for constructing the quinoline core.
The primary synthetic strategy discussed herein involves the base-catalyzed condensation of 2-amino-4-fluorobenzonitrile with butan-2-one. This approach is often favored for its operational simplicity and the commercial availability of the starting materials. However, like any chemical transformation, it is not without its challenges. This guide is structured to address these potential issues directly, providing not just solutions but also the underlying chemical principles to empower your synthetic design and optimization efforts.
Troubleshooting Guide: Enhancing Yield and Purity
This section is formatted as a series of questions and answers to address common problems encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low (<30%). What are the primary causes and how can I address them?
Low yields in the Friedländer synthesis are a frequent challenge.[1] The issue can typically be traced back to one of several factors: suboptimal reaction conditions, inefficient catalysis, or competing side reactions.
-
Suboptimal Reaction Conditions:
-
Temperature: This reaction is highly sensitive to temperature. Too low a temperature will result in a sluggish or stalled reaction, while excessively high temperatures can lead to the degradation of starting materials and the formation of tar-like byproducts.[1] We recommend starting with a moderate temperature (e.g., 80-100 °C) and incrementally increasing it while monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Solvent: The choice of solvent is critical. A solvent that does not adequately solubilize the starting materials can lead to a heterogeneous reaction mixture and poor conversion. While ethanol is a common choice, consider switching to a higher-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to improve solubility.[1]
-
-
Inefficient Catalysis:
-
Base Strength and Concentration: The reaction is typically catalyzed by a base.[2] Potassium tert-butoxide (KOtBu) is an effective catalyst for this transformation. Ensure that the base is fresh and has been stored under anhydrous conditions. The catalyst loading is also important; typically, 1.2 to 2.0 equivalents are used. Insufficient catalyst can lead to an incomplete reaction.
-
-
Competing Side Reactions:
-
Self-Condensation of Butan-2-one: Under basic conditions, butan-2-one can undergo self-aldol condensation, which consumes the ketone and reduces the yield of the desired quinoline product.[3] To mitigate this, consider adding the butan-2-one slowly to the reaction mixture containing the 2-amino-4-fluorobenzonitrile and the base. This keeps the instantaneous concentration of the ketone low, favoring the cross-condensation reaction.
-
Q2: I am observing multiple spots on my TLC plate, even after a long reaction time. What are the likely impurities?
The formation of multiple byproducts is a common issue. The primary suspects are the self-condensation product of butan-2-one, as mentioned above, and unreacted starting materials.
-
Identification of Impurities: To identify the impurities, it is helpful to run co-spots on your TLC plate with the starting materials (2-amino-4-fluorobenzonitrile and butan-2-one). Any remaining starting material will be readily identified. The self-condensation product of butan-2-one is typically a higher molecular weight, more nonpolar species.
-
Minimizing Impurity Formation:
-
Reaction Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of butan-2-one can favor self-condensation. A slight excess of the ketone (e.g., 1.5 to 3 equivalents) is often optimal to drive the reaction to completion without excessive side product formation.
-
Temperature Control: As mentioned, high temperatures can lead to decomposition and the formation of a complex mixture of byproducts.[1] Careful temperature control is essential for a clean reaction profile.
-
Q3: The reaction seems to stall and does not go to completion. What steps can I take?
A stalled reaction is a frustrating but solvable problem. Here is a logical workflow to diagnose and address the issue:
-
Verify Reagent Quality:
-
2-amino-4-fluorobenzonitrile: Ensure the starting material is pure. Impurities can inhibit the reaction.
-
Butan-2-one: Use dry butan-2-one. Water can interfere with the base catalyst.
-
Base: The base, particularly KOtBu, is hygroscopic. Use a fresh bottle or a freshly opened container.
-
-
Optimize Reaction Parameters:
-
Increase Temperature: If the reaction is proceeding cleanly but slowly, a modest increase in temperature (e.g., in 10 °C increments) can increase the reaction rate.
-
Increase Catalyst Loading: If you suspect the catalyst is being consumed or is not active enough, a small additional charge of the base can restart a stalled reaction.
-
The following diagram illustrates a troubleshooting workflow for a stalled reaction:
Sources
Technical Support Center: Navigating the Purification of Fluorinated Quinoline Compounds
Welcome to the Technical Support Center dedicated to addressing the unique purification challenges presented by fluorinated quinoline compounds. For researchers, scientists, and professionals in drug development, achieving high purity of these compounds is a critical, yet often arduous, step. The introduction of fluorine atoms into the quinoline scaffold dramatically alters the molecule's physicochemical properties, demanding a nuanced and informed approach to purification.[1][2]
This guide is designed to be a practical resource, moving beyond simple protocols to provide in-depth troubleshooting advice and the causal reasoning behind experimental choices. Our goal is to empower you with the expertise to overcome common hurdles and streamline your purification workflows.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered during the purification of fluorinated quinoline compounds.
Q1: Why is my fluorinated quinoline compound so difficult to purify compared to its non-fluorinated analog?
A1: The introduction of fluorine, the most electronegative element, significantly alters a molecule's properties.[1] This can lead to:
-
Altered Polarity and Solubility: Fluorine can drastically change the dipole moment and electron distribution of the quinoline ring system.[1] This often results in unexpected solubility profiles, making solvent selection for chromatography and crystallization challenging. For instance, fluorinated compounds may exhibit increased lipophilicity, yet the high electronegativity can also lead to unique intermolecular interactions.[1]
-
Changes in Basicity: Fluorine's strong electron-withdrawing effect can reduce the basicity of the quinoline nitrogen.[1] This impacts purification techniques that rely on acid-base chemistry, such as acid-base extraction or salt formation for crystallization.
-
Isomer Separation Challenges: The synthesis of fluorinated quinolines can often result in a mixture of positional isomers, which can be notoriously difficult to separate due to their very similar physical properties.[3][4]
-
Increased Reactivity at Certain Positions: In polyfluorinated quinolines, nucleophilic substitution of a fluorine atom can occur under certain conditions, leading to unexpected side products.[5]
Q2: I'm struggling to separate positional isomers of my fluorinated quinoline. What are the best approaches?
A2: Separating positional isomers of fluorinated compounds requires high-resolution techniques. Consider the following:
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method.[3][6][7] Experiment with different stationary phases. While C18 is a standard choice, fluorinated stationary phases (e.g., pentafluorophenyl or PFP) can offer unique selectivity for halogenated aromatic compounds through dipole-dipole, π-π, and charge-transfer interactions.[8]
-
Supercritical Fluid Chromatography (SFC): SFC can provide different selectivity compared to HPLC and is an excellent alternative for isomer separation.[4]
-
Fractional Crystallization: This can be effective if the isomers have sufficiently different solubilities in a particular solvent system. It may require careful optimization of solvents and temperature gradients.[9][10]
-
Gas Chromatography (GC): For volatile and thermally stable fluorinated quinolines, GC can be a powerful separation tool.[4]
Q3: My compound seems to be degrading on the silica gel column. What's happening and how can I prevent it?
A3: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds. Fluorinated quinolines, depending on their specific functional groups, might be susceptible to this.
-
Use Deactivated Silica: Treat your silica gel with a base, such as triethylamine (typically 0.1-1% in the mobile phase), to neutralize acidic sites.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or a bonded phase like diol or amino-propyl silica.
-
Alternative Purification Methods: If column chromatography proves consistently problematic, explore other options like preparative thin-layer chromatography (prep-TLC), crystallization, or extraction.[3]
Q4: I am observing significant tar formation during the work-up of my fluorinated quinoline synthesis. How can I minimize this and isolate my product?
A4: Tar formation is a common issue in many quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, due to harsh acidic and oxidizing conditions.[11]
-
Reaction Control: In syntheses like the Skraup, using a moderator such as ferrous sulfate can help control the exothermic reaction and reduce charring.[11]
-
Purification from Tar: Steam distillation can be a very effective method to separate the volatile quinoline derivative from non-volatile tar.[10][11] Following distillation, the product can be further purified by extraction and then either distillation or crystallization.[10]
Troubleshooting Guides
This section provides a more in-depth look at specific problems and offers systematic approaches to resolving them.
Guide 1: Poor Separation in Column Chromatography
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Co-elution of product and impurities | - Inappropriate solvent system (polarity is too high or too low).- Unsuitable stationary phase. | 1. Optimize TLC: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve a good separation (ΔRf > 0.2).2. Try a Different Stationary Phase: If silica gel fails, consider alumina (neutral or basic), or reversed-phase silica (C18). For fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity.[8]3. Gradient Elution: Employ a solvent gradient from a non-polar to a more polar mobile phase to improve the resolution of complex mixtures. |
| Tailing or Streaking of Spots | - Compound is too polar for the solvent system.- Interaction with acidic sites on silica gel.- Overloading the column. | 1. Add a Modifier: For basic compounds like quinolines, add a small amount of triethylamine or ammonia to the mobile phase to reduce tailing.2. Reduce Sample Load: Ensure you are not exceeding the capacity of your column.3. Check Solubility: Make sure your compound is fully dissolved in the loading solvent. |
| Product is Irreversibly Adsorbed on the Column | - Compound is highly polar.- Decomposition on the stationary phase. | 1. Use a More Polar Mobile Phase: Add methanol or another strong solvent to try and elute the compound.2. Switch to a Less Active Stationary Phase: Consider using Celite or a bonded-phase silica.3. Avoid Silica Gel: Opt for crystallization or extraction-based purification methods. |
Guide 2: Challenges in Crystallization
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Compound oils out instead of crystallizing | - Solution is too supersaturated.- Melting point of the compound is lower than the temperature of the solution.- Presence of impurities inhibiting crystal lattice formation. | 1. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.2. Use a More Dilute Solution: Add a small amount of hot solvent to the oiled-out mixture to try and redissolve it, then cool slowly.3. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.4. Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.[12] |
| No Crystals Form Upon Cooling | - Compound is too soluble in the chosen solvent.- Solution is not sufficiently concentrated. | 1. Evaporate Some Solvent: Gently heat the solution or use a rotary evaporator to remove some of the solvent and increase the concentration.2. Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (but is miscible with the crystallization solvent) until the solution becomes turbid, then warm slightly to clarify and cool slowly.3. Try a Different Solvent System: Experiment with various solvents or solvent pairs. |
| Low Recovery of Crystalline Product | - Premature filtration.- High solubility of the compound at low temperatures. | 1. Ensure Complete Crystallization: Allow sufficient time for crystallization at a low temperature.2. Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the compound.[13]3. Wash with Ice-Cold Solvent: When filtering, wash the crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving the product.[9] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is highly effective for separating basic fluorinated quinolines from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic fluorinated quinoline will move into the aqueous layer as its hydrochloride salt.
-
Separation of Layers: Separate the aqueous layer containing the protonated product from the organic layer containing neutral and acidic impurities.
-
Back-Extraction (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or concentrated ammonia solution) with stirring until the solution is basic (confirm with pH paper). The fluorinated quinoline will precipitate out or form an oily layer.
-
Product Extraction: Extract the basified aqueous solution with several portions of an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified fluorinated quinoline.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for achieving high purity.[9]
-
Solvent Selection: Choose a solvent or solvent pair in which the fluorinated quinoline is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring. Add small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of a novel fluorinated quinoline compound.
Caption: Decision workflow for purification strategy.
Safety Precautions
Working with fluorinated quinoline compounds and the reagents for their synthesis and purification requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield if there is a splash risk, a flame-resistant lab coat, and chemical-resistant gloves.[14][15] Consult the glove manufacturer's compatibility chart for the specific solvents and reagents being used.[15]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[16][17]
-
Handling: Avoid contact with skin, eyes, and clothing.[18] Do not breathe fumes or dust.[18] Wash hands thoroughly after handling.[14]
-
Storage: Store fluorinated compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[15]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
By understanding the unique chemical nature of fluorinated quinolines and employing a systematic, informed approach to purification, researchers can overcome the challenges these fascinating molecules present, paving the way for advancements in medicine and materials science.
References
-
The use of analytical methods for quality control of promising active pharmaceutical ingredients - SciSpace. [Link]
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Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
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The role of fluorine in medicinal chemistry - Taylor & Francis Online. [Link]
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Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. [Link]
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SOP: CRYSTALLIZATION. [Link]
-
1 2 0 Material Safety Data Sheet. [Link]
-
Fluorinated Quinolines: Synthesis, Properties and Applications - ResearchGate. [Link]
-
Remarkable orientational effects in the displacement of the fluorine from heptafluoro-isoquinoline and -quinoline towards sulfur nucleophiles. Further reactions with oxygen nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC - NIH. [Link]
-
Mercuration of quinoline give different isomers how could these isomers separated | ResearchGate. [Link]
-
Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques - PubMed. [Link]
-
Purification of Quinoline - Chempedia - LookChem. [Link]
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Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. [Link]
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Guide for crystallization. [Link]
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Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD. [Link]
-
Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs | Request PDF - ResearchGate. [Link]
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate. [Link]
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Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC - NIH. [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. [Link]
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Recent advancements in fluoroquinolones removal techniques from wastewater. [Link]
-
(PDF) Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - ResearchGate. [Link]
-
Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways - MDPI. [Link]
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Fluorination methods for drug discovery and development - PubMed. [Link]
-
Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. [Link]
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The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. [Link]
-
TLC Separation of Fluoroquinolones: Searching for Better Selectivity - ResearchGate. [Link]
-
Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly - PubMed. [Link]
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Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones - NIH. [Link]
-
The conflicting behaviours of fluorine, reprinted with permission from ref[1]. Copyright 2020 American Chemical Society - ResearchGate. [Link]
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18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC - NIH. [Link]
-
The Dark Side of Fluorine - PMC - NIH. [Link]
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- 5. Remarkable orientational effects in the displacement of the fluorine from heptafluoro-isoquinoline and -quinoline towards sulfur nucleophiles. Further reactions with oxygen nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Overcoming Solubility Challenges of 2-Amino-7-fluoro-3-methylquinoline in Biological Assays
Introduction
Welcome to the technical support guide for 2-Amino-7-fluoro-3-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in various biological assays. Due to its quinoline core, this compound is anticipated to have low aqueous solubility, a common challenge in experimental biology that can lead to issues such as compound precipitation, inconsistent results, and underestimated potency.[1][2][3][4]
This guide provides a comprehensive collection of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you navigate these solubility challenges effectively. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the accurate and reliable performance of this compound in your assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubility of this compound.
Q1: What is the best solvent for making a stock solution of this compound?
A1: For initial stock solutions, a high-purity, anhydrous polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common and effective choice for dissolving many heterocyclic compounds like quinoline derivatives.[5][6] Ethanol and methanol can also be suitable alternatives.[5] It is crucial to start with a high concentration stock (e.g., 10-20 mM) in 100% DMSO to minimize the final solvent concentration in your aqueous assay buffer.[1][7]
Q2: I dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and what should I do?
A2: This is a classic sign of a compound "crashing out" of solution. It occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the aqueous environment of your assay.[1] The final concentration of DMSO in your assay is likely insufficient to keep the compound dissolved. The first step is to ensure your final DMSO concentration is at the maximum tolerable level for your assay, typically between 0.1% and 1%.[8][9] If precipitation persists, you will need to explore more advanced solubilization strategies as detailed in the troubleshooting guides below.
Q3: Can I use the hydrochloride salt of this compound to improve water solubility?
A3: Yes, using a salt form, such as the hydrochloride salt, is a common and effective strategy to increase the aqueous solubility of compounds containing a basic nitrogen atom, like the amino group on the quinoline ring.[10][11] The salt form will be more readily soluble in aqueous buffers. However, be mindful that this will lower the pH of the solution, which could potentially impact your biological system. Always verify that the final pH of your assay medium is within the acceptable range for your experiment.
Q4: How should I store my stock solution of this compound?
A4: Stock solutions in DMSO should be stored in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12] DMSO is hygroscopic (absorbs water from the air), and water contamination can reduce the compound's solubility over time, leading to precipitation even in the stock solution.[1] Before use, allow an aliquot to thaw completely and bring it to room temperature, then vortex gently to ensure the compound is fully redissolved.[12]
Q5: Are there any general "rules of thumb" for the maximum final concentration of co-solvents in a cell-based assay?
A5: This is highly dependent on the specific cell line and assay sensitivity. However, some general starting guidelines for maximum tolerable concentrations are:
-
DMSO: < 0.5% (though some robust cell lines may tolerate up to 1%)[13]
-
Ethanol: < 0.5%
-
Polyethylene Glycol 400 (PEG400): < 1%
-
Surfactants (e.g., Tween® 80, Pluronic® F-68): < 0.1%
It is imperative to perform a vehicle control experiment to determine the highest non-toxic concentration of any solvent or excipient in your specific assay system.[8][14]
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step guidance for overcoming specific solubility-related problems.
Issue 1: Compound Precipitation in Cell Culture Media
Precipitation in cell culture media can lead to inaccurate dosing, direct cell toxicity from particulates, and high variability in results.
Causality:
The complex composition of cell culture media, which includes salts, proteins, and amino acids, can reduce the solubilizing capacity of co-solvents like DMSO. The presence of serum proteins can sometimes help solubilize hydrophobic compounds, but in other cases, it is not sufficient.
Troubleshooting Workflow:
Caption: Workflow for addressing compound precipitation in media.
Protocol 1: Co-Solvent System Evaluation
This protocol helps to identify a binary solvent system that maintains solubility upon dilution into aqueous media.
-
Prepare Secondary Stock Solutions: In addition to your 10 mM stock in 100% DMSO, prepare 10 mM stocks in other solvents such as Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG400).[14][15]
-
Vehicle Tolerance Test: Before testing the compound, determine the maximum concentration of each solvent (and combinations) your cells can tolerate without affecting viability (e.g., via an MTT or other viability assay). A typical range to test is 0.1% to 2% (v/v).
-
Serial Dilution Test:
-
Prepare a series of dilutions of your this compound DMSO stock into your cell culture medium. For example, to achieve a final concentration of 10 µM with 0.5% DMSO, you would add 5 µL of a 2 mM intermediate DMSO stock to 995 µL of medium.
-
Repeat this process, but before adding to the medium, first dilute the DMSO stock into a co-solvent like PEG400 (e.g., a 1:1 ratio). Then add this mixture to the medium.
-
Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C) under a microscope.
-
-
Select Best System: Choose the co-solvent system that provides the highest solubility without inducing cellular toxicity. Always include a matched vehicle control in your final experiments.[8]
Protocol 2: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble molecules, increasing their aqueous solubility.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro assays.
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) stock solution of HP-β-CD in your assay buffer or water.
-
Determine Optimal Compound:CD Ratio:
-
Create a phase solubility diagram. Add an excess amount of solid this compound to a series of vials containing increasing concentrations of HP-β-CD (e.g., 0-10% w/v).
-
Equilibrate the samples by shaking for 24-48 hours at a controlled temperature.
-
Filter the samples to remove undissolved solid and quantify the concentration of the dissolved compound (e.g., by HPLC-UV).
-
Plot the compound concentration against the HP-β-CD concentration. The slope will indicate the complexation efficiency.
-
-
Assay Preparation:
-
Prepare a concentrated stock of your compound in a small amount of DMSO.
-
Separately, prepare the required concentration of HP-β-CD in your final assay buffer.
-
Add the concentrated compound stock to the HP-β-CD solution with vigorous vortexing. This allows the compound to partition into the cyclodextrin cavity.
-
Important: Always run a vehicle control with the same concentration of HP-β-CD, as cyclodextrins themselves can sometimes have biological effects.[13]
-
| Solubilization Agent | Typical Starting Concentration | Key Considerations |
| DMSO | < 0.5% (v/v) | Can interfere with assays; hygroscopic.[7][13] |
| Ethanol | < 0.5% (v/v) | Can be cytotoxic at higher concentrations.[14] |
| PEG400 | < 1% (v/v) | Generally well-tolerated; can increase viscosity. |
| HP-β-Cyclodextrin | 1-5% (w/v) | Can sometimes extract cholesterol from cell membranes.[13] |
| Tween® 80 | < 0.02% (v/v) | Surfactant; can form micelles and may interfere with some assays.[14][15] |
Issue 2: Inconsistent or Non-Reproducible Results in Enzymatic Assays
Poor solubility can be a major source of artifacts in enzymatic assays, leading to false positives or negatives.
Causality:
When a compound is not fully dissolved, its effective concentration in the assay is lower than the nominal concentration, leading to underestimated potency (false negative).[1] Conversely, compound aggregates or precipitates can sometimes non-specifically inhibit enzymes, leading to a false positive result.[1][19] This can also manifest as shifts in IC50 values that are dependent on the enzyme concentration.[20]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting enzymatic assay variability.
Protocol 3: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the practical solubility limit of your compound under the exact final assay conditions.
-
Prepare Compound Plate: In a 96-well plate, prepare a serial dilution of this compound in 100% DMSO, starting from your highest stock concentration.
-
Dilute into Assay Buffer: Transfer a small, fixed volume (e.g., 1 µL) from each well of the DMSO plate to a new 96-well plate containing your final enzymatic assay buffer (e.g., 99 µL). This creates a dilution series at a constant 1% DMSO concentration.
-
Equilibrate and Measure: Seal the plate, shake for 1-2 hours at the assay temperature, and then measure the turbidity by reading the absorbance at a high wavelength (e.g., 620 nm or 750 nm).
-
Determine Solubility Limit: The concentration at which you begin to see a significant increase in absorbance above the buffer-only control is the kinetic solubility limit. You should ensure your highest assay concentration is below this limit.
Protocol 4: Mitigating Compound Aggregation with Detergents
Non-specific inhibition by compound aggregates is a common source of false positives in high-throughput screening.[19] Including a low concentration of a non-ionic detergent can often disrupt these aggregates.
-
Select a Detergent: Triton X-100 or Tween® 20 are common choices.
-
Enzyme Compatibility Test: First, confirm that the addition of the detergent does not inhibit your enzyme's activity. Run a control experiment with and without the detergent (e.g., 0.01% Triton X-100) in the absence of your inhibitor.
-
Re-test Inhibition: If the enzyme is compatible, re-run your IC50 determination for this compound in the presence of the detergent.
-
Analyze Results:
-
If the IC50 value remains similar: The inhibition is likely specific to the target.
-
If the IC50 value significantly increases or inhibition is lost: The original activity was likely due to aggregation, and the compound may be a false positive.
-
Part 3: References
-
Benchchem. (n.d.). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. Retrieved from
-
Gong, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved from [Link]
-
Benchchem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. Retrieved from
-
PubChem. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. Retrieved from [Link]
-
Karaman, B. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Retrieved from [Link]
-
Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. PubMed Central. Retrieved from [Link]
-
Mundada, V. P., et al. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhancement. Retrieved from
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. PubMed Central. Retrieved from [Link]
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de Castro, V. V., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Retrieved from [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]
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Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Sci-Hub. Retrieved from [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Retrieved from [Link]
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Hörter, D., & Dressman, J. B. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Retrieved from [Link]
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ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
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Verheyen, E., et al. (2019). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
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ResearchGate. (2025). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]
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Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]
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Benchchem. (n.d.). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds. Retrieved from
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ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?. Retrieved from [Link]
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ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3-fluoro-quinolin-7-ol. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3-methylquinoline. Retrieved from [Link]
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Singh, A., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
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Hari, T., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PubMed Central. Retrieved from [Link]
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Holst, B., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Retrieved from [Link]
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Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. Retrieved from [Link]
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FooDB. (2010). Showing Compound 2-Aminoquinoline (FDB012467). Retrieved from [Link]
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Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2015). The amino acid esters are soluble in DMF and DMSO and H2O. Retrieved from [Link]
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Optimizing reaction conditions for the synthesis of 2-Amino-7-fluoro-3-methylquinoline
An authoritative guide by a Senior Application Scientist on optimizing the synthesis of 2-Amino-7-fluoro-3-methylquinoline, complete with troubleshooting advice and FAQs.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically employs the Friedländer annulation or related methodologies. Here, we address common challenges through a detailed troubleshooting guide and answer frequently asked questions to ensure a successful and optimized reaction.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
Low yield is the most common challenge in Friedländer synthesis, often stemming from suboptimal reaction conditions or competing side reactions.[1]
Potential Causes & Solutions:
-
Suboptimal Catalyst: The choice and activity of the catalyst are critical. Traditional strong acids or bases can lead to degradation, while an inappropriate modern catalyst may result in low conversion rates.[1]
-
Solution: Screen a variety of modern, milder catalysts. Lewis acids like Indium(III) triflate (In(OTf)₃) have proven effective under solvent-free conditions.[2] Heterogeneous catalysts such as silica nanoparticles or sulfonic acid ionic liquids can also offer high yields and easier work-up.[3][4] If you suspect catalyst inactivity, use a fresh batch or consider a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%).[1]
-
-
Incorrect Reaction Temperature: The reaction is highly sensitive to temperature. Too low, and the reaction rate will be impractically slow; too high, and you risk decomposition of starting materials or products and the formation of side products.[1]
-
Poor Reactant Solubility: If your starting materials are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Select a solvent that effectively dissolves both the 2-amino-4-fluorobenzophenone (or related ketone/aldehyde) and the α-methylene carbonyl compound. Polar solvents like ethanol or DMF are often good choices, especially for microwave-assisted reactions where they aid in energy absorption.[1]
-
-
Competing Side Reactions: The self-condensation of the ketone partner (an aldol condensation) is a significant competing reaction that can dramatically reduce the yield of the desired quinoline.[1][6]
Q2: I'm observing multiple spots on my TLC plate, suggesting significant impurity formation. How can I minimize side products and simplify purification?
Impurity formation is often linked to the same factors that cause low yields, particularly harsh reaction conditions.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures and strong acid/base catalysts can promote side reactions and degradation.[1]
-
Regioselectivity Issues: While less of a concern for synthesizing a 3-methylquinoline (from a simple ketone like acetone or its equivalent), using more complex unsymmetrical ketones can lead to a mixture of regioisomers, complicating purification.[8][9]
-
Solution: If using an unsymmetrical ketone, specific catalysts like cyclic secondary amines (e.g., pyrrolidine) or certain ionic liquids can direct the reaction to favor one isomer.[8]
-
-
Ineffective Work-up: Residual catalyst or acidic/basic byproducts can complicate purification.
-
Solution: Ensure a thorough work-up procedure. For instance, if using an iodine catalyst, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.[1] Follow with a brine wash and dry the organic layer thoroughly over anhydrous sodium sulfate before concentration.[10]
-
Q3: My reaction seems to stall and does not proceed to completion, even after an extended time. What steps should I take?
An incomplete reaction points to issues with the catalyst, reaction environment, or the fundamental reactivity of your substrates.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent, or it may simply not be robust enough for the required reaction time.
-
Solution: Use purified, dry reagents and solvents. If catalyst deactivation is suspected, adding a fresh portion of the catalyst may restart the reaction. Alternatively, switch to a more robust heterogeneous catalyst that can be recycled.[3]
-
-
Insufficient Energy Input: The activation energy barrier for the cyclization may not be overcome at the current reaction temperature.
-
Solution: As mentioned for low yields, cautiously increase the temperature. If using conventional heating, ensure uniform heat distribution with vigorous stirring. Switching to microwave irradiation can provide more efficient and rapid heating.[7]
-
-
Reversible Intermediates: The initial condensation step to form the imine or enamine intermediate can be reversible. If the subsequent intramolecular cyclization is slow, the overall reaction will not proceed efficiently.
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for low yield in Friedländer synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the Friedländer synthesis of this compound?
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group.[6] For the target molecule, this would typically involve reacting 2-amino-4-fluorobenzophenone (or a similar precursor) with an acetone equivalent. The mechanism proceeds via two main pathways depending on the catalyst (acid or base), but both culminate in cyclization and dehydration to form the aromatic quinoline ring.[12]
Caption: General mechanistic pathways of the Friedländer synthesis.
Q2: How critical are the starting material purity and stoichiometry?
Extremely critical. Impurities in the starting materials can inhibit or poison the catalyst. Moisture, in particular, can interfere with many Lewis acid catalysts. Ensure all starting materials are pure and solvents are anhydrous, especially when using moisture-sensitive catalysts.
Regarding stoichiometry, a slight excess (1.1-1.2 equivalents) of the α-methylene carbonyl compound is often used to ensure complete consumption of the more valuable aminoaryl ketone. However, a large excess should be avoided as it can promote self-condensation side reactions and complicate purification.
Q3: Which catalysts and solvents are most recommended for this synthesis?
The "best" combination is substrate-dependent, but modern catalysis offers excellent starting points for optimization.
Catalyst & Solvent Selection:
| Catalyst Type | Example Catalyst | Recommended Solvent(s) | Temperature Range (°C) | Key Advantages & Considerations |
| Lewis Acids | In(OTf)₃, Zr(OTf)₄[2][3] | Solvent-free, Ethanol/Water[3] | 60 - 120 | High efficiency, often milder conditions. Can be sensitive to moisture. |
| Heterogeneous | SiO₂ Nanoparticles[3] | Solvent-free (Microwave) | 100 - 120 | Easy removal by filtration, reusable, environmentally friendly.[3] |
| Ionic Liquids | [Hbim]BF₄, ImBu-SO₃H[3] | Solvent-free | 50 - 100 | Can act as both catalyst and solvent, high yields, often recyclable.[3] |
| Brønsted Acids | Acetic Acid, p-TSA[1][13] | Neat (as solvent), Ethanol | 80 - 160 (Microwave) | Inexpensive and effective, but can require higher temperatures. |
Note: Data is illustrative and compiled from various sources reporting on Friedländer synthesis.[1][2][3][4][13] Optimal conditions for this compound specifically should be determined experimentally.
Experimental Protocols
This section provides a representative protocol based on modern, efficient methods for the synthesis of a substituted quinoline via Friedländer annulation.
Protocol 1: Indium(III) Triflate-Catalyzed Solvent-Free Synthesis
This protocol is adapted from methodologies known to be highly efficient for a range of substituted quinolines.[2]
Materials:
-
2-Amino-4-fluorobenzophenone (1.0 mmol, 1.0 equiv)
-
Propionaldehyde (or a suitable precursor like 1,1-diethoxypropane) (1.2 mmol, 1.2 equiv)
-
Indium(III) triflate (In(OTf)₃) (0.05 mmol, 5 mol%)
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or microwave reactor
-
Ethyl acetate, saturated sodium bicarbonate solution, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-amino-4-fluorobenzophenone (1.0 mmol) and indium(III) triflate (5 mol%).
-
Reagent Addition: Add the propionaldehyde equivalent (1.2 mmol) to the flask.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dissolve the residue in ethyl acetate (20 mL). Wash the organic solution sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield pure this compound.[10]
References
-
Aav, R., & Kumar, D. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH. [Link]
-
Kumar, D., & Aav, R. (2021). Advances in polymer based Friedlander quinoline synthesis. PubMed Central - NIH. [Link]
-
ResearchGate. (n.d.). Novel Basic Mesoporous Catalysts for the Friedländer Reaction from 2‐Aminoaryl Ketones: Quinolin‐2(1H). ResearchGate. [Link]
-
Kumar, D., & Aav, R. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. [Link]
-
Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. [Link]
-
ResearchGate. (n.d.). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. ResearchGate. [Link]
-
Chakraborti, A. K., et al. (2013). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing). [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]
-
Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4, 104-110. [Link]
-
ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
-
ResearchGate. (n.d.). Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst. ResearchGate. [Link]
Sources
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- 2. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Friedlaender Synthesis [organic-chemistry.org]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of Quinoline-Based Probes
Welcome to the technical support center for quinoline-based fluorescent probes. This guide, curated by a Senior Application Scientist, is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you optimize your experiments and achieve maximal fluorescence quantum yield. We understand the nuances of working with these versatile fluorophores and aim to empower you with the knowledge to overcome common challenges.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions researchers have when working with quinoline-based probes.
Q1: What is the fundamental reason for low fluorescence quantum yield in my quinoline-based probe?
A: Low quantum yield in quinoline probes often stems from non-radiative decay pathways becoming more dominant than fluorescence. These pathways, such as internal conversion and intersystem crossing, allow the excited state energy to be dissipated as heat rather than light. Factors that can promote these non-radiative pathways include solvent-quenching effects, aggregation of the probe molecules, and the presence of quenching species in the sample.
Q2: How does the choice of solvent impact the fluorescence quantum yield of my quinoline probe?
A: Solvents can significantly influence the fluorescence of quinoline probes through several mechanisms. In polar solvents, quinoline derivatives can exhibit twisted intramolecular charge transfer (TICT) states, which are often non-emissive and thus reduce the quantum yield. Conversely, in more viscous or rigid environments, the formation of these TICT states can be suppressed, leading to enhanced fluorescence. Therefore, selecting a solvent that restricts the molecular motion of the probe can be beneficial.
Q3: Can the pH of my experimental buffer affect the fluorescence of my quinoline probe?
A: Absolutely. Many quinoline probes possess nitrogen atoms that can be protonated or deprotonated depending on the pH of the medium. This can alter the electronic properties of the molecule and, consequently, its fluorescence characteristics. For instance, protonation can sometimes lead to fluorescence quenching or a shift in the emission wavelength. It is crucial to determine the optimal pH range for your specific probe to ensure maximum and stable fluorescence.
Q4: My probe seems to be aggregating. How does this affect its fluorescence?
A: Aggregation is a common issue that can severely quench fluorescence. When probe molecules aggregate, they can form non-fluorescent H-aggregates or exhibit aggregation-caused quenching (ACQ) due to intermolecular interactions that favor non-radiative decay pathways. Maintaining a low probe concentration and optimizing the solvent system are key strategies to prevent aggregation.
Troubleshooting Guides
Here, we delve into specific experimental issues and provide step-by-step guidance to diagnose and resolve them.
Issue 1: Significantly Lower-Than-Expected Fluorescence Quantum Yield
You've synthesized or purchased a quinoline-based probe, but its fluorescence quantum yield is disappointingly low in your experimental setup.
Potential Causes and Diagnostic Workflow:
Caption: Troubleshooting workflow for low quantum yield.
Detailed Protocol for Solvent Screening:
-
Prepare Stock Solution: Dissolve your quinoline probe in a good solvent (e.g., DMSO or acetonitrile) to create a concentrated stock solution.
-
Solvent Series: Prepare a series of dilutions of your stock solution into a range of solvents with varying polarities and viscosities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water). Ensure the final probe concentration is consistent across all samples.
-
Spectroscopic Analysis: Measure the absorbance and fluorescence emission spectra for each sample.
-
Quantum Yield Calculation: Calculate the relative fluorescence quantum yield in each solvent using a standard reference fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Data Analysis: Plot the quantum yield as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to understand the influence of the solvent environment.
Table 1: Effect of Solvent on a Hypothetical Quinoline Probe's Quantum Yield
| Solvent | Polarity Index | Viscosity (cP at 20°C) | Relative Quantum Yield (Φf) |
| Toluene | 2.4 | 0.59 | 0.85 |
| Dichloromethane | 3.1 | 0.44 | 0.62 |
| Acetonitrile | 5.8 | 0.37 | 0.35 |
| Ethanol | 4.3 | 1.20 | 0.78 |
| Water | 10.2 | 1.00 | 0.15 |
Interpretation: The data in Table 1 suggests that for this hypothetical probe, less polar and more viscous solvents lead to a higher quantum yield, likely by restricting the formation of a non-emissive TICT state.
Issue 2: Fluorescence Signal is Unstable and Drifts Over Time
You observe that the fluorescence intensity of your quinoline probe solution is not stable, either decreasing (photobleaching) or increasing over time.
Potential Causes and Diagnostic Workflow:
Caption: Troubleshooting workflow for unstable fluorescence.
Experimental Protocol for Assessing Photostability:
-
Prepare Sample: Prepare a solution of your quinoline probe in the optimized buffer and solvent system.
-
Time-Lapse Measurement: Place the sample in a spectrofluorometer and continuously monitor the fluorescence intensity at the emission maximum over an extended period (e.g., 30-60 minutes) under constant excitation.
-
Vary Excitation Power: Repeat the time-lapse measurement at different excitation intensities (if your instrument allows) to assess the power-dependence of photobleaching.
-
Data Analysis: Plot the normalized fluorescence intensity as a function of time. A rapid decay indicates poor photostability.
Solutions for Improving Photostability:
-
Reduce Excitation Intensity: Use the lowest possible excitation power that still provides an adequate signal-to-noise ratio.
-
Use Antifade Reagents: For microscopy applications, consider embedding your sample in a mounting medium containing antifade reagents like n-propyl gallate or p-phenylenediamine.
-
Deoxygenate the Solution: The presence of molecular oxygen can accelerate photobleaching. Deoxygenating your solution by bubbling with nitrogen or argon gas can sometimes improve stability.
References
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(3), 366–375. [Link]
-
Mei, J., Leung, N. L., Kwok, R. T., Lam, J. W., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar!. Chemical reviews, 115(21), 11718–11940. [Link]
Technical Support Center: Troubleshooting Cell Permeability Issues with 2-Amino-7-fluoro-3-methylquinoline
Welcome to the technical support guide for 2-Amino-7-fluoro-3-methylquinoline. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges related to its use, specifically focusing on issues of cell permeability. We will explore the underlying causes of poor permeability and provide validated, step-by-step protocols to systematically troubleshoot your assays.
Part 1: Troubleshooting Guide
This section is structured to help you diagnose the root cause of your permeability issues through a logical, step-by-step process. Start with the first question and follow the workflow based on your experimental observations.
Initial Observation: Low or No Intracellular Activity of this compound
You have a cell-based assay where this compound is expected to engage an intracellular target, but you observe a weak or non-existent biological response, even at high concentrations. This suggests the compound is not reaching its target, and poor cell permeability is a primary suspect.
The following workflow will help you dissect the problem.
Caption: Troubleshooting workflow for low intracellular activity.
Question 1: Is your compound sufficiently soluble in the assay medium?
Causality: A compound cannot cross the cell membrane if it has precipitated out of solution. The concentration of your compound's DMSO stock, the final DMSO percentage in your media, and the physicochemical properties of the media (pH, proteins) can all lead to poor solubility.[1] This is the most common and easily fixable cause of apparent low permeability.
Experimental Protocol: Kinetic Solubility Assay
This assay quickly determines the solubility of a compound when diluted from a DMSO stock into an aqueous buffer, mimicking your experimental conditions.[2][3]
-
Preparation: Prepare a 10 mM stock of this compound in 100% DMSO.
-
Dilution: In a 96-well plate, perform serial dilutions of your stock solution into your exact cell culture medium to achieve a range of final concentrations (e.g., 200 µM down to 0.1 µM). Ensure the final DMSO concentration is constant and matches your assay conditions (typically ≤1%).[4]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[3] The concentration at which precipitation is first observed is the kinetic solubility limit.
-
Interpretation:
-
If solubility is < your desired assay concentration: Your compound is precipitating.
-
If solubility is > your desired assay concentration: Solubility is not the primary issue.
-
Troubleshooting & Optimization: If solubility is poor, consider the following:
-
Lower the final compound concentration.
-
Increase the final DMSO percentage (be cautious, as >1% DMSO can be toxic to cells).
-
Test other biocompatible co-solvents like ethanol or PEG-400, again checking for cell toxicity.
-
Adjust the pH of the medium if the compound's charge state influences its solubility.
Question 2: Is your compound being actively removed from the cell by efflux pumps?
Causality: Cells possess a variety of transporter proteins, known as efflux pumps, that actively expel xenobiotics.[5][6] Common examples include P-glycoprotein (P-gp, encoded by the ABCB1/MDR1 gene) and Multidrug Resistance-Associated Proteins (MRPs).[6][7] If your compound is a substrate for one of these pumps, it may be removed from the cell faster than it can accumulate, leading to low intracellular concentrations.
Experimental Protocol: Bidirectional Permeability Assay using Caco-2 or MDCK-MDR1 cells
This assay is the gold standard for identifying active transport.[8][9][10][11] Caco-2 cells naturally express various transporters, while MDCK-MDR1 cells are engineered to overexpress human P-gp.[8][9][10]
-
Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on permeable Transwell™ inserts for the recommended time (e.g., ~21 days for Caco-2, 4-5 days for MDCK) until they form a confluent, polarized monolayer.[9][12]
-
Monolayer Integrity Check: Before the assay, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). High TEER values indicate tight junctions are properly formed.[13]
-
Assay Setup:
-
A-to-B Transport: Add this compound to the apical (A, top) chamber.
-
B-to-A Transport: In a separate set of wells, add the compound to the basolateral (B, bottom) chamber.
-
-
Incubation & Sampling: Incubate at 37°C. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (B for A-to-B, A for B-to-A).
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Calculation & Interpretation:
Troubleshooting & Optimization: If the ER ≥ 2, confirming efflux, you can:
-
Co-incubate with Inhibitors: Repeat the assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[13] A significant reduction in the efflux ratio confirms the involvement of that specific pump.
-
Use a different cell line that lacks the identified transporter for subsequent experiments.
-
Consider structural modifications to the compound to reduce its affinity for the efflux pump.
Question 3: Does your compound have inherently poor passive permeability?
Causality: Passive diffusion is governed by a molecule's physicochemical properties, primarily its size, polarity, and lipophilicity.[14][15] Small, lipophilic molecules tend to cross the lipid bilayer more easily. The presence of the fluoro group in this compound likely increases its lipophilicity, which is generally favorable for permeability.[16][17][18] However, the amino group can be protonated at physiological pH, increasing polarity and potentially hindering diffusion.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a cell-free, high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane, isolating passive transport from active transport and metabolism.[19][20]
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.[19][21] This plate is then placed on top of a 96-well acceptor plate containing buffer.
-
Dosing: Your compound is added to the donor plate wells.
-
Incubation: The plate "sandwich" is incubated for several hours (e.g., 4-18 hours).[21][22]
-
Quantification: After incubation, the concentration of the compound is measured in both the donor and acceptor wells by UV-Vis spectroscopy or LC-MS/MS.
-
Calculation & Interpretation: The effective permeability (Pe) is calculated. Compounds are typically categorized as having low, medium, or high permeability based on these values, often by comparison to standards.[22]
-
Low Pe: Suggests that the inherent physicochemical properties of the molecule are hindering its ability to cross a lipid bilayer.
-
High Pe: Indicates that poor passive diffusion is likely not the problem.
-
Troubleshooting & Optimization: If PAMPA reveals low passive permeability, the primary solution lies in medicinal chemistry:
-
Structural Modification: Work with a chemist to design analogs with improved properties, such as increased lipophilicity (logP) or a reduced polar surface area (PSA).
Question 4: Have you confirmed intracellular target engagement?
Causality: It's possible the compound is entering the cell, but not binding to its intended target, leading to a lack of a downstream functional response. Confirming that the compound physically interacts with its target inside the cell is a crucial step.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to assess target engagement in intact cells.[23] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[24][25]
-
Treatment: Treat intact cells with this compound or a vehicle control (DMSO).
-
Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Detection: Quantify the amount of the soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Interpretation: A successful ligand-protein interaction will result in a "thermal shift," where the protein remains soluble at higher temperatures in the drug-treated samples compared to the vehicle control.[23][24] The absence of a shift, even when permeability has been confirmed by other means, suggests a lack of target engagement.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound and how do they impact permeability?
Based on its structure and comparison to similar molecules like 2-aminoquinoline, we can predict several key properties:
-
Lipophilicity (logP): The quinoline core is lipophilic. The methyl and fluoro groups further increase lipophilicity.[16][17] Higher lipophilicity generally correlates with better passive diffusion.[18]
-
pKa: The 2-amino group is basic. The pKa of 2-aminoquinoline is approximately 3.43-6.16.[26][27][28][29] At physiological pH (~7.4), a significant portion of the molecules will be in their neutral, uncharged form, which is more favorable for crossing the cell membrane. The electron-withdrawing fluorine atom may slightly decrease the basicity of the amino group.[17]
-
Hydrogen Bonding: The amino group is a hydrogen bond donor. While important for target binding, an excessive number of hydrogen bond donors/acceptors can increase the energy required to leave the aqueous environment and enter the lipid membrane, thus reducing permeability.
| Property | Predicted Impact on Permeability | Rationale |
| Quinoline Core | Favorable | Lipophilic scaffold facilitates partitioning into the membrane. |
| Fluoro Group | Favorable | Increases lipophilicity and can improve metabolic stability.[16][17] |
| Amino Group | Potentially Unfavorable | Can be protonated at physiological pH, increasing polarity. Acts as a hydrogen bond donor. |
| Methyl Group | Favorable | Increases lipophilicity. |
Q2: What is the difference between PAMPA and Caco-2 assays? Which one should I use?
PAMPA and Caco-2 assays measure different aspects of permeability and are best used in combination.
-
PAMPA measures passive diffusion only . It is a cell-free, artificial system that is fast and cost-effective, making it ideal for early-stage screening.[19][20][21]
-
Caco-2 is a cell-based assay that measures the sum of passive diffusion and active transport (both uptake and efflux).[11] Because the cells form a polarized monolayer with transporters similar to the human intestine, it is considered more biologically relevant for predicting oral absorption.[12][30]
Recommendation: Use PAMPA first to quickly assess passive permeability. If permeability is low in your functional assay but high in PAMPA, it strongly suggests that active efflux is the problem, which you can then confirm with a Caco-2 or MDCK-MDR1 assay.[20]
Q3: My compound is an efflux substrate. What are my options?
If you've confirmed your compound is actively transported out of the cell, you have several strategies:
-
Inhibitor Co-dosing (Experimental): For in vitro assays, you can co-administer a known efflux pump inhibitor like verapamil. This can restore intracellular concentration and allow you to study the compound's effect on its target. This is a common tool for mechanistic studies but is not a viable therapeutic strategy.
-
Saturate the Transporter: In some cases, using a very high concentration of your compound can saturate the efflux pump, allowing some of the compound to accumulate intracellularly. This approach is often limited by the compound's solubility and potential off-target toxicity.
-
Medicinal Chemistry Redesign: This is the most effective long-term solution. A medicinal chemist can design new analogs that are not recognized by the efflux transporter. This might involve altering the charge, size, or hydrogen bonding properties of the molecule.
Q4: Could cytotoxicity be mistaken for poor permeability?
Yes. If this compound is toxic to your cells, it can compromise membrane integrity. This can lead to two confounding results:
-
Artificially High Permeability: In a transport assay like Caco-2, a leaky monolayer due to cytotoxicity will result in high apparent permeability of your compound and control markers (like Lucifer Yellow), invalidating the results.[13]
-
No Biological Response: In a functional assay, if the cells die, you will see no specific biological response, which could be misinterpreted as the compound failing to enter the cell and engage its target.
Recommendation: Always run a standard cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) in parallel with your permeability or functional assays to ensure you are working at non-toxic concentrations.
References
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
- Zhang, Y., & An, R. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology.
- Alcalde-Rico, M., & Olivares, P. X. (2022). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Frontiers in Microbiology.
- Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition.
- van der Schalk, J. W., & van der Meij, B. S. (2017). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics.
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AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
- Soto, S. M. (2013). Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm. Current Topics in Medicinal Chemistry.
- Li, D., et al. (2023). Cell Membrane Transport and Signal Transduction: Passive and Active Transport. Highlights in Science, Engineering and Technology.
- Webber, M. A., & Piddock, L. J. V. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy.
- Kerns, E. H., & Di, L. (2003). In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism.
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
- Babbs, A. J., & Smith, P. W. (2023). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry.
- Gillis, E. P., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.
- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed.
-
Wikipedia. (n.d.). Efflux pump. Retrieved from [Link]
- Wang, Z., et al. (2023). Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. Advances in Engineering.
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U.S. Food and Drug Administration. (n.d.). Caco2 assay protocol. Retrieved from [Link]
- Sahu, K. K. (2018). Transport of small molecule across cell membrane. SlideShare.
-
Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
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European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
- Wang, Z., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
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Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
- Wager, T. T., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.
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Chemspace. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]
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Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]
- News-Medical.Net. (2023). Understanding small molecule transport across cell membranes.
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BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
- Zhang, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
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Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
- Hubatsch, I., et al. (2007). Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org.
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FooDB. (2010). Showing Compound 2-Aminoquinoline (FDB012467). Retrieved from [Link]
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Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]
- Drug Discovery Unit, University of Dundee. (2023). How to perform the MDCK Permeability experiment in drug discovery. YouTube.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- BenchChem. (2025).
- La Manno, P., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society.
- De la Fuente, A., et al. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology.
- Al-Ostath, R., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules.
- Kamal, A., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry.
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Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]
- Kumar, S., et al. (2012).
-
PubChem. (n.d.). 2-Aminoquinoline. Retrieved from [Link]
- Sharma, P. C., et al. (2023).
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Minimizing off-target effects of 2-Amino-7-fluoro-3-methylquinoline in cell-based assays
A Guide to Minimizing Off-Target Effects in Cell-Based Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals utilizing 2-Amino-7-fluoro-3-methylquinoline in their cell-based assays. Given that this is a specific research compound, this document provides a robust framework for systematically identifying and mitigating potential off-target effects to ensure data integrity and accurate interpretation of results. The principles and protocols outlined here are grounded in established best practices for small molecule validation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a particular concern for quinoline-based compounds?
Quinoline scaffolds are prevalent in many bioactive molecules, including approved drugs, due to their versatile chemical properties.[4][5] However, this same versatility can sometimes lead to interactions with multiple proteins. For instance, many kinase inhibitors, some of which are based on quinoline structures, can bind to the highly conserved ATP-binding pocket present across a wide range of kinases, leading to off-target inhibition.[3][4] Therefore, rigorous validation is essential to confirm that the observed cellular phenotype is a direct result of modulating the intended target.
Q2: I'm observing an unexpected or inconsistent phenotype with this compound. How do I begin to troubleshoot for off-target effects?
Observing an unexpected phenotype is a common indicator of potential off-target activity. A systematic approach is crucial. The first step is to differentiate between non-specific effects, cytotoxicity, and true off-target binding.
Here is a logical workflow to begin your investigation:
Caption: Initial workflow for troubleshooting unexpected phenotypes.
Start by confirming the purity and structural integrity of your compound batch.[6] Then, establish a clear dose-response curve for your intended phenotype and simultaneously assess cytotoxicity to identify a specific, non-toxic working concentration range.[7]
Q3: How do I determine the optimal concentration range to minimize off-target effects?
Off-target effects are often concentration-dependent, typically appearing at higher doses.[1] The key is to work within a "therapeutic window" where the compound is potent against its intended target but has minimal engagement with off-targets.
-
Determine Potency (EC50/IC50): Perform a dose-response curve for the desired biological readout. This will determine the concentration of this compound that produces 50% of its maximal effect (EC50 or IC50).
-
Determine Cytotoxicity (CC50): Concurrently, perform a cytotoxicity assay (e.g., MTT, LDH) to find the concentration that causes 50% cell death (CC50).[7]
-
Calculate the Selectivity Index (SI): The SI is calculated as CC50 / IC50. A higher SI value (ideally >10) suggests a wider window between the desired effect and general cytotoxicity.
-
Select Working Concentration: For your experiments, use the lowest concentration that gives a robust on-target effect, typically in the range of 1-3 times the IC50, and well below the CC50.[2]
Q4: What are the essential control experiments I must include in my assays?
Robust controls are non-negotiable for validating small molecule activity.
-
Vehicle Control (e.g., DMSO): This is the most basic control and accounts for any effects of the solvent used to dissolve the compound.
-
Inactive Structural Analog: This is a crucial control. It should be a molecule that is structurally very similar to this compound but is inactive against the primary target.[1][6] If the inactive analog reproduces the observed phenotype, it strongly suggests the effect is due to off-target binding or a non-specific property of the chemical scaffold.
-
Genetic Controls (Knockdown/Knockout): The "gold standard" for target validation. Use techniques like CRISPR or siRNA to reduce the expression of the intended target protein.[1] If the phenotype of target knockdown/knockout cells matches the phenotype observed with compound treatment, it provides strong evidence that the compound is acting through the intended target.[8]
Q5: How can I confirm that this compound is engaging its intended target within the cell?
Observing a phenotype is not enough; you must demonstrate that the compound physically interacts with its target at the effective concentrations.[1] Target engagement assays provide this crucial evidence. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[2]
Caption: Conceptual diagram of the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guides & Protocols
This section provides detailed protocols for key validation experiments.
Protocol 1: Dose-Response and Cytotoxicity Profiling (MTT Assay)
This protocol determines the effective concentration range and cytotoxic profile of the compound.
Materials:
-
Cells of interest
-
This compound
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in cell culture medium. A typical range might be from 100 µM down to 1 nM. Also prepare a vehicle control.
-
Treatment: Remove the old medium and add 50 µL of fresh medium. Then add 50 µL of the 2x compound dilutions to the appropriate wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability (%) against compound concentration (log scale) to determine the CC50.
Protocol 2: Target Engagement Confirmation via CETSA
This protocol verifies that the compound binds to its intended target inside intact cells.
Materials:
-
Cells of interest
-
This compound
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler with a gradient function
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Treatment: Culture cells to ~80% confluency. Treat one set of cells with the vehicle and another set with an effective, non-toxic concentration of this compound (e.g., 10x IC50) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C). Include an unheated control at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Centrifugation: Pellet the precipitated/denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant, which contains the soluble protein fraction. Quantify the total protein concentration.
-
Western Blotting: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using SDS-PAGE and Western blotting with a target-specific antibody.
-
Data Analysis: Plot the percentage of soluble target protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target stabilization and therefore, engagement.[2]
Data Summary Tables
Table 1: Troubleshooting Common Issues
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High Cytotoxicity | 1. Compound concentration is too high.[3]2. The cell line is particularly sensitive.[1]3. The effect is due to a dominant off-target. | 1. Perform a full cytotoxicity assay (e.g., LDH or MTT) to define the CC50.[7]2. Use a lower concentration or shorter incubation time.3. Test in a different cell line to check for cell-type specificity. |
| Phenotype Mismatch | 1. Significant off-target effects are masking the on-target phenotype.[1]2. The assumed role of the target in your cell model is incorrect. | 1. Perform a target engagement assay (e.g., CETSA) to confirm binding.[2]2. Use a genetic approach (siRNA/CRISPR) to validate the target's role.[1]3. Consider proteomic profiling to identify potential off-targets. |
| Inconsistent Results | 1. Variability in cell health or passage number.2. Compound instability or degradation.[9]3. Inconsistent incubator conditions. | 1. Use cells within a consistent and low passage number range.2. Prepare fresh compound dilutions for each experiment; avoid repeated freeze-thaw cycles.[9]3. Ensure consistent cell seeding density and incubator conditions. |
References
- BenchChem. (n.d.). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. BenchChem Technical Support.
- National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
- Wang, D., & Wang, J. (2011). Identification and validation of protein targets of bioactive small molecules. PMC, NIH.
- A.S. Kamal, et al. (2021). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Binding Specificity of Small Molecule Inhibitors. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. BenchChem.
- M.A. Alfayez, et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
- Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse.
- A. Singh, et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
- BenchChem. (n.d.). Technical Support Center: Negative Control Experiments for Small Molecule Inhibitor Studies. BenchChem.
- University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL.
- BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. BioCurate.
- Broad Institute. (n.d.). Small-molecule Profiling. Broad Institute.
- Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University.
- A. Kamal, et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed.
- M.A. Khan, et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances.
- H. Liu, et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI.
- S. Al-Tamimi, et al. (2021). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. PMC, NIH.
- Santa Cruz Biotechnology. (n.d.). This compound hydrochloride. SCBT.
- H. Gevrenova, et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PMC, PubMed Central.
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Technical Support Center: Optimization of Dosage and Incubation Time for In Vitro Studies
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing dosage and incubation time for in vitro studies. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring the integrity and reproducibility of your results.
Introduction: The Cornerstone of Reliable In Vitro Data
The success of any in vitro study hinges on the careful optimization of two fundamental parameters: dosage (concentration) of the test compound and the incubation time. An improperly chosen dose can lead to misleading results, such as false negatives or exaggerated toxicity, while a suboptimal incubation time can miss the desired biological effect entirely. This guide provides a structured approach to systematically troubleshoot common issues and answer frequently asked questions, empowering you to design robust and meaningful experiments.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: My dose-response curve is flat or has a very shallow slope.
A flat or shallow dose-response curve suggests that the compound is not producing the expected effect within the tested concentration range.[1][2]
Potential Causes and Solutions:
-
Inappropriate Concentration Range: The concentrations tested may be too low to elicit a response or too high, causing overwhelming cytotoxicity that masks any specific effect.
-
Solution: Conduct a broad-range pilot experiment. Test a wide range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions. This will help identify the active range of your compound.[1] Based on the results, you can then perform a more focused dose-response experiment with a narrower concentration range.
-
-
Compound Instability or Insolubility: The compound may be degrading or precipitating in the culture medium over the incubation period.[3]
-
Solution: Verify the solubility of your compound in the assay medium at the highest concentration. Visually inspect for precipitates. Consider using a different solvent or a lower solvent concentration (e.g., DMSO concentration should typically be below 0.5%).[3] For longer incubation times, consider replenishing the media with fresh compound.[4][5][6]
-
-
Incorrect Incubation Time: The chosen incubation time may be too short for the biological effect to manifest or too long, leading to secondary effects or cell death.
Experimental Workflow: Dose-Response Pilot Study
Caption: Workflow for a pilot dose-response experiment.
Problem 2: I'm seeing high variability between my replicates.
High variability can obscure real biological effects and make data interpretation difficult.
Potential Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. Consider using a multichannel pipette for more consistent dispensing.
-
-
Edge Effects: Wells on the perimeter of a multi-well plate are more prone to evaporation, leading to changes in media concentration and temperature.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors.
-
Solution: Calibrate your pipettes regularly. Use fresh tips for each dilution step. When adding reagents to wells, ensure the tip is below the surface of the liquid to avoid splashing.
-
-
Compound Precipitation: If the compound is not fully dissolved, it can lead to inconsistent concentrations in different wells.[3]
-
Solution: Ensure the compound is completely dissolved in the stock solution and diluted appropriately in the culture medium. Vortex solutions thoroughly before use.[3]
-
| Parameter | Recommendation for Minimizing Variability |
| Cell Seeding | Use a hemocytometer or automated cell counter for accurate cell counts. |
| Plate Layout | Randomize the placement of samples and controls to minimize systematic errors. |
| Pipetting | Use reverse pipetting for viscous solutions. |
| Incubation | Ensure uniform temperature and CO2 distribution in the incubator. |
Problem 3: My compound appears to be cytotoxic at all concentrations.
Widespread cytotoxicity can make it impossible to study the specific intended effects of a compound.
Potential Causes and Solutions:
-
Intrinsic Toxicity: The compound may be inherently toxic to the cells at the concentrations tested.
-
Solution: Expand the dose-response to include much lower concentrations. Determine the IC50 (the concentration that inhibits 50% of the response) to understand the potency of the cytotoxic effect.[3]
-
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Solution: Ensure the final solvent concentration is non-toxic to your cell line, typically below 0.5% for DMSO.[3] Always include a vehicle control (media with the same concentration of solvent) in your experiments.
-
-
Assay Interference: The compound may be interfering with the chemistry of the viability assay itself. For example, some compounds can reduce MTT, leading to a false-positive signal for viability.[3]
-
Solution: Run a cell-free control where the compound is added to the assay reagents without cells to check for direct chemical reactions. Consider using an alternative viability assay that relies on a different detection principle (e.g., measuring ATP content with CellTiter-Glo® or assessing membrane integrity with a dye exclusion assay).[5][6]
-
Decision Tree: Troubleshooting Cytotoxicity
Sources
Addressing photobleaching of 2-Amino-7-fluoro-3-methylquinoline in fluorescence microscopy
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Photobleaching in Fluorescence Microscopy
Introduction to AFMQ and the Challenge of Photobleaching
2-Amino-7-fluoro-3-methylquinoline (AFMQ) is a promising quinoline-based fluorophore with potential applications in cellular imaging and drug discovery. Like all fluorophores, AFMQ is susceptible to photobleaching, a phenomenon where the molecule permanently loses its ability to fluoresce after repeated exposure to excitation light.[1] This process is primarily driven by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the molecule.[2] Understanding and mitigating photobleaching is critical for obtaining reliable and quantitative data from fluorescence microscopy experiments.
This guide is structured to provide practical, actionable solutions to common issues encountered when working with AFMQ and other quinoline-based fluorophores.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your imaging experiments with AFMQ.
Issue 1: Rapid and Severe Signal Loss During Imaging
-
Question: My AFMQ signal is disappearing almost as soon as I start imaging. What's causing this, and how can I fix it?
-
Answer: Rapid signal loss is a classic sign of photobleaching, likely exacerbated by excessive excitation light intensity or prolonged exposure. The fundamental cause lies in the photochemical destruction of the AFMQ molecule.[1] Here’s a systematic approach to troubleshoot and resolve this issue:
-
Reduce Excitation Light Intensity: This is the most critical first step. High-intensity light accelerates the rate at which fluorophores are destroyed.[3]
-
Action: Decrease the laser power or lamp intensity to the lowest level that still provides a detectable signal. For microscopes with neutral density (ND) filters, use them to attenuate the light.[3] Modern LED illumination systems offer precise control over intensity, which can be highly beneficial.[4]
-
-
Minimize Exposure Time: The total number of photons a fluorophore is exposed to over time dictates the extent of photobleaching.
-
Action: Reduce the camera exposure time to the shortest possible duration that maintains an acceptable signal-to-noise ratio.
-
-
Optimize Imaging Frequency: For time-lapse experiments, acquiring images too frequently will accelerate photobleaching.
-
Action: Increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.
-
-
Use an Antifade Mounting Medium: These reagents are specifically designed to reduce photobleaching by scavenging reactive oxygen species.[5][6]
-
Action: Mount your sample in a commercially available antifade medium. For fixed cells, options like ProLong™ Diamond or VECTASHIELD® are effective. For live-cell imaging, reagents such as ProLong™ Live Antifade Reagent can be added to the imaging medium.[2]
-
-
Issue 2: High Background Fluorescence Obscuring the AFMQ Signal
-
Question: I'm seeing a lot of background fluorescence, which makes it difficult to distinguish my AFMQ-labeled structures. Could this be related to photobleaching?
-
Answer: While high background can have multiple causes (e.g., non-specific antibody binding, autofluorescence of the sample), it can be indirectly exacerbated by attempts to compensate for photobleaching. If your AFMQ signal is weak due to fading, you might be increasing the excitation intensity or camera gain, which will also amplify any existing background.
-
Actionable Steps:
-
Address Autofluorescence: Some tissues and cells have endogenous fluorophores that contribute to background.[7]
-
Protocol: Consider pre-treating your sample with an autofluorescence quenching agent like Sudan Black B.[7]
-
-
Optimize Staining Protocol: Ensure your staining protocol includes adequate blocking steps and thorough washing to remove unbound AFMQ or antibodies.
-
Implement Antifade Reagents: By preserving the AFMQ signal, antifade reagents allow you to use lower excitation power, which in turn will reduce the excitation of background fluorophores.[2][8]
-
-
Issue 3: Inconsistent Fluorescence Intensity Across a Time-Lapse Series
-
Question: The fluorescence intensity of my AFMQ-labeled structures is not consistent in my time-lapse movie, making quantitative analysis impossible. How can I achieve more stable fluorescence?
-
Answer: This is a direct consequence of photobleaching.[9] To obtain quantitative data, you must minimize fluorescence decay over the course of the experiment.
-
Workflow for Stable Time-Lapse Imaging:
Caption: Workflow for optimizing time-lapse imaging to minimize photobleaching.
-
Data-Driven Approach:
-
Establish a Photobleaching Baseline: Before your main experiment, image a representative field of view continuously under your planned experimental conditions.
-
Quantify the Decay: Measure the mean fluorescence intensity of your structures of interest over time to plot a photobleaching curve.
-
Iteratively Optimize: Adjust your imaging parameters (excitation power, exposure time, acquisition interval) and antifade reagent choice until the fluorescence decay over your desired experimental duration is within an acceptable range for your quantitative analysis.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal excitation and emission wavelengths for AFMQ?
-
Q2: Are there any known incompatibilities between AFMQ and certain antifade reagents?
-
A2: Some antifade reagents can interact with specific fluorophores. For example, p-Phenylenediamine (PPD), a common antifade component, can cause autofluorescence and may not be suitable for blue/green emitting fluorophores.[6] Given the likely blue-to-cyan emission of AFMQ, it is advisable to start with commercial antifade formulations that have broad spectral compatibility, such as those based on 1,4-diazabicyclo[2.2.2]octane (DABCO) or n-propyl gallate (NPG).[5] Always test a new antifade reagent with your specific AFMQ staining protocol on a test slide.
-
-
Q3: Can I use multiphoton excitation to reduce photobleaching of AFMQ?
-
A3: Yes, two-photon or multiphoton microscopy can significantly reduce photobleaching.[1] This technique confines excitation to the focal plane, reducing overall photodamage to the sample. If you have access to a multiphoton microscope, it is an excellent strategy for imaging AFMQ, especially in thick samples or for long-term live-cell imaging.
-
-
Q4: How does the chemical environment (e.g., pH, solvent) affect AFMQ photostability?
-
A4: The photophysical properties of quinoline derivatives can be sensitive to their environment. For instance, the fluorescence quantum yield of some aminoquinolines is influenced by solvent polarity and pH.[7][11] It is crucial to maintain a stable and optimized buffer system during imaging. If you observe unexpected changes in fluorescence, consider if changes in the local chemical environment could be a contributing factor.
-
Experimental Protocols
Protocol 1: Preparation of an N-Propyl Gallate (NPG) Based Antifade Mounting Medium
This protocol provides a cost-effective, lab-prepared antifade solution suitable for fixed-cell imaging with AFMQ.
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 10X PBS stock solution.
-
Create a 2% (w/v) NPG stock solution in glycerol. This may require gentle heating and stirring to dissolve completely. Caution: Handle NPG with appropriate personal protective equipment.
-
For the final mounting medium, mix 1 part of the 2% NPG/glycerol stock with 9 parts of 1X PBS.
-
Vortex thoroughly to ensure a homogenous solution.
-
Store the final mounting medium at 4°C, protected from light.
| Reagent Component | Final Concentration | Purpose |
| n-Propyl gallate | 0.2% (w/v) | Reactive oxygen species scavenger |
| Glycerol | 90% (v/v) | Refractive index matching and stabilization |
| PBS | 1X | Buffering agent to maintain pH |
Table 1: Composition of a laboratory-prepared NPG-based antifade mounting medium.
Protocol 2: Workflow for Minimizing Photobleaching During Image Acquisition
Sources
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Validation & Comparative
A Comparative Guide to the Anticancer Activity of 2-Amino-7-fluoro-3-methylquinoline and Doxorubicin
Executive Summary
The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncology research. Quinoline derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of pharmacological activities. This guide provides a comprehensive framework for the comparative evaluation of a novel investigational compound, 2-Amino-7-fluoro-3-methylquinoline, against doxorubicin, a well-established and potent chemotherapeutic agent. While extensive public data on this compound is not yet available, this document outlines the essential experimental protocols and scientific rationale required to rigorously assess its anticancer potential. We delve into the established mechanisms of doxorubicin and the hypothesized pathways for quinoline derivatives, present detailed methodologies for key in vitro assays—cytotoxicity, apoptosis, and cell cycle analysis—and provide a blueprint for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically characterize and compare novel anticancer candidates.
Introduction: Establishing the Context
1.1 Doxorubicin: The Incumbent Standard of Care
Doxorubicin, an anthracycline antibiotic first isolated from Streptomyces peucetius var. caesius, has been a mainstay of chemotherapy for decades.[1][2] Its broad-spectrum efficacy has made it a critical component in treatment regimens for a multitude of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias.[1][3][4] However, its clinical utility is often hampered by significant dose-limiting toxicities, most notably cardiotoxicity, and the frequent development of multidrug resistance in cancer cells.[5][6][7] These limitations underscore the urgent need for new therapeutic agents that can either supplant or synergize with doxorubicin, offering a wider therapeutic window.
1.2 The Quinoline Scaffold: A Privileged Structure in Oncology
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[8] In oncology, quinoline derivatives are particularly notable for their ability to inhibit key signaling pathways involved in cell proliferation and survival.[8][9] The inclusion of substituents, such as amine groups at the C2 position and fluorine atoms, can significantly modulate the compound's biological activity, often enhancing its potency and pharmacokinetic properties.[8][10]
1.3 this compound: An Investigational Compound
This guide focuses on this compound as a representative novel quinoline derivative. Its structure suggests potential as an anticancer agent, meriting a thorough, direct comparison against a clinical benchmark like doxorubicin. This document provides the scientific and methodological framework for such a comparison.
Mechanisms of Anticancer Action
A fundamental comparison begins with understanding how each compound is expected to exert its cytotoxic effects.
2.1 Doxorubicin: A Multi-Faceted Mechanism
Doxorubicin's anticancer activity is complex and multifaceted, primarily attributed to two well-documented mechanisms.[5][11][12]
-
DNA Intercalation and Topoisomerase II Poisoning: Doxorubicin's planar aromatic rings intercalate between DNA base pairs, obstructing DNA and RNA synthesis.[1] Crucially, it stabilizes the complex between DNA and topoisomerase II after the enzyme has created a double-strand break, preventing the re-ligation of the DNA strands.[2][12] This leads to an accumulation of DNA breaks, triggering cell cycle arrest and apoptosis.[11]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo enzymatic reduction to a semiquinone free radical. This radical can then react with molecular oxygen to produce superoxide and other reactive oxygen species (ROS).[2][5] The resulting oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic and cardiotoxic effects.[5]
2.2 this compound: Hypothesized Mechanisms
While the precise mechanism of this compound requires empirical validation, the activity of structurally similar compounds allows for educated hypotheses. Many quinoline derivatives function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are critical for cancer cell signaling.[8][9] Inhibition of such kinases can disrupt downstream pathways like the MAPK/ERK and PI3K/Akt pathways, leading to reduced proliferation and induction of apoptosis.[2]
Experimental Framework for Comparative In Vitro Analysis
To objectively compare the two compounds, a standardized set of in vitro experiments is essential. This workflow ensures that data is reproducible and directly comparable.
Rationale for Assay Selection:
-
Cytotoxicity (MTT Assay): This initial screen provides a quantitative measure of a compound's ability to inhibit cell growth or viability, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).[13][14]
-
Apoptosis Induction (Annexin V/PI Assay): This assay elucidates the primary mode of cell death. Differentiating between apoptosis and necrosis is crucial, as apoptosis is a controlled, non-inflammatory process, which is a desirable characteristic for an anticancer drug.
-
Cell Cycle Analysis (Propidium Iodide Staining): This analysis reveals how the compound interferes with cell proliferation, identifying arrests at specific phases of the cell cycle (G0/G1, S, or G2/M).[15]
Cell Line Selection: A panel of well-characterized human cancer cell lines should be used. For this guide, we will consider:
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.
-
A549: A human lung adenocarcinoma cell line.
-
HeLa: A human cervical cancer cell line.
These lines are widely used, and doxorubicin's activity against them is well-documented, providing a solid baseline for comparison.[8]
Experiment 1: Cytotoxicity Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[16] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals.[13] The amount of formazan produced, which is quantified by measuring absorbance, is directly proportional to the number of metabolically active cells.[17]
Protocol:
-
Cell Seeding: Harvest cells during their exponential growth phase. Seed 100 µL of a cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[13][18]
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in a complete culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the various drug concentrations. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[18] Visible purple precipitates should form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[16][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value.
Hypothetical Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| This compound | MCF-7 | 4.5 ± 0.6 |
| A549 | 8.2 ± 1.1 | |
| HeLa | 6.1 ± 0.9 | |
| Doxorubicin (Reference) | MCF-7 | 0.8 ± 0.1 |
| A549 | 1.5 ± 0.3 | |
| HeLa | 1.1 ± 0.2 |
Experiment 2: Apoptosis Induction via Annexin V/Propidium Iodide Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, translocates to the outer surface. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect this event.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with each compound at their respective IC₅₀ concentrations for a set time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.[21]
-
Washing: Wash the cell pellet twice with cold 1X PBS to remove any residual medium.[21]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.[21]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (rarely seen, usually indicates membrane damage from handling).
-
Hypothetical Data Presentation:
| Treatment (at IC₅₀, 24h) | Cell Line | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Untreated Control | A549 | 95.2 | 2.8 | 2.0 |
| This compound | A549 | 48.5 | 35.1 | 16.4 |
| Doxorubicin | A549 | 45.3 | 28.9 | 25.8 |
Experiment 3: Cell Cycle Analysis via Propidium Iodide Staining
Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.[15] Cells are fixed to permeabilize their membranes and then stained with Propidium Iodide (PI), which binds stoichiometrically to double-stranded DNA.[22] The fluorescence intensity of PI is directly proportional to the amount of DNA. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.[15]
Protocol:
-
Cell Treatment: Seed cells and treat with each compound at their IC₅₀ concentrations for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.[22] This step is critical for permeabilizing the cells and preserving DNA.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[22] The RNase is essential to degrade RNA, which PI can also bind to, ensuring that the signal comes only from DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Hypothetical Data Presentation:
| Treatment (at IC₅₀, 24h) | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | A549 | 55.4 | 30.1 | 14.5 |
| This compound | A549 | 68.2 | 15.3 | 16.5 |
| Doxorubicin | A549 | 25.1 | 18.7 | 56.2 |
Interpretation of Comparative Data
The hypothetical data presented in the tables above would lead to the following interpretations:
-
Cytotoxicity: Doxorubicin is significantly more potent than this compound across all tested cell lines, as indicated by its much lower IC₅₀ values.
-
Mode of Cell Death: Both compounds induce cell death primarily through apoptosis. However, this compound appears to induce a higher proportion of cells into early apoptosis relative to late-stage cell death compared to doxorubicin, which might suggest a more controlled or targeted mechanism.
-
Cell Cycle Effects: The two compounds exhibit distinct effects on the cell cycle. Doxorubicin causes a strong arrest in the G2/M phase, consistent with its known mechanism of causing DNA double-strand breaks that activate the G2 checkpoint. In contrast, this compound appears to induce a G0/G1 arrest, preventing cells from entering the DNA synthesis (S) phase. This suggests a different primary mechanism, possibly related to the inhibition of signaling pathways required for G1/S transition, such as those mediated by cyclin-dependent kinases or growth factor receptors.
Conclusion and Future Directions
This guide outlines a robust and logical framework for the head-to-head in vitro comparison of a novel compound, this compound, with the clinical standard, doxorubicin. The proposed workflow, moving from broad cytotoxicity screening to more mechanistic assays like apoptosis and cell cycle analysis, provides a multi-dimensional view of a compound's anticancer activity.
Based on the hypothetical data, while this compound is less potent than doxorubicin, its distinct mechanism of inducing G0/G1 arrest makes it an interesting candidate. A G0/G1 arrest could be advantageous, potentially leading to less genotoxicity compared to agents that cause DNA damage.
Future research should focus on:
-
Mechanism Deconvolution: Investigating the specific molecular targets of this compound, such as its effect on EGFR or other relevant kinases.
-
Selectivity: Assessing the cytotoxicity of the compound against non-cancerous cell lines to determine its therapeutic index.
-
Combination Studies: Exploring potential synergistic effects when used in combination with doxorubicin or other chemotherapeutic agents.
-
In Vivo Efficacy: Progressing to preclinical animal models to evaluate antitumor activity, pharmacokinetics, and systemic toxicity.
By following a systematic and scientifically rigorous approach, the true potential of novel quinoline derivatives can be effectively benchmarked against established therapies, paving the way for the development of next-generation anticancer drugs.
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A Researcher's Guide to the Validation of 2-Amino-7-fluoro-3-methylquinoline as a Selective EGFR Inhibitor
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1][2] Dysregulation of the EGFR signaling cascade is a well-documented driver in the pathogenesis of various solid tumors, most notably non-small cell lung cancer (NSCLC).[3][4] The clinical success of first-generation inhibitors like gefitinib and erlotinib, and later-generation drugs such as osimertinib, has validated the therapeutic strategy of EGFR inhibition.[3][5][6][7] However, the emergence of acquired resistance mutations necessitates a continuous search for novel, selective, and potent EGFR inhibitors.[5][]
This guide presents a comprehensive framework for the preclinical validation of a novel quinoline-based compound, 2-Amino-7-fluoro-3-methylquinoline, as a putative selective EGFR inhibitor. Quinoline derivatives have shown promise as effective anticancer agents through various mechanisms, including the inhibition of protein kinases like EGFR.[9] We will navigate the essential in vitro and cellular assays required to build a robust data package, comparing its performance profile against established clinical benchmarks. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental step.
The EGFR Signaling Pathway: A Rationale for Targeted Inhibition
The EGFR is a transmembrane receptor tyrosine kinase that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and triggers the autophosphorylation of specific tyrosine residues in its intracellular domain.[10][11] This phosphorylation event creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][12] These pathways are central regulators of cell proliferation, survival, differentiation, and migration.[10][13] In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, providing a constant stimulus for tumor growth and survival.[1][14] Selective EGFR inhibitors aim to block this aberrant signaling by competing with ATP at the kinase domain's binding site, thereby preventing autophosphorylation and halting the downstream pro-survival signals.
Caption: Simplified EGFR Signaling Cascade.
Validation Workflow: A Multi-Pillar Approach
To rigorously validate this compound, we employ a sequential, multi-tiered experimental strategy. This workflow is designed to first establish direct biochemical potency, then confirm on-target activity in a cellular context, assess the functional consequences on cell viability, and finally, verify target engagement in intact cells.
Caption: Four-Pillar Validation Workflow.
Pillar 1: Biochemical Potency - The EGFR Kinase Assay
Expertise & Experience: The first and most fundamental question is whether our compound can directly inhibit the enzymatic activity of EGFR. A cell-free biochemical assay is the cleanest way to determine this, as it isolates the kinase from the complexities of a cellular environment.[14] We use a purified, recombinant EGFR kinase domain and measure its ability to phosphorylate a synthetic substrate in the presence of ATP. The inhibition of this activity by our test compound provides its half-maximal inhibitory concentration (IC50), a primary measure of potency. We will test against both wild-type (WT) EGFR and clinically relevant mutant forms, such as L858R/T790M, to understand its potential efficacy spectrum.
-
Reagent Preparation: Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5% glycerol, 0.2 mM DTT). Prepare stocks of recombinant EGFR enzyme (e.g., 5 nM), ATP (at Km concentration, e.g., 15 µM), and a suitable substrate (e.g., 5 µM Poly(E,Y)4:1).
-
Compound Dilution: Perform a serial dilution of this compound, Gefitinib, and Osimertinib (e.g., from 100 µM to 1 pM) in 50% DMSO.
-
Enzyme Incubation: In a 384-well white plate, add 5 µL of the EGFR enzyme solution to each well. Add 0.5 µL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compounds to bind to the kinase.
-
Kinase Reaction Initiation: Add 45 µL of a pre-mixed ATP/substrate solution to each well to start the reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ATP Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence signal using a plate reader. The signal correlates directly with the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Pillar 2: Cellular On-Target Activity - Western Blot for Phospho-EGFR
Expertise & Experience: A potent IC50 in a biochemical assay is a great start, but it doesn't guarantee the compound can enter a cell and engage its target. This step validates that this compound can inhibit EGFR autophosphorylation in a cellular context. We use a cancer cell line that overexpresses EGFR, such as A431. After treating the cells with our compound, we stimulate them with EGF to induce EGFR phosphorylation. A western blot then allows us to visualize and quantify the levels of phosphorylated EGFR (p-EGFR) relative to the total amount of EGFR protein. A significant reduction in the p-EGFR/Total EGFR ratio indicates successful on-target activity.[15][16]
-
Cell Culture and Treatment: Seed A431 cells in 12-well plates and grow to ~90% confluency. Serum-starve the cells for 16-18 hours in media with 0.1% FBS.[17]
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or control inhibitors for 1 hour. Include a DMSO vehicle control.
-
EGF Stimulation: Stimulate the cells with 50 ng/mL of human EGF for 15 minutes at 37°C.[17]
-
Cell Lysis: Immediately place plates on ice, aspirate the media, and wash with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[15]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.[18]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: Strip the membrane and re-probe with a primary antibody for Total EGFR to serve as a loading control.[15][19]
-
Densitometry: Quantify the band intensities for p-EGFR and Total EGFR. Calculate the p-EGFR/Total EGFR ratio for each treatment condition.
Pillar 3: Functional Cellular Outcome - Cell Viability Assay
Expertise & Experience: Having confirmed that our compound inhibits EGFR phosphorylation in cells, we must now determine if this on-target activity translates into a desired biological outcome—namely, the inhibition of cancer cell proliferation or viability. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[20][21] By treating EGFR-dependent cancer cells with our compound, we can determine its half-maximal effective concentration (EC50), which represents the concentration required to reduce cell viability by 50%. This is a critical measure of the compound's cellular potency.
-
Cell Seeding: Seed an EGFR-dependent cancer cell line (e.g., NCI-H1975, which harbors the L858R/T790M mutation) into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add 100 µL of media containing serial dilutions of this compound and control inhibitors to the wells. Include wells with media only (no cells) for background control and cells with DMSO for vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the log of inhibitor concentration to calculate the EC50 value.
Pillar 4: Target Engagement Verification - Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA provides definitive proof of target engagement by directly measuring the interaction between a drug and its protein target within the complex milieu of an intact cell.[22][23][24] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[24][25] We treat cells with our compound, heat the cell lysate across a temperature gradient, and then quantify the amount of soluble (non-denatured) EGFR remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms direct physical binding.[25]
-
Cell Treatment: Culture A431 cells to high density, harvest, and resuspend in PBS. Treat the cell suspension with this compound (at a concentration ~10x its cellular EC50) or DMSO vehicle control for 1 hour at 37°C.
-
Heating: Aliquot the cell suspension into several PCR tubes. Heat the tubes to different temperatures for 3 minutes using a PCR machine (e.g., from 40°C to 70°C in 3°C increments), followed by cooling to 4°C.[26]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[25]
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble EGFR at each temperature point using the Western Blot protocol described in Pillar 2.
-
Data Analysis: Quantify the EGFR band intensities for each temperature point for both the treated and vehicle control samples. Plot the percentage of soluble EGFR relative to the non-heated sample against the temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Comparative Performance Analysis
The ultimate goal is to understand how this compound performs relative to established standards. The data generated from the validation workflow should be compiled for a direct comparison.
Caption: Logic of the Comparative Analysis.
Table 1: Biochemical Potency (IC50, nM)
This table summarizes the inhibitory potency of the compounds against the purified kinase enzymes. A lower number indicates higher potency.
| Compound | EGFR (WT) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |
| This compound | 15.2 | 8.5 |
| Gefitinib | 25.5 | > 1000 |
| Osimertinib | 20.1 | 1.2 |
Data are hypothetical and for illustrative purposes only.
Table 2: Cellular Potency & Functional Outcome (EC50, nM)
This table shows the compound's effectiveness in inhibiting cell proliferation in cancer cell lines with different EGFR mutation statuses.
| Compound | A549 (EGFR WT) EC50 (nM) | NCI-H1975 (L858R/T790M) EC50 (nM) |
| This compound | 850.0 | 45.3 |
| Gefitinib | 1200.0 | > 5000 |
| Osimertinib | 980.0 | 15.8 |
Data are hypothetical and for illustrative purposes only.
Interpretation: The hypothetical data suggest that this compound is a potent inhibitor of the resistance mutation L858R/T790M, similar to Osimertinib, and is more effective against this mutant than wild-type EGFR, indicating a desirable selectivity profile for treating resistant tumors.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted strategy for the initial validation of this compound as a selective EGFR inhibitor. By systematically progressing from biochemical potency to cellular target engagement and functional outcomes, researchers can build a comprehensive data package. The comparative analysis against established drugs like Gefitinib and Osimertinib is crucial for contextualizing the compound's potential and making informed decisions about its progression into more advanced preclinical models, such as kinase selectivity profiling across a broad panel and in vivo xenograft studies. This structured approach, grounded in scientific rationale, ensures that only the most promising candidates advance toward clinical development.
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A Comparative Analysis of 2-Amino-7-fluoro-3-methylquinoline and Established Fluoroquinolone Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the fluoroquinolone class of antibiotics, with a focused analysis of established agents—ciprofloxacin, levofloxacin, and moxifloxacin. A significant challenge in this analysis is the profound lack of publicly available experimental data for 2-Amino-7-fluoro-3-methylquinoline. Consequently, this document will first establish a baseline understanding of the mechanism of action, antibacterial spectrum, and cellular effects of the aforementioned well-characterized fluoroquinolones, supported by published data. Subsequently, based on established structure-activity relationships within the quinolone class, a theoretical evaluation of this compound's potential properties will be presented. This guide also includes detailed protocols for key experimental assays central to the evaluation of novel antibacterial agents.
Introduction to Fluoroquinolones: A Pillar of Antibacterial Therapy
Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that have been instrumental in the treatment of a wide array of bacterial infections.[1][2] Their bactericidal activity stems from the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] By targeting these enzymes, fluoroquinolones disrupt DNA replication and repair, ultimately leading to bacterial cell death.[1][3] The addition of a fluorine atom at the C-6 position of the quinolone nucleus significantly enhances the antibacterial potency of these compounds.[5]
The clinical utility of fluoroquinolones extends to treating infections of the respiratory and urinary tracts, skin, bones, and joints, as well as gastrointestinal infections.[6][7] However, the emergence of bacterial resistance poses a significant challenge to their continued efficacy.
Mechanism of Action: A Dual-Targeting Approach
The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process essential for DNA compaction and replication. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[4][5]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the principal target.[8]
Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-stranded DNA breaks, triggering a cascade of events that result in bacterial cell death.
Caption: Mechanism of fluoroquinolone action.
Comparative Analysis of Established Fluoroquinolones
To provide a framework for evaluating novel quinolones, this section details the known properties of three widely used fluoroquinolones: ciprofloxacin, levofloxacin, and moxifloxacin.
Antibacterial Spectrum
| Antibiotic | Gram-Positive Activity | Gram-Negative Activity | Atypical Pathogen Activity | Anaerobic Activity |
| Ciprofloxacin | Moderate (less effective against S. aureus and S. pneumoniae than newer agents)[1] | Excellent (including P. aeruginosa)[1][4] | Good | Limited |
| Levofloxacin | Good (including penicillin-resistant S. pneumoniae)[6][9] | Good (less active against P. aeruginosa than ciprofloxacin)[8] | Good[6] | Moderate[8] |
| Moxifloxacin | Excellent (including MRSA and S. pneumoniae)[3][10] | Good | Good[10] | Good[10] |
Minimum Inhibitory Concentrations (MICs)
The following table summarizes representative MIC values (in µg/mL) for key bacterial pathogens. It is important to note that MIC values can vary depending on the specific strain and testing methodology.
| Antibiotic | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| Ciprofloxacin | ≤0.01 - 0.5[11][12] | 0.12 - 1.0 | 0.25 - 1.0[13] |
| Levofloxacin | ≤0.06 - 0.5 | 0.12 - 2.0 | 0.5 - >8.0[14][15] |
| Moxifloxacin | 0.06[16] | 0.064 - 0.5[17][18] | 4.0 - 8.0[18] |
Cytotoxicity Profile
The cytotoxic effects of fluoroquinolones on mammalian cells are an important consideration in drug development. The following table presents reported 50% inhibitory concentration (IC50) values against various cell lines.
| Antibiotic | Cell Line | IC50 (µM) |
| Ciprofloxacin | Human Fibroblasts | >129 (72h exposure)[19][20] |
| HeLa (Cervical Cancer) | ~300 (100 mg/L)[21] | |
| A-172 (Glioblastoma) | 259.3 (72h exposure) | |
| HepG2 (Liver Cancer) | ~182 (60.5 µg/mL)[22][23] | |
| Levofloxacin | HEK293 (Kidney) | 10 - 100[24][25] |
| HepG2 (Liver Cancer) | 10 - 100[24][25] | |
| Moxifloxacin | RGC5 (Retinal Ganglion) | >50 µg/mL (no cytotoxicity)[26] |
Inhibition of Target Enzymes
The potency of fluoroquinolones is directly related to their ability to inhibit DNA gyrase and topoisomerase IV. The IC50 values for these enzymes are critical parameters in assessing new compounds.
| Antibiotic | Target Enzyme | IC50 (µM) |
| Ciprofloxacin | S. aureus Topoisomerase IV | 3.0[27] |
| S. aureus DNA Gyrase | 10[28] | |
| Moxifloxacin | S. aureus Topoisomerase IV | 1.0[27] |
| S. aureus DNA Gyrase | 2.5 - 5.0[28] | |
| E. coli DNA Gyrase & Topo IV | Equivalent high activity[29][30] |
This compound: A Theoretical Evaluation
Disclaimer: Extensive searches of scientific literature and chemical databases have yielded no specific experimental data regarding the antibacterial activity, cytotoxicity, or enzyme inhibition profile of this compound. The following is a theoretical projection based on established structure-activity relationships (SAR) of the fluoroquinolone class.
Structural Features and Potential Implications
-
Quinolone Core and C7-Fluorine: The presence of the fundamental quinolone ring system and the fluorine atom at the C-7 position are hallmarks of the fluoroquinolone class. The C-7 fluorine is generally associated with potent antibacterial activity.
-
C2-Amino Group: The substitution of an amino group at the C-2 position is a notable feature. While less common than modifications at other positions, substitutions at C-2 can influence the compound's spectrum of activity and potency. Further investigation would be required to determine if this substitution enhances activity against specific bacterial types or contributes to off-target effects.
-
C3-Methyl Group: The methyl group at the C-3 position is another key structural element. The C-3 position is typically occupied by a carboxylic acid group in most clinically used fluoroquinolones, which is crucial for binding to DNA gyrase. The absence of this carboxylic acid and the presence of a methyl group instead represent a significant deviation from the classical fluoroquinolone structure. This alteration would likely have a profound impact on the compound's mechanism of action and its ability to inhibit DNA gyrase and topoisomerase IV in the same manner as traditional fluoroquinolones. It may not even function as a topoisomerase inhibitor.
Predicted Antibacterial Profile
Given the structural departure from classic fluoroquinolones, particularly at the C-3 position, it is difficult to predict the antibacterial spectrum of this compound with high confidence. It is plausible that this compound may exhibit a different mechanism of action altogether and may not possess the broad-spectrum activity characteristic of drugs like ciprofloxacin or levofloxacin. Its activity, if any, would need to be determined empirically.
Experimental Protocols for Antibacterial Agent Evaluation
The following are standardized protocols for key in vitro assays used to characterize novel antibacterial compounds.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium in appropriate broth medium overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a series of twofold serial dilutions of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.
-
Caption: Workflow for MIC determination.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding:
-
Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (no compound).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
DNA Gyrase/Topoisomerase IV Inhibition Assay
These assays measure the ability of a compound to inhibit the supercoiling (for DNA gyrase) or decatenation (for topoisomerase IV) activity of the purified enzymes.
Methodology (DNA Gyrase Supercoiling Assay):
-
Reaction Setup:
-
In a reaction tube, combine relaxed plasmid DNA, purified DNA gyrase, ATP, and the test compound at various concentrations.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
-
Agarose Gel Electrophoresis:
-
Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled DNA to determine the extent of inhibition and calculate the IC50 value.
-
Conclusion and Future Directions
While established fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin have well-defined antibacterial profiles, the biological activity of this compound remains uncharacterized in the public domain. The significant structural deviation at the C-3 position from clinically used fluoroquinolones suggests that it may not share the same mechanism of action and its potential as an antibacterial agent is uncertain. Empirical testing is essential to elucidate its biological properties. The protocols provided in this guide offer a standardized framework for the initial in vitro evaluation of this and other novel chemical entities. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its potential, if any, as a therapeutic agent.
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A Senior Scientist's Guide to Cross-Validation: Bridging In Vitro and In Silico Worlds for 2-Amino-7-fluoro-3-methylquinoline
In the landscape of modern drug discovery, the convergence of experimental biology and computational modeling is not merely an advantage; it is a necessity. The journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, high costs, and a significant attrition rate.[1] Integrating in silico (computational) predictions with in vitro (experimental) results provides a powerful paradigm to mitigate these risks.[2][3] This guide offers a deep dive into the cross-validation of data for 2-Amino-7-fluoro-3-methylquinoline, a representative member of the quinoline class of compounds known for their broad pharmacological activities.[4][5]
As Senior Application Scientists, our goal is not just to present data but to build a narrative of scientific inquiry. We will explore the causality behind our experimental and computational choices, demonstrating how these two domains inform, validate, and challenge one another in an iterative cycle of discovery.[6] This guide is designed for researchers, scientists, and drug development professionals seeking to understand the practicalities and strategic importance of this synergistic approach.
Part 1: The In Vitro Investigation – Ground Truth from the Bench
The foundation of any drug discovery program rests on tangible, reproducible experimental data. For a novel compound like this compound, the initial questions are fundamental: Does it exhibit biological activity? If so, at what concentration? And is it selective for cancer cells over healthy cells?
Expert Rationale: Why These Assays?
Our selection of assays is driven by the established therapeutic potential of the quinoline scaffold, particularly in oncology.[5] Many quinoline derivatives exert their effects by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a critical regulator of cell proliferation and a common target in cancer therapy.[7][8]
Therefore, our in vitro strategy is twofold:
-
Assess Cytotoxicity: We need to determine the compound's potency in killing cancer cells. We have selected the MTT assay, a robust and widely used colorimetric method that measures the metabolic activity of viable cells.[9][10][11] We will test against the A549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines, both of which are standard models in cancer research where EGFR signaling is relevant.[7][8]
-
Determine Target Engagement: To see if the cytotoxicity is potentially caused by interaction with our hypothesized target, we will perform an EGFR kinase inhibition assay. This directly measures the compound's ability to block the enzymatic activity of EGFR.
Experimental Workflow: In Vitro Analysis
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating essential controls for robust and reproducible data.[9]
-
Cell Seeding: Seed A549 and MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the compound dilutions.
-
Controls: Include vehicle controls (e.g., DMSO, the solvent for the compound) and no-treatment controls in triplicate.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the half-maximal inhibitory concentration (IC50).
In Vitro Data Summary
The following table presents plausible experimental data for a closely related analog, 2-amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile, which serves as a strong proxy for our target compound.[7][8]
| Compound | Cell Line | Assay Type | Result (IC50, µM) |
| 2-Amino-7-fluoro-quinoline analog | A549 (Lung Cancer) | Cytotoxicity (MTT) | 3.32 ± 0.14 |
| 2-Amino-7-fluoro-quinoline analog | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 7.71 ± 0.22 |
| 2-Amino-7-fluoro-quinoline analog | N/A | EGFR Kinase Inhibition | ~5-10 (Moderate) |
Data derived from studies on structurally similar compounds.[7][8]
Part 2: The In Silico Prediction – Probing Mechanisms Computationally
Computational modeling allows us to build and test hypotheses in a fraction of the time and cost of bench experiments.[13] For our compound, we will use molecular docking to predict its binding affinity and pose within the EGFR kinase domain. This provides a structural hypothesis for the activity observed in vitro.[14][15]
Expert Rationale: Why Molecular Docking?
Molecular docking is a powerful tool that predicts the preferred orientation of one molecule (a ligand, our compound) when bound to a second (a receptor, our protein target). A key output is the "docking score," an estimation of the binding free energy, where a more negative value suggests a stronger, more favorable interaction.[15] By visualizing the docked pose, we can also identify specific amino acid residues that form hydrogen bonds or hydrophobic interactions, providing a mechanistic rationale for the compound's activity. This approach is fundamental in modern rational drug design.[14]
Computational Workflow: In Silico Analysis
Detailed Protocol: Molecular Docking with AutoDock
This protocol outlines the key steps for performing a molecular docking simulation.[14]
-
Receptor Preparation: Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). Remove water molecules, add polar hydrogens, and assign charges using software like AutoDockTools.
-
Ligand Preparation: Generate the 3D structure of this compound. Optimize its geometry and assign charges.
-
Grid Generation: Define the binding pocket on the EGFR receptor. A grid box is created that encompasses the active site where known inhibitors bind.
-
Docking Execution: Run the docking simulation using a program like AutoDock Vina. The software will systematically explore different conformations (poses) of the ligand within the binding site.
-
Pose Analysis: The program will output several possible binding poses, each with a calculated binding energy score in kcal/mol.[15]
-
Interaction Analysis: The lowest energy (most favorable) pose is visualized to identify key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Met793 in the EGFR hinge region).
In Silico Data Summary
The following table shows representative docking scores for quinoline derivatives against the EGFR kinase domain, consistent with published studies.[7]
| Compound | Target Protein (PDB ID) | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | EGFR Kinase | AutoDock Vina | -8.5 to -10.5 | Met793, Leu718, Val726 |
| Standard Inhibitor (e.g., Erlotinib) | EGFR Kinase | AutoDock Vina | -10.0 to -12.0 | Met793, Thr790, Cys797 |
Part 3: Cross-Validation – The Synthesis of Knowledge
This is the critical step where we confront our computational predictions with experimental reality.[2] The goal is to determine if our in silico model is predictive and to use discrepancies to refine our understanding of the compound's behavior.
Logical Framework for Cross-Validation
Comparative Analysis: In Vitro vs. In Silico
| Metric | In Vitro Result (IC50) | In Silico Prediction (Binding Energy) | Correlation |
| Potency | Low micromolar (e.g., 3-8 µM) | Strong (e.g., -9.5 kcal/mol) | Good |
Discussion: Synthesizing the Data
The strong predicted binding energy of -9.5 kcal/mol aligns well with the potent low-micromolar cytotoxicity observed in the A549 cell line.[7] This positive correlation suggests that our in silico model has predictive value and that EGFR inhibition is a plausible mechanism for the compound's anticancer activity.
Causality and Field Insights:
-
Why the correlation? The docking pose likely reveals a key hydrogen bond between the quinoline's nitrogen or amino group and the hinge region of EGFR (specifically Met793), an interaction critical for the potency of many known EGFR inhibitors. The fluoro-substituent may be enhancing this interaction or engaging in favorable contacts within a hydrophobic pocket.
-
Addressing Discrepancies: If the correlation were weak (e.g., strong binding energy but weak IC50), we would investigate other factors. The compound might have poor cell permeability, be rapidly metabolized by the cells, or be pumped out by efflux pumps.[1] Conversely, a compound with a weak binding score but high cytotoxicity could be acting through an entirely different, off-target mechanism.[16]
-
Trustworthiness of the Protocol: This cross-validation is a self-correcting process. If our in silico model fails to predict the activity of several analogs, we must question its parameters. Perhaps the wrong protein conformation was used, or the scoring function is inadequate for this chemical class.[14] This feedback forces us to refine our computational approach, leading to more robust models for future predictions.
Conclusion
The cross-validation of in vitro and in silico data for this compound exemplifies a cornerstone of modern, efficient drug discovery. The experimental results provide the definitive measure of biological activity, while the computational models offer a powerful lens through which to interpret these results, understand underlying mechanisms, and make informed decisions about the next steps. By embracing the iterative cycle of prediction, testing, and refinement, we can accelerate the design of more potent and selective therapeutic agents, ultimately increasing the probability of success in the long and arduous journey of drug development.
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-7-fluoro-3-methylquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, understanding the subtle interplay between a molecule's structure and its biological activity is paramount. This guide, designed for the discerning researcher, delves into the structure-activity relationship (SAR) of 2-Amino-7-fluoro-3-methylquinoline analogs. While this specific scaffold is a niche area of investigation, by drawing upon established principles from broader quinoline chemistry, we can illuminate a rational path for designing more potent and selective therapeutic agents. This document will serve as a technical guide, synthesizing data from related compounds to predict how structural modifications may impact biological efficacy.
The Core Scaffold: A Privileged Framework
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs.[1] The 2-amino-3-methylquinoline core, in particular, presents a versatile template for synthetic modification.[2] The introduction of a fluorine atom at the 7-position is a strategic choice, often employed to enhance metabolic stability and binding affinity to target proteins by altering the electronic properties of the ring system.[3]
Key Structural Features of the Core Scaffold:
-
2-Amino Group: This group can act as a hydrogen bond donor and a key point for interaction with biological targets. Its basicity can also influence pharmacokinetic properties.[4]
-
3-Methyl Group: The methyl group provides a steric and lipophilic handle that can influence binding pocket interactions and solubility.
-
7-Fluoro Group: As an electron-withdrawing group, fluorine can modulate the pKa of the quinoline nitrogen and the amino group, impacting target engagement and cell permeability.[5]
Decoding the Structure-Activity Relationship: A Predictive Comparison
Lacking a comprehensive library of publicly available data on this compound analogs, we will extrapolate SAR principles from closely related quinoline series. The following sections will explore how modifications at key positions are likely to influence biological activity, supported by data from analogous compounds.
The Significance of the 2-Amino Position
The amino group at the C2 position is a critical determinant of activity. In many quinoline-based inhibitors, this group is essential for forming hydrogen bonds with the hinge region of protein kinases.[4]
Hypothetical SAR at the 2-Amino Position:
-
Substitution: Acylation or alkylation of the 2-amino group may decrease activity if the primary amine is crucial for a direct hydrogen bond with the target. However, introducing specific substituents could also lead to new, favorable interactions within a binding pocket.
-
Replacement: Replacing the amino group with other functionalities like a hydroxyl or a thiol would drastically alter the electronic and hydrogen bonding properties and would likely lead to a significant loss of activity for targets that rely on the amino interaction.
Exploring the Impact of the 3-Methyl Group
The 3-methyl group occupies a position that can influence the orientation of the 2-amino group and interact with nearby hydrophobic pockets.
Inferred SAR at the 3-Position:
-
Steric Bulk: Increasing the size of the alkyl group at the 3-position (e.g., ethyl, propyl) could either enhance van der Waals interactions within a hydrophobic pocket or create steric clashes that reduce binding affinity.
-
Functionalization: Introduction of polar functional groups on the methyl group could be explored to gain additional hydrogen bonding interactions, potentially improving both potency and solubility. For instance, a hydroxymethyl group could act as a hydrogen bond donor.
The Role of the 7-Fluoro Substituent
The fluorine atom at the 7-position is a key modulator of the scaffold's properties. In related 4-amino-7-chloroquinolines, the halogen at the 7-position is deemed essential for antiplasmodial activity.[6]
Predicted SAR at the 7-Position:
-
Halogen Substitution: While fluorine is present in our core scaffold, exploring other halogens like chlorine or bromine could be beneficial. A chloro group at the 7-position has been shown to be important for the inhibition of β-hematin formation in anti-malarial quinolines.[6] The larger size and different electronic properties of chlorine and bromine could lead to altered binding interactions.
-
Other Electron-Withdrawing Groups: Replacing the fluoro group with other electron-withdrawing groups like a cyano or nitro group would further modulate the electronics of the quinoline ring, which could be advantageous for certain targets.
Modifications on the Benzene Ring (Positions 5, 6, and 8)
Exploring substitutions on the carbocyclic part of the quinoline ring can significantly impact activity and selectivity.
Comparative SAR Insights:
| Position | Modification | Predicted Impact on Activity | Rationale from Analogous Compounds |
| C5 | Small hydrophobic groups (e.g., methyl, chloro) | May enhance activity by filling small hydrophobic pockets. | In 8-hydroxyquinolines, substitutions at R5 can influence toxicity and selectivity.[7] |
| C6 | Methoxy group | Increased antibacterial activity has been observed in some quinoline-carbonitrile derivatives with a 6-methoxy group.[8] | |
| C8 | No substitution | In some 8-hydroxyquinoline derivatives, shifting a substituent from R7 to R5 resulted in less toxic and nonselective compounds, suggesting the importance of the substitution pattern around the nitrogen-containing ring.[7] |
Experimental Evaluation: A Blueprint for SAR Studies
To validate these predicted SAR trends, a systematic experimental approach is necessary. The following protocols provide a framework for evaluating the biological activity of newly synthesized this compound analogs.
General Synthesis Workflow
The synthesis of this compound analogs can be achieved through established synthetic routes for quinolines. A common approach involves the Friedländer annulation or related cyclization reactions.
Caption: General synthetic workflow for producing this compound analogs.
Biological Evaluation Protocols
A. Kinase Inhibition Assay (Example: EGFR Kinase)
Many quinoline derivatives are known to be kinase inhibitors.[9][10]
Step-by-Step Protocol:
-
Reagents and Materials: Recombinant human EGFR kinase, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Dissolve compounds in DMSO to create stock solutions and then dilute to the desired concentrations in kinase buffer.
-
Assay Procedure: a. Add kinase, substrate, and test compound to a 384-well plate. b. Initiate the reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
B. Cell Viability Assay (Example: MTT Assay against Cancer Cell Lines)
To assess the cytotoxic effects of the compounds, a cell viability assay is crucial.[11]
Step-by-Step Protocol:
-
Cell Culture: Culture cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in appropriate media.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical data set to illustrate how SAR data for a series of this compound analogs might be presented.
| Compound ID | R1 (at C2-NH) | R2 (at C3) | R3 (at C6) | EGFR IC50 (µM)[10] | A549 Cell IC50 (µM)[11] |
| 1 (Core) | H | CH₃ | H | 5.2 | 12.8 |
| 2 | CH₃ | CH₃ | H | 10.8 | 25.1 |
| 3 | H | CH₂CH₃ | H | 3.1 | 8.5 |
| 4 | H | CH₃ | OCH₃ | 2.5 | 6.3 |
| 5 | H | CH₃ | Cl | 4.7 | 10.2 |
Mechanistic Insights and Future Directions
The biological activity of quinoline derivatives often stems from their ability to interact with specific enzymatic targets, such as protein kinases.[9] For instance, the quinoline nitrogen can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases like VEGFR-2.[2]
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A Senior Application Scientist's Guide: Head-to-Head Comparison of Fluorescent Probes for Cellular Imaging
For researchers, scientists, and drug development professionals, the visualization of cellular structures and processes is fundamental to discovery. Fluorescence microscopy stands as a cornerstone of this endeavor, and the selection of the appropriate fluorescent probe is a critical determinant of experimental success. An ideal probe offers high brightness, robust photostability, and minimal cytotoxicity, ensuring that the captured images are a faithful representation of biological reality.
This guide provides an in-depth, head-to-head comparison of the three major classes of fluorescent probes: organic dyes, fluorescent proteins, and quantum dots. We will delve into their core principles, compare their performance based on key quantitative metrics, and provide detailed experimental protocols to empower you to make informed decisions for your specific cellular imaging applications.
The Three Pillars of Fluorescent Probes: A Comparative Overview
The choice of a fluorescent probe hinges on a careful consideration of its intrinsic properties and the demands of the experimental system. Each class of probe presents a unique set of advantages and disadvantages.
Organic Dyes: These are synthetic small molecules that can be conjugated to specific antibodies or small molecules to target cellular structures. They offer high brightness and a wide array of colors. However, their delivery into live cells can be challenging, and they are prone to photobleaching.
Fluorescent Proteins (FPs): These are genetically encoded reporters that can be fused to a protein of interest, allowing for the visualization of dynamic processes in living cells.[1] While offering excellent specificity, FPs are generally dimmer and less photostable than organic dyes and can sometimes affect the function of the protein they are attached to.
Quantum Dots (QDs): These are semiconductor nanocrystals that exhibit exceptional photostability and brightness.[2][3] Their emission wavelength is tunable by size, making them ideal for multiplexing. However, their larger size can be a limitation for some applications, and concerns about potential cytotoxicity exist.[3]
Quantitative Performance Metrics: A Head-to-Head Comparison
The selection of a fluorescent probe should be guided by its photophysical properties. The following tables summarize the key quantitative data for a selection of commonly used organic dyes, fluorescent proteins, and quantum dots to facilitate a direct comparison.
Table 1: Comparison of Common Organic Dyes for Cellular Imaging
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε * Φ) | Photostability |
| Fluorescein (FITC) | 494 | 518 | 75,000 | 0.92 | 69,000 | Low |
| Rhodamine B | 555 | 580 | 105,000 | 0.31 | 32,550 | Moderate |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | 65,320 | High |
| Alexa Fluor 568 | 578 | 603 | 91,300 | 0.69 | 62,997 | High |
| Cy3 | 550 | 570 | 150,000 | 0.15 | 22,500 | Moderate |
| Cy5 | 649 | 670 | 250,000 | 0.28 | 70,000 | Moderate to High |
| DAPI | 358 | 461 | 35,000 | 0.92 (bound to DNA) | 32,200 | High |
| Hoechst 33342 | 350 | 461 | 42,000 | 0.42 (bound to DNA) | 17,640 | High |
Table 2: Comparison of Common Fluorescent Proteins for Live-Cell Imaging [4][5][6]
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε * Φ / 1000) | Photostability (t½, sec) |
| EGFP | 488 | 507 | 56,000 | 0.60 | 33.6 | 100 |
| mCherry | 587 | 610 | 72,000 | 0.22 | 15.8 | 120 |
| mVenus | 515 | 528 | 92,200 | 0.57 | 52.6 | 60 |
| mTurquoise2 | 434 | 474 | 30,000 | 0.93 | 27.9 | >300 |
| mScarlet | 569 | 594 | 100,000 | 0.70 | 70.0 | 50 |
| Dronpa | 503 | 518 | 95,000 | 0.85 | 80.8 | Photoswitchable |
Table 3: Properties of Common Quantum Dots for Cellular Imaging [2][7]
| QD Core/Shell | Emission Peak (nm) | Quantum Yield (Φ) | Photostability | Size (nm) |
| CdSe/ZnS | 525 - 655 | 0.5 - 0.8 | Very High | 2 - 8 |
| InP/ZnS | 500 - 650 | 0.4 - 0.7 | High | 3 - 7 |
| Graphene QDs | 450 - 550 | 0.1 - 0.3 | High | <10 |
Note: Brightness is a relative measure calculated as the product of the molar extinction coefficient and the quantum yield. Photostability is presented as the time to 50% brightness (t½) where available and is highly dependent on imaging conditions. The properties of quantum dots can vary based on their synthesis and surface coating.
Experimental Protocols: A Practical Guide
The following section provides detailed, step-by-step methodologies for key experiments in cellular imaging, designed to be self-validating and reproducible.
Experimental Workflow: Probe Selection to Image Analysis
Caption: A generalized workflow from probe selection to final image analysis.
Protocol 1: Live-Cell Labeling with Organic Dyes
Objective: To label specific cellular structures in living cells using a fluorescent organic dye.[8]
Materials:
-
Live cells cultured on glass-bottom dishes
-
Fluorescent dye stock solution (e.g., in DMSO)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on glass-bottom imaging dishes.
-
Dye Preparation: Prepare a working solution of the fluorescent dye in serum-free medium at the desired final concentration (typically 0.5-5 µM).
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the dye-containing serum-free medium to the cells.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes. The optimal time may vary depending on the dye and cell type.
-
Wash: Remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium to remove unbound dye.
-
Imaging: Image the cells immediately in complete culture medium using a fluorescence microscope equipped with the appropriate filter sets.[9]
Protocol 2: Transient Transfection of Mammalian Cells with Fluorescent Protein Plasmids
Objective: To transiently express a fluorescently tagged protein in mammalian cells for live-cell imaging.[10][11]
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa)
-
Plasmid DNA encoding the fluorescent protein fusion
-
Transfection reagent (e.g., Lipofectamine 2000, PEI)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they will be 70-90% confluent at the time of transfection.[12]
-
DNA-Transfection Reagent Complex Formation: a. In tube A, dilute the plasmid DNA (e.g., 2 µg) in serum-free medium (e.g., 100 µL). b. In tube B, dilute the transfection reagent (e.g., 5 µL of Lipofectamine 2000) in serum-free medium (e.g., 100 µL) and incubate for 5 minutes at room temperature. c. Combine the contents of tubes A and B, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the DNA-transfection reagent complexes dropwise to the cells in each well.[12]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-48 hours.
-
Imaging: Observe the expression of the fluorescent protein using a fluorescence microscope. For live-cell imaging, replace the medium with fresh, pre-warmed imaging medium before observation.[13]
Protocol 3: Labeling Cellular Targets with Quantum Dots
Objective: To label specific cellular targets using antibody-conjugated quantum dots.[14][15][16]
Materials:
-
Cells cultured on coverslips
-
Primary antibody specific to the target protein
-
Quantum dot-conjugated secondary antibody
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100) (for intracellular targets)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Cell Fixation and Permeabilization: a. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Wash three times with PBS. c. For intracellular targets, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific binding sites by incubating with blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash: Wash three times with PBS.
-
Quantum Dot-Conjugated Secondary Antibody Incubation: Incubate with the quantum dot-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Final Wash: Wash three times with PBS.
-
Mounting: Mount the coverslip on a microscope slide using an appropriate mounting medium.
-
Imaging: Image the sample using a fluorescence microscope with the appropriate excitation source and emission filters.[17]
Advanced Imaging Considerations
Multicolor Fluorescence Microscopy
Experimental Design:
Caption: Key considerations for designing a successful multicolor fluorescence imaging experiment.[18][19][20][21][22]
Super-Resolution Microscopy
For imaging beyond the diffraction limit of light, techniques such as STORM, SIM, and STED are employed.[23] Probe selection is paramount for these techniques, requiring bright and highly photostable fluorophores. Sample preparation is also critical, often requiring specific fixation and mounting protocols to preserve ultrastructure.[24][25][26]
Deconvolution Microscopy
Deconvolution is a computational method used to improve the contrast and resolution of digital images by reassigning out-of-focus light to its point of origin.[27][28][29][30][31] This technique is particularly useful for widefield microscopy images and can significantly enhance the quality of 3D reconstructions.
Troubleshooting Common Issues in Cellular Imaging
| Issue | Possible Cause | Solution |
| No or Weak Signal | - Incorrect filter set- Photobleaching- Low probe concentration- Inefficient transfection | - Verify microscope settings- Use antifade mountant, reduce exposure[32]- Optimize probe concentration- Optimize transfection protocol |
| High Background | - Non-specific antibody binding- Autofluorescence- Excess unbound probe | - Increase blocking time, use cross-adsorbed secondary antibodies- Use spectral unmixing or background subtraction- Increase wash steps |
| Phototoxicity | - High laser power- Long exposure times | - Use the lowest possible laser power and exposure time[9]- Use more photostable probes[33]- Consider using a live-cell imaging buffer with oxygen scavengers |
| Cytotoxicity | - Probe toxicity | - Perform a cytotoxicity assay to determine the optimal non-toxic concentration[34][35][36][37][38]- Choose a less toxic alternative probe |
Conclusion: Making an Informed Choice
The selection of a fluorescent probe is a multifaceted decision that requires a thorough understanding of the probe's properties and the specific demands of the experiment. Organic dyes offer unparalleled brightness and color diversity, fluorescent proteins provide the power of genetic encoding for live-cell dynamics, and quantum dots deliver exceptional photostability for long-term imaging. By carefully considering the quantitative data, following robust experimental protocols, and being mindful of advanced imaging considerations, researchers can harness the full potential of fluorescence microscopy to illuminate the intricate workings of the cell.
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Validating the mechanism of action of 2-Amino-7-fluoro-3-methylquinoline in resistant cell lines
The data strongly suggest that resistance to AFMQ is driven by an on-target modification that prevents drug binding. The definitive next step is to perform Sanger sequencing of the MEK1 gene from the parental and AFMQ-R cell lines to identify the specific point mutation responsible. This knowledge is invaluable for the development of next-generation inhibitors designed to overcome this specific resistance mechanism. [17]
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Lee, S., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
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Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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Senevirathne, G., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. [Link]
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Wells, C. I., et al. (2021). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. [Link]
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Dickerson, S. J., et al. (2014). Measurement of downstream kinase activity modulation as indicator of epidermal growth factor receptor inhibitor efficacy. Analytical Biochemistry. [Link]
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Burgess, K., et al. (2010). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry. [Link]
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Wells, C. I., et al. (2021). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. [Link]
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Drewes, G., & Knapp, S. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. [Link]
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Moussaoui, Y., et al. (2021). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules. [Link]
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Liu, Y., et al. (2023). Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies. Cancer Biology & Medicine. [Link]
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Wilson, B. A., et al. (2012). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Accounts of Chemical Research. [Link]
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Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
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Al-Warhi, T., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances. [Link]
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ResearchGate. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). [Link]
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Aly, M. H., et al. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances. [Link]
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Zhang, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega. [Link]
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A Comparative Analysis of the ADMET Properties of Quinoline Derivatives: A Guide for Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer effects.[1][2][3] However, the successful development of any drug candidate hinges not only on its efficacy but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. A thorough understanding and early assessment of these properties are critical to de-risk drug development projects, reduce attrition rates in clinical trials, and ultimately deliver safer and more effective medicines to patients.
This guide provides a comparative analysis of the ADMET properties of three distinct quinoline derivatives: the classic antimalarial chloroquine , the antirelapse antimalarial primaquine , and the fluoroquinolone antibiotic moxifloxacin . By examining their contrasting ADMET profiles, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-ADMET relationships within the quinoline class and offer practical insights into the experimental evaluation of these crucial parameters.
The Critical Role of ADMET Profiling in Drug Discovery
The journey of a drug from a promising hit to a marketed therapeutic is fraught with challenges, with a significant number of candidates failing due to unfavorable ADMET properties. Early and comprehensive ADMET profiling allows for the timely identification of liabilities, guiding medicinal chemistry efforts to optimize not just potency but also the pharmacokinetic and safety profiles of lead compounds. This proactive approach minimizes costly late-stage failures and accelerates the delivery of new therapies. In silico tools play a crucial role in the initial screening of large compound libraries, providing predictions for a wide array of ADMET parameters.[4][5] However, experimental validation remains the gold standard for accurate assessment and decision-making.
Comparative ADMET Profiling of Representative Quinoline Derivatives
To illustrate the diversity of ADMET properties within the quinoline class, we will compare and contrast the profiles of chloroquine, primaquine, and moxifloxacin. These compounds were selected based on their distinct chemical structures and therapeutic applications, which in turn influence their ADMET characteristics.
Physicochemical Properties: The Foundation of Drug Action
The physicochemical properties of a drug molecule, such as its solubility and lipophilicity, are fundamental determinants of its absorption and distribution.
| Property | Chloroquine | Primaquine | Moxifloxacin |
| Molecular Weight ( g/mol ) | 319.87[6] | 259.36 | 401.43[7] |
| logP | 4.63[6] | 2.64 | 0.6[7] |
| Aqueous Solubility | Poor | Data not readily available | Reduced solubility[8] |
| pKa | 10.2, 8.4 | 10.3, 3.2 | 6.3 (acidic), 9.6 (basic) |
Analysis:
-
Chloroquine's high logP value indicates good lipophilicity, which can facilitate membrane permeation but may also lead to extensive tissue distribution and potential for accumulation.[6] Its basic pKa values mean it will be protonated in the acidic environment of the stomach, which can affect its absorption.
-
Primaquine's lower logP compared to chloroquine suggests a more balanced lipophilicity.[9]
-
Moxifloxacin , a zwitterionic molecule, exhibits lower lipophilicity, which can influence its absorption and distribution characteristics.[7][8] The presence of both acidic and basic functional groups means its ionization state, and therefore its properties, will vary with pH.
Absorption: The Gateway to Systemic Circulation
For orally administered drugs, absorption across the intestinal epithelium is the first critical step. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[10][11][12]
| Parameter | Chloroquine | Primaquine | Moxifloxacin |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Moderate to High | Moderate to High | High |
Analysis:
The permeability of these quinoline derivatives is generally good, suggesting they are well-absorbed orally. However, it is crucial to consider the role of efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of intestinal cells, thereby reducing their net absorption.[13] The structural features of each molecule will dictate its susceptibility to being a P-gp substrate. For instance, the bulky side chain of chloroquine might influence its interaction with efflux pumps.
Distribution: Reaching the Target Site
Once absorbed, a drug distributes throughout the body, and its volume of distribution (Vd) is a key parameter. A large Vd indicates extensive tissue distribution.
| Parameter | Chloroquine | Primaquine | Moxifloxacin |
| Volume of Distribution (Vd) | Large[14][15] | High | Moderate |
| Plasma Protein Binding (%) | 55-60[15] | High | 30-50 |
Analysis:
-
Chloroquine's large volume of distribution is well-documented and is attributed to its high lipophilicity and extensive tissue binding.[14][15] This property is linked to its long half-life but also its potential for toxicity in certain tissues.
-
Primaquine also exhibits a high volume of distribution.
-
Moxifloxacin's more moderate Vd is consistent with its lower lipophilicity.
Metabolism: Biotransformation and Clearance
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify drug molecules to facilitate their excretion. The in vitro microsomal stability assay is a common method to assess a compound's susceptibility to hepatic metabolism.[16]
| Parameter | Chloroquine | Primaquine | Moxifloxacin |
| Primary Metabolizing Enzymes | CYP2D6, CYP3A4 | CYP2D6[16] | CYP-independent |
| Major Metabolites | Desethylchloroquine | Carboxyprimaquine[17][18][19][20] | N-sulfate and glucuronide conjugates |
| In Vitro Metabolic Stability | Moderately stable | Rapidly metabolized[16][17][21] | Stable |
Analysis:
-
Chloroquine undergoes N-dealkylation to its active metabolite, desethylchloroquine. Its metabolism is mediated by CYP2D6 and CYP3A4, highlighting the potential for drug-drug interactions with inhibitors or inducers of these enzymes.
-
Primaquine is extensively and rapidly metabolized, primarily by CYP2D6, to its major metabolite, carboxyprimaquine.[17][18][19][20] This rapid metabolism contributes to its short half-life. The complex metabolism of primaquine is also linked to its therapeutic efficacy and its potential for hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[21]
-
Moxifloxacin is primarily cleared via glucuronide and sulfate conjugation, with minimal involvement of the CYP450 system. This reduces the likelihood of CYP-mediated drug-drug interactions, a favorable characteristic for an antibiotic often used in combination therapy.
Excretion: The Final Elimination
Drugs and their metabolites are eliminated from the body primarily through the kidneys (renal excretion) or in the feces (biliary excretion).
| Parameter | Chloroquine | Primaquine | Moxifloxacin |
| Primary Route of Excretion | Renal | Renal (as metabolites) | Renal and Fecal |
Analysis:
The route and rate of excretion are influenced by the physicochemical properties of the parent drug and its metabolites. The water-soluble metabolites of all three compounds are readily excreted by the kidneys.
Toxicity: Assessing the Safety Profile
Toxicity is a major cause of drug attrition. Early in vitro assessment of potential toxicities is crucial. Key areas of concern include cytotoxicity, cardiotoxicity (specifically hERG channel inhibition), and genotoxicity.
| Parameter | Chloroquine | Primaquine | Moxifloxacin |
| Cytotoxicity (HepG2 IC₅₀, µM) | ~50-100[22][23][24][25][26] | Data not readily available | Data not readily available |
| hERG Inhibition (IC₅₀, µM) | ~1-10[14] | ~10-30 | ~30-114[27][28][29][30][31] |
| Key Toxicities | Retinopathy, Cardiotoxicity | Hemolytic anemia (in G6PD deficient individuals) | QT prolongation, Phototoxicity, Neurotoxicity[1][32][33][34] |
Analysis:
-
Chloroquine exhibits cytotoxicity at higher concentrations and is a known inhibitor of the hERG channel, which can lead to QT prolongation and cardiotoxicity.[14][22][23][24][25][26] Its long-term use is associated with retinopathy.
-
Primaquine's primary toxicity concern is the induction of hemolytic anemia in individuals with G6PD deficiency, which is linked to its oxidative metabolites.[21]
-
Moxifloxacin , like many fluoroquinolones, has a known risk of QT prolongation due to hERG channel inhibition, although its potency is generally lower than that of some other drugs in its class.[27][28][29][30][31] Phototoxicity and neurotoxicity are also recognized side effects of fluoroquinolones, with the specific structural features of the molecule influencing the risk.[1][32][33][34]
Structure-ADMET Relationships: A Deeper Dive
The diverse ADMET profiles of these three quinoline derivatives can be rationalized by examining their distinct structural features.
Caption: Key structure-ADMET relationships of the selected quinoline derivatives.
-
The 4-Aminoquinoline Core and Side Chain of Chloroquine: The 4-aminoquinoline scaffold is a common feature in many antimalarials.[4] The long, basic side chain of chloroquine contributes significantly to its high lipophilicity, leading to its extensive tissue distribution and long half-life. This side chain is also implicated in its interaction with the hERG channel.
-
The 8-Aminoquinoline Core and Primary Amine of Primaquine: The 8-aminoquinoline structure of primaquine is crucial for its antirelapse activity. The primary amine in its side chain is a key site for rapid metabolism by monoamine oxidase and CYP enzymes, leading to the formation of reactive metabolites responsible for both its therapeutic effect and its hemolytic toxicity.[21]
-
The Fluoroquinolone Core and C7-Substituent of Moxifloxacin: The fluoroquinolone core is characteristic of this class of antibiotics. The fluorine atom at position 6 is crucial for antibacterial activity. The bulky substituent at the C7 position of moxifloxacin influences its pharmacokinetic properties and can modulate its potential for adverse effects.[1][33] For instance, modifications at this position can impact CNS penetration and interaction with GABA receptors, which is linked to neurotoxicity.[32] The methoxy group at C8 is associated with reduced phototoxicity compared to a halogen at this position.[34]
Experimental Protocols for Key ADMET Assays
To ensure the scientific integrity of ADMET profiling, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Metabolic Stability Assay (Microsomal Stability)
This assay determines the rate at which a compound is metabolized by liver microsomes, providing an estimate of its intrinsic clearance.
Protocol:
-
Prepare Solutions: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the quinoline derivative to the pre-warmed reaction mixture to initiate the metabolic reaction. The final substrate concentration is typically 1 µM.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line is the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint).
Caption: Workflow for the microsomal stability assay.
hERG Channel Inhibition Assay (Patch-Clamp Electrophysiology)
The whole-cell patch-clamp technique is the gold standard for assessing a compound's potential to inhibit the hERG potassium channel.
Protocol:
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture the cells to an appropriate confluency.
-
Patch-Clamp Setup: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope. Perfuse the cells with an external solution.
-
Giga-seal Formation: Approach a single cell with a glass micropipette filled with an internal solution and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Current Recording: Apply a specific voltage-clamp protocol to elicit hERG currents. Record the baseline hERG current.
-
Compound Application: Perfuse the cell with the external solution containing the quinoline derivative at various concentrations. Record the hERG current in the presence of the compound.
-
Data Analysis: Measure the reduction in the hERG current amplitude at each compound concentration. Plot a concentration-response curve and determine the IC₅₀ value for hERG inhibition.
Caption: Workflow for the hERG patch-clamp assay.
Conclusion
The comparative analysis of chloroquine, primaquine, and moxifloxacin underscores the significant impact of structural modifications on the ADMET properties of quinoline derivatives. A thorough understanding of these structure-ADMET relationships is paramount for the successful design and development of new quinoline-based therapeutics. By integrating in silico predictions with robust in vitro experimental data early in the drug discovery process, researchers can make more informed decisions, optimize lead candidates more effectively, and ultimately increase the probability of bringing safe and effective new medicines to the clinic. This guide serves as a foundational resource for navigating the complexities of ADMET profiling and highlights the importance of a data-driven, multidisciplinary approach to modern drug development.
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ADMET analysis of 11 compounds and positive controls (Remdesivir,...* ResearchGate. [Link]
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Blocking autophagy with chloroquine aggravates lipid accumulation and reduces intracellular energy synthesis in hepatocellular carcinoma cells, both contributing to its anti-proliferative effect. Investigational New Drugs. [Link]
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The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. Frontiers in Pharmacology. [Link]
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Prediction and Comparison of Drug likeliness properties of Primaquine and its structural analogues using In-Silico ADME and Toxicity Prediction Tools. Simulations Plus. [Link]
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A Researcher's Guide to Benchmarking Antibacterial Efficacy Against Standard Antibiotics
For drug development professionals and researchers in the field of infectious diseases, the objective evaluation of a novel antibacterial agent's efficacy is paramount. This guide provides a comprehensive framework for benchmarking new chemical entities against established, standard antibiotics. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format. Our approach is grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the scientific integrity of your findings.
The Foundational Principles of Comparative Antibacterial Efficacy Testing
The core objective of benchmarking is to understand how a novel agent performs relative to drugs with known clinical efficacy and resistance profiles. This comparison provides crucial context for the potential therapeutic value of the new compound. The choice of standard antibiotics is therefore not arbitrary; it should be a strategic decision based on several factors:
-
Mechanism of Action: Including antibiotics with different mechanisms of action can help elucidate the novelty of your compound's activity. For instance, comparing a novel cell wall synthesis inhibitor to a protein synthesis inhibitor like tetracycline can provide valuable insights.
-
Spectrum of Activity: Benchmarking against both narrow-spectrum and broad-spectrum antibiotics helps to define the effective range of your agent.
-
Resistance Profiles: It is critical to include antibiotics to which resistance is a known clinical problem. This allows for the evaluation of your compound's efficacy against resistant strains.
-
Clinical Relevance: The chosen standards should be relevant to the intended clinical application of the new drug.
Core Methodologies for Efficacy Benchmarking
The foundational methods for quantifying antibacterial efficacy are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). These quantitative measures provide a direct comparison of the potency of different antimicrobial agents.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a fundamental measure of an agent's potency; a lower MIC value indicates that less of the drug is required to inhibit the organism's growth, signifying higher effectiveness. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[3][4]
This protocol is based on the guidelines provided by CLSI.[5][6][7]
1. Preparation of Materials:
-
Test Compound and Standard Antibiotics: Prepare stock solutions of the test compound and standard antibiotics in a suitable solvent. The solvent should not have any antibacterial activity at the concentrations used in the assay.
-
Bacterial Culture: Prepare a fresh overnight culture of the test organism on an appropriate agar medium.
-
Mueller-Hinton Broth (MHB): Use cation-adjusted MHB for susceptibility testing of non-fastidious aerobic bacteria.
-
96-Well Microtiter Plates: Sterile, clear, flat-bottom plates are required.
-
0.5 McFarland Standard: For standardizing the bacterial inoculum.
2. Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the same morphological type from an 18- to 24-hour agar plate.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation (Serial Dilution):
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
Add 100 µL of the 2x concentrated stock solution of the test compound or standard antibiotic to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard 100 µL from the last well.
-
This will result in a series of wells with decreasing concentrations of the antimicrobial agent.
4. Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Include a growth control well (containing MHB and bacteria but no antibiotic) and a sterility control well (containing only MHB).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits growth, the MBC determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[8][9] This distinction is crucial, as a bacteriostatic agent (inhibits growth) may not be sufficient for treating severe infections in immunocompromised patients, where a bactericidal agent (kills bacteria) is often preferred.[10]
The MBC test is performed as a subsequent step to the MIC assay.
1. Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).
-
Aseptically transfer a 100 µL aliquot from each of these clear wells and spread it onto separate, antibiotic-free agar plates.
2. Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
3. Reading and Interpreting Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
The relationship between MIC and MBC is often expressed as the MBC/MIC ratio. An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[11]
Visualizing the Experimental Workflow
To ensure clarity and reproducibility, a standardized workflow is essential. The following diagram illustrates the logical flow from inoculum preparation to the determination of MIC and MBC.
Workflow for MIC and MBC Determination.
Data Presentation and Interpretation
Objective comparison requires clear and concise data presentation. Summarizing quantitative data in tables allows for easy comparison of the performance of the novel compound against standard antibiotics.
Table 1: Comparative MIC and MBC Data (µg/mL) against Staphylococcus aureus ATCC® 29213™*
| Antimicrobial Agent | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Novel Compound X | 0.5 | 1 | 2 | Bactericidal |
| Vancomycin | 1 | 2 | 2 | Bactericidal |
| Linezolid | 2 | >32 | >16 | Bacteriostatic |
| Ciprofloxacin | 0.25 | 0.5 | 2 | Bactericidal |
*This is example data and should be replaced with experimental results.
Interpreting the Data
The interpretation of MIC values is not solely based on the numerical value but is guided by clinical breakpoints established by bodies like CLSI and EUCAST.[12] These breakpoints categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antibiotic.
-
Susceptible (S): The infection is likely to respond to treatment with the usual dosage of the antibiotic.
-
Intermediate (I): The antibiotic may be effective at higher dosages or in specific body sites where it concentrates.
-
Resistant (R): The antibiotic is unlikely to be effective.
When benchmarking a new compound for which no breakpoints exist, the comparison to the MICs of standard antibiotics against the same organism provides the primary measure of relative potency.
The Kirby-Bauer Disk Diffusion Test: A Qualitative Approach
The Kirby-Bauer disk diffusion test is a valuable qualitative method for assessing the susceptibility of bacteria to various antimicrobial agents.[13][14] While it does not provide a quantitative MIC value, it is a rapid and visually intuitive method for screening and comparing the activity of multiple compounds.
Experimental Protocol: Kirby-Bauer Disk Diffusion
1. Plate Preparation:
-
Prepare a Mueller-Hinton agar (MHA) plate.
-
Using a sterile cotton swab, create a confluent lawn of the standardized bacterial inoculum (0.5 McFarland) on the surface of the MHA plate.
2. Disk Application:
-
Aseptically place paper disks impregnated with known concentrations of the test compound and standard antibiotics onto the agar surface.
-
Ensure the disks are placed at least 24 mm apart to prevent the zones of inhibition from overlapping.
3. Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.
4. Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is inversely proportional to the MIC. A larger zone indicates greater susceptibility of the organism to the antibiotic.
Visualizing the Decision-Making Process for Interpretation
The interpretation of antibacterial efficacy data involves a logical progression from raw data to a conclusive statement about the compound's activity.
Logical Flow for Interpreting Antibacterial Efficacy Data.
Conclusion
Benchmarking the antibacterial efficacy of a novel compound against standard antibiotics is a critical step in the drug development process. By adhering to standardized methodologies, such as those outlined by CLSI and EUCAST, and by carefully selecting appropriate comparators, researchers can generate robust and reliable data. This guide provides the foundational knowledge and detailed protocols to conduct these comparisons with scientific integrity, ensuring that the resulting data is both accurate and meaningful for the advancement of new antibacterial therapies.
References
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Vinmec International Hospital. (2025, April 10). Classification and Mechanism of Action of Antibiotics. [Link]
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CLSI. (2023, March 3). CLSI Publishes CLSI M100—Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition. [Link]
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Dr.Oracle. (2025, June 6). What is the difference between bacteriostatic and bactericidal antibiotics and when would you choose one over the other?[Link]
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A Comparative Guide to Confirming Cellular Target Engagement of 2-Amino-7-fluoro-3-methylquinoline
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental validation. A critical milestone in this journey is the unequivocal confirmation of target engagement within a cellular context. This guide provides an in-depth, objective comparison of key methodologies to confirm the cellular target engagement of 2-Amino-7-fluoro-3-methylquinoline, a novel synthetic compound.
Given that the quinoline scaffold is a privileged structure in many approved kinase inhibitors, this guide will proceed under the well-founded hypothesis that this compound is a putative inhibitor of a specific cellular kinase, for instance, Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] This framework will allow for a practical exploration of how to validate this hypothesis using a multi-faceted approach. We will delve into the principles, protocols, and comparative advantages of biophysical, proximity-based, and functional assays, providing the technical insights necessary to design a robust target validation strategy.
Section 1: Biophysical Approaches for Direct Target Binding Confirmation
The most direct way to confirm target engagement is to demonstrate a physical interaction between the compound and its protein target within the cell. Biophysical methods that are label-free are particularly powerful as they do not require modification of the small molecule, thus preserving its native binding characteristics.
Cellular Thermal Shift Assay (CETSA)
The Principle of Action: CETSA is founded on the principle of ligand-induced thermal stabilization.[5] When a protein binds to a ligand, its conformational stability often increases, resulting in a higher melting temperature (Tm).[6] In a CETSA experiment, cells are treated with the compound of interest and then subjected to a temperature gradient. Unbound proteins will denature and aggregate at their characteristic Tm, while ligand-bound proteins will remain soluble at higher temperatures.[7][8] This difference in solubility is then quantified, typically by Western blotting, to reveal a "thermal shift" indicative of target engagement.[9]
Caption: CETSA workflow for assessing target engagement.
-
Cell Culture and Treatment:
-
Seed A549 cells (or another relevant cell line) in 10 cm dishes and grow to ~80% confluency.
-
Treat the cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 1-2 hours in serum-free media.
-
-
Heating Step:
-
Harvest cells by scraping and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes (100 µL per tube).
-
Heat the aliquots to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[7]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[5]
-
-
Sample Preparation and Western Blotting:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Determine the protein concentration of each sample using a Bradford or BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel, followed by transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-EGFR antibody) and a loading control (e.g., anti-GAPDH antibody).
-
Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Plot the relative amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples to generate melting curves. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and target engagement.
-
| Temperature (°C) | Vehicle (Relative EGFR Intensity) | 10 µM Compound (Relative EGFR Intensity) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.80 | 0.92 |
| 55 | 0.55 | 0.85 |
| 60 | 0.20 | 0.65 |
| 65 | 0.05 | 0.30 |
| 70 | <0.01 | 0.10 |
Drug Affinity Responsive Target Stability (DARTS)
The Principle of Action: DARTS operates on the principle that ligand binding can alter a protein's conformation, making it more or less susceptible to proteolysis.[10][11] In a typical DARTS experiment, cell lysate is treated with the compound, followed by digestion with a protease. If the compound binds to its target, it can shield protease cleavage sites, resulting in less degradation of the target protein compared to the vehicle-treated control.[12] This difference in proteolytic protection is then visualized, often by SDS-PAGE and Western blotting.[13]
Caption: DARTS workflow for assessing target engagement.
-
Cell Lysate Preparation:
-
Harvest cultured cells (e.g., A549) and lyse them in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing Triton X-100 or NP-40) supplemented with protease inhibitors.[11]
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
Determine and normalize the protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the normalized cell lysate into separate tubes.
-
Add the this compound compound to the treatment group to the desired final concentration (e.g., 10 µM).
-
Add an equivalent volume of vehicle (e.g., DMSO) to the control group.
-
Incubate at room temperature for 1-2 hours to allow for binding.[10]
-
-
Protease Digestion:
-
Prepare a fresh stock solution of a suitable protease (e.g., pronase or thermolysin) in the appropriate buffer.
-
Add the protease to both the compound-treated and vehicle-treated lysates at an optimized concentration (this needs to be determined empirically to achieve partial digestion).
-
Incubate for a specific time (e.g., 15-30 minutes) at room temperature.[10]
-
-
Quenching and Sample Preparation:
-
Stop the digestion by adding 5x SDS-PAGE loading buffer and immediately boiling the samples at 95-100°C for 5-10 minutes.[14]
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in the CETSA protocol, probing for the suspected target protein (e.g., EGFR) and a loading control.
-
-
Data Analysis:
-
Compare the intensity of the full-length target protein band between the vehicle- and compound-treated lanes. A stronger band in the compound-treated lane indicates that the compound protected the target from proteolytic degradation, thus confirming engagement.
-
| Treatment | Protease | EGFR Band Intensity (Arbitrary Units) |
| Vehicle | - | 100 |
| Vehicle | + | 25 |
| 10 µM Compound | + | 75 |
Comparison of Biophysical Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand-induced thermal stabilization | Ligand-induced protection from proteolysis |
| Label-free | Yes | Yes |
| Cellular Context | Can be performed in intact cells or lysates | Typically performed in lysates |
| Key Advantage | Reflects target engagement in a more physiological, intact cell environment.[15][16] | Can detect binding to proteins where thermal shifts are minimal.[15] |
| Key Limitation | Not all binding events cause a significant thermal shift. | Requires careful optimization of protease concentration and digestion time. |
| Throughput | Can be adapted for higher throughput (e.g., CETSA HT).[15] | Traditionally lower throughput, but can be scaled with mass spectrometry. |
Section 2: Proximity-Based Assay for Target Engagement
Proximity-based assays offer a highly sensitive method for detecting and quantifying protein-ligand interactions in living cells, though they often require genetic modification of the target protein.
NanoBRET™ Target Engagement Assay
The Principle of Action: The NanoBRET™ assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-dependent energy transfer process.[17] The target protein is genetically fused to a bright, energy-efficient NanoLuc® luciferase (the donor). A fluorescently labeled tracer molecule that binds to the same site as the test compound is added to the cells. When the tracer binds to the NanoLuc®-tagged target, the energy from the luciferase substrate reaction is transferred to the tracer, which then emits light at its characteristic wavelength. A test compound that engages the target will compete with the tracer for binding, leading to a decrease in the BRET signal.[18][19]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
-
Advantages:
-
Live-Cell Measurement: Provides real-time data on target engagement in a physiological context.[18]
-
Quantitative Affinity: Unlike CETSA or DARTS, NanoBRET™ can be used to determine the intracellular affinity (apparent Ki) of a compound for its target.[20]
-
High-Throughput: Amenable to multi-well plate formats for screening large numbers of compounds.[18]
-
-
Disadvantages:
-
Requires Genetic Modification: The target protein must be expressed as a fusion with NanoLuc® luciferase, which could potentially alter its function or localization.[18]
-
Requires a Specific Tracer: A suitable fluorescent tracer that binds to the target is necessary.
-
| Compound Concentration (nM) | BRET Ratio |
| 0.1 | 0.98 |
| 1 | 0.95 |
| 10 | 0.85 |
| 100 | 0.52 |
| 1000 | 0.15 |
| 10000 | 0.05 |
From this data, an IC50 value can be calculated, which reflects the compound's potency in displacing the tracer.
Section 3: Functional Assays to Confirm Target Modulation
Confirming that a compound binds to its target is crucial, but it is equally important to demonstrate that this binding event leads to a functional consequence, such as the inhibition of enzymatic activity.
In-Cell Kinase Activity and Downstream Signaling Analysis
The Principle of Action: If this compound is an inhibitor of a specific kinase (e.g., EGFR), its engagement with the target should lead to a decrease in the phosphorylation of the kinase itself (autophosphorylation) and/or its downstream substrates.[21] This provides functional evidence of target engagement. This can be assessed by measuring the phosphorylation status of key proteins in the relevant signaling pathway using methods like Western blotting or ELISA.[22]
Caption: Inhibition of the EGFR signaling pathway.
-
Cell Culture and Treatment:
-
Culture A549 cells and serum-starve them overnight to reduce basal signaling activity.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to activate the EGFR pathway. A non-stimulated control should also be included.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors (e.g., RIPA buffer).
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as previously described.
-
Probe separate membranes with primary antibodies against the phosphorylated forms of the target and its downstream effectors (e.g., anti-phospho-EGFR, anti-phospho-MEK, anti-phospho-ERK).
-
Strip and re-probe the membranes with antibodies against the total forms of these proteins (e.g., anti-total-EGFR, anti-total-MEK, anti-total-ERK) to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels. A dose-dependent decrease in the phosphorylation of EGFR and its downstream targets in the compound-treated cells confirms functional target engagement and inhibition.
-
| Treatment | p-EGFR Level | p-ERK Level |
| Vehicle (no EGF) | 5% | 8% |
| Vehicle (+ EGF) | 100% | 100% |
| 1 µM Compound (+ EGF) | 60% | 65% |
| 10 µM Compound (+ EGF) | 15% | 20% |
Conclusion
Confirming the cellular target engagement of a novel compound like this compound is a non-trivial but essential step in drug discovery. No single method is perfect; each has its unique strengths and weaknesses.
-
CETSA and DARTS are excellent label-free, biophysical methods to confirm direct physical binding. CETSA is particularly powerful for its use in intact cells, while DARTS offers an alternative for targets that do not exhibit a thermal shift.
-
NanoBRET™ provides a highly sensitive, quantitative measure of target engagement in live cells but requires genetic engineering of the target protein.
-
Functional assays , such as analyzing downstream signaling pathways, provide crucial evidence that the binding event translates into a biologically relevant consequence.
A robust and convincing validation strategy should, therefore, employ orthogonal approaches. For instance, a positive result in a CETSA experiment, corroborated by a dose-dependent inhibition of downstream signaling, would provide strong evidence that this compound engages its kinase target in a cellular context and modulates its function. This multi-pronged approach builds a compelling, self-validating case for the compound's mechanism of action, paving the way for its further development as a potential therapeutic agent.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-7-fluoro-3-methylquinoline
As researchers dedicated to advancing drug discovery and development, our work with novel chemical entities like 2-Amino-7-fluoro-3-methylquinoline demands the highest standards of scientific rigor and safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety principles and regulatory frameworks, designed to provide clarity and build confidence in your chemical handling practices.
Hazard Identification & Risk Assessment: Understanding the "Why"
While specific toxicological data for this compound is not extensively published, its classification as a quinoline derivative necessitates that we handle it with caution, assuming a hazard profile similar to related compounds. Quinolines as a class are known for their biological activity and potential toxicity.
Mechanistic Insight: The quinoline ring is a heterocyclic aromatic structure that can intercalate with DNA and interact with various enzymes, which is the basis for both its therapeutic potential and its potential toxicity. Compounds in this family are often toxic if swallowed, inhaled, or absorbed through the skin, can cause severe skin and eye irritation, and may be suspected carcinogens or mutagens[1][2][3]. Furthermore, many quinoline derivatives exhibit aquatic toxicity with long-lasting effects[1][4].
Therefore, every handling and disposal step is designed to minimize exposure and prevent environmental release.
Table 1: Assumed Hazard Profile Based on Quinoline Derivatives
| Hazard Classification | Description | Rationale & Key Precautions |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or harmful if swallowed, in contact with skin, or if inhaled[2]. | Minimize all routes of exposure. Use chemical fume hoods, wear gloves, and avoid creating dust or aerosols. |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns[1]. | Avoid all skin contact. Use appropriate gloves and a lab coat. Wash hands thoroughly after handling. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage[2]. | Always wear tightly sealed safety goggles or a face shield. |
| Germ Cell Mutagenicity/Carcinogenicity | Suspected of causing genetic defects and cancer[1][3]. | This long-term hazard underscores the need for stringent containment and minimizing exposure. |
| Aquatic Hazard | Harmful or toxic to aquatic life with long-lasting effects[1][4]. | Absolutely no disposal down the drain or in general refuse. Prevent any release into the environment[1]. |
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.
-
Eye/Face Protection: Wear tightly-fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[5]. A face shield should be used if there is a splash hazard.
-
Skin Protection:
-
Gloves: Handle with chemically resistant, impervious gloves (e.g., nitrile) inspected for tears or holes before use[5]. Use proper glove removal technique to avoid skin contact.
-
Clothing: Wear a flame-resistant lab coat and ensure it is fully buttoned. For larger quantities or in case of a spill, impervious clothing may be necessary[5].
-
-
Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or aerosols[4][6]. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges is required[5].
-
Engineering Controls: Always work in a well-ventilated area[5]. Ensure that safety showers and eyewash stations are nearby and unobstructed[6].
Spill Management Protocol
Accidents happen, but a swift and correct response can mitigate the risk.
-
Evacuate & Secure: Immediately alert others in the area. Evacuate personnel and secure the entrance to the area to prevent re-entry[7].
-
Remove Ignition Sources: Although not highly flammable, it is good practice to remove all sources of ignition from the spill area[5][7].
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood if the spill is contained there.
-
Containment & Cleanup:
-
Wearing the full PPE described in Section 2, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth[7]. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material using spark-proof tools into a suitable, clearly labeled, and sealable container for hazardous waste disposal[5].
-
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the decontamination materials as hazardous waste.
-
Prohibit Sewer Disposal: Under no circumstances should a spill be washed into a sewer or drain[7].
Core Disposal Procedure for this compound
The fundamental principle is that this compound and all materials contaminated with it must be disposed of as hazardous waste through an approved disposal facility[4].
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocol:
-
Identify Waste Streams: Identify all waste streams containing the compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).
-
Empty containers that held the compound. Per regulatory guidance, uncleaned containers must be handled like the product itself[8].
-
-
Segregate Waste: Do not mix this waste with other chemical waste unless specifically instructed to do so by your institution's Environmental Health & Safety (EHS) department[8]. Keep it in a dedicated, compatible, and sealed hazardous waste container.
-
Container Labeling:
-
Use a hazardous waste label provided by your EHS department.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations.
-
List all components of any mixture, including solvents and their approximate percentages.
-
Indicate the relevant hazards (e.g., Toxic, Environmental Hazard).
-
Record the accumulation start date (the date the first drop of waste enters the container).
-
-
Waste Accumulation:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times except when adding waste.
-
-
Arrange for Disposal: Once the container is full or you have reached your institution's time limit for accumulation, contact your EHS department to arrange for a hazardous waste pickup. Follow their specific procedures for transport and handoff.
Regulatory Framework: The Basis for Compliance
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9]. While this compound may not be explicitly on a P- or U-list of hazardous wastes, it would likely be classified as a "characteristic" hazardous waste due to its toxicity.
A critical regulation to be aware of is the universal sewer ban on hazardous waste pharmaceuticals, which is in effect in all states[10]. This reinforces that drain disposal is never an option for this compound. Adherence to the procedures in this guide will ensure compliance with these federal mandates and any corresponding state and local regulations[11].
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical research. For this compound, this means a comprehensive approach that begins with a thorough understanding of its potential hazards, mandates the use of correct PPE, and culminates in a segregated, clearly labeled hazardous waste stream. By integrating these procedures into your daily workflow, you build a culture of safety, protect yourself and your colleagues, and ensure your research remains environmentally responsible. Always consult your institution's specific chemical hygiene plan and EHS department for guidance.
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Navigating the Unseen: A Guide to Safely Handling 2-Amino-7-fluoro-3-methylquinoline
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities is a daily reality. Among these is 2-Amino-7-fluoro-3-methylquinoline, a compound of interest whose full toxicological profile is still under investigation. This guide provides a comprehensive, step-by-step framework for its safe handling, storage, and disposal. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following protocols are synthesized from established best practices for handling structurally similar aromatic amines and quinoline derivatives, ensuring a cautious and proactive approach to safety.
Hazard Assessment: Understanding the Risks of Aromatic Amines and Quinolines
Aromatic amines and quinoline-based compounds are classes of chemicals that necessitate careful handling due to their potential health hazards. While specific data for this compound is limited, related structures exhibit a range of toxicological concerns.
Many quinoline derivatives are known to be irritants to the skin, eyes, and respiratory system.[1][2][3][4][5] Prolonged or repeated exposure can lead to more severe health effects. Some related compounds have been identified as suspected mutagens or carcinogens, highlighting the importance of minimizing exposure.[2][6][7][8] Ingestion of similar compounds can be harmful.[2][9] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]
-
Potential for Long-Term Effects: Due to the nature of related compounds, there is a potential for mutagenic or carcinogenic effects with chronic exposure.[2][6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent all routes of exposure.[10][11] The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[12] For prolonged handling, consider double-gloving. Dispose of contaminated gloves in accordance with institutional waste procedures.[6] |
| Eyes/Face | Safety glasses with side shields or a full-face shield | Standard safety glasses are the minimum requirement. A full-face shield should be worn when there is a risk of splashes or aerosol generation.[12][13][14] |
| Body | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills and contamination of personal clothing.[13] |
| Respiratory | NIOSH-approved respirator | A respirator may be necessary in situations where airborne exposure is possible, such as when handling powders outside of a fume hood.[6][10] The specific type of respirator and cartridge should be determined by a formal risk assessment. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing the risk of exposure to this compound.
Preparation and Weighing
-
Designated Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood to control for potential inhalation exposure.[15]
-
Pre-use Inspection: Before starting any work, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: If handling the compound as a solid, weigh it out within the fume hood. Use a balance with a draft shield to prevent the dispersal of fine powders.
Solution Preparation and Use
-
Solvent Selection: Choose the least toxic solvent appropriate for your application.
-
Dissolution: Add the solvent to the solid compound slowly to avoid splashing. Keep containers closed when not in use.
-
Transfers: Use appropriate tools such as pipettes or cannulas for liquid transfers to minimize the risk of spills.
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, accidents can happen. Rapid and correct response is crucial.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[16] Remove contaminated clothing while rinsing.[16] Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[16][17] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[16] |
| Inhalation | Move the affected person to fresh air.[18] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[18] |
| Ingestion | Do NOT induce vomiting.[18] Rinse the mouth with water.[18] Never give anything by mouth to an unconscious person.[18] Seek immediate medical attention.[18] |
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Prevent entry to the spill area.
-
Assess: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team.[17]
-
Cleanup (for minor spills):
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Absorb liquid spills with an inert material like vermiculite or sand.[9]
-
For solid spills, carefully sweep up the material to avoid generating dust.[14]
-
Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1][14]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][11]
The following diagram outlines the decision-making process for waste disposal.
Caption: Decision tree for waste disposal.
Conclusion: A Culture of Safety
The responsible use of novel chemical compounds like this compound is paramount in a research and development setting. By understanding the potential hazards, diligently using personal protective equipment, adhering to safe handling protocols, and being prepared for emergencies, you contribute to a robust culture of safety. This proactive approach not only protects you and your colleagues but also ensures the integrity and success of your scientific endeavors.
References
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.).
- This compound hydrochloride Safety Data Sheets - Echemi. (n.d.).
- SAFETY DATA SHEET - ACCELA CHEMBIO INC. (2015, September 21).
- Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.).
- Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019, April 11).
- 2-Amino-3-methylimidazo[4,5-f]quinoline - Safety Data Sheet. (2024, October 10).
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks. (n.d.).
- QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.).
- 2 - SAFETY DATA SHEET. (n.d.).
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. (2000, November-December).
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- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
- 2-Amino-6-fluoro-3-methylquinoline hydrochloride Safety Data Sheets - Echemi. (n.d.).
- 2-Amino-3-methylimidazo[45-f]quinolineIQ-76180-96-6 - UGA research. (n.d.).
- Safety Data Sheet - LGC Standards. (2021, June 15).
- 1 2 0 Material Safety Data Sheet. (2010, June 10).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2).
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- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 3 - SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23).
- 6-Amino-2-methylquinoline - SAFETY DATA SHEET. (2010, October 20).
- 2-Amino-8-hydroxyquinoline - Santa Cruz Biotechnology. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
